molecular formula C18H28O2 B1682026 Menfegol CAS No. 38193-77-0

Menfegol

Cat. No.: B1682026
CAS No.: 38193-77-0
M. Wt: 276.4 g/mol
InChI Key: QNEAJARGVHIUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menfegol, chemically defined as p-menthanyl-phenyl-polyoxyethylene ether, is a nonionic surfactant recognized for its spermicidal and antimicrobial properties in scientific research . Its primary mechanism of action involves disrupting lipid-rich cell membranes, leading to the immobilization and death of spermatozoa . This membrane-disrupting activity also grants it in vitro efficacy against a range of sexually transmitted pathogens, including HIV, making it a compound of interest in the development of topical vaginal microbicides . Historically, this compound has been formulated in vaginal foaming tablets and other delivery systems for clinical investigation of dual-function contraceptives that may offer protection against infections . A key area of research involves balancing its anti-pathogen activity with its potential for causing chemical irritation to the genital epithelium, as studies have associated frequent use with an increased incidence of genital lesions . Consequently, this compound serves as a critical reference compound in comparative studies aimed at developing novel spermicidal agents and intravaginal drug delivery vehicles with improved safety profiles . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38193-77-0

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-[4-(2-methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol

InChI

InChI=1S/C18H28O2/c1-13(2)16-5-4-14(3)18(12-16)15-6-8-17(9-7-15)20-11-10-19/h6-9,13-14,16,18-19H,4-5,10-12H2,1-3H3

InChI Key

QNEAJARGVHIUBG-UHFFFAOYSA-N

SMILES

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C

Canonical SMILES

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Menfegal
menfegol
Menphegal
Menphegol
Neo Sampoon
p-menthanylphenyl polyoxyethylene ether
TS 88
TS-88

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant employed as a spermicidal agent.[1] It is the active ingredient in certain contraceptive formulations, including foaming tablets and condom coatings.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Identification

This compound is chemically identified as p-menthanyl-phenyl-polyoxyethylene ether. The structure consists of a hydrophobic p-menthanyl-phenyl group and a hydrophilic polyoxyethylene chain.

Synonyms:

  • Poly(oxy-1,2-ethanediyl), α-[4-[methyl(1-methylethyl)cyclohexyl]phenyl]-ω-hydroxy-

  • p-Menthanyl-phenyl-polyoxyethylene[4][4] ether[2]

Molecular Formula: C₁₈H₂₈O₂

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

Due to the nature of this compound as a polymeric mixture, its physicochemical properties can vary. The following table summarizes available data for related compounds, which can provide an estimation for this compound.

PropertyValueSource
Molecular Weight 276.41 g/mol N/A
Appearance Colorless to amber liquid[5]
Density ~0.936 g/cm³[5]
Boiling Point ~220°C[5]
Melting Point < -20°C[5]
Flash Point ~96°C[5]
Vapor Pressure ~0.0920 mmHg @ 23°C[5]
Log P ~4.26[5]
Solubility Data not available

Synthesis

  • Alkylation of Phenol (B47542): Reaction of phenol with a menthylating agent to produce p-menthanylphenol.

  • Ethoxylation: The p-menthanylphenol is then reacted with ethylene (B1197577) oxide in the presence of a catalyst to form the polyoxyethylene ether chain. The length of the chain (the 'n' in the structural formula) can be controlled by the reaction conditions.

A general representation of the synthesis is as follows:

G phenol Phenol alkylation Alkylation phenol->alkylation menthyl_agent Menthylating Agent menthyl_agent->alkylation p_menthanylphenol p-Menthanylphenol alkylation->p_menthanylphenol ethoxylation Ethoxylation p_menthanylphenol->ethoxylation ethylene_oxide Ethylene Oxide ethylene_oxide->ethoxylation This compound This compound ethoxylation->this compound

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action

This compound functions as a spermicide through its properties as a non-ionic surfactant.[1] The primary mechanism of action is the disruption of the sperm cell membrane.[6] The hydrophobic p-menthanyl-phenyl tail of the molecule intercalates into the lipid bilayer of the sperm plasma membrane, while the hydrophilic polyoxyethylene head interacts with the aqueous environment. This disrupts the integrity of the membrane, leading to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.[6]

This mechanism does not involve a specific signaling pathway but is rather a direct physical effect on the cell membrane.

G This compound This compound (Surfactant) intercalation Intercalation of Hydrophobic Tail This compound->intercalation sperm_membrane Sperm Plasma Membrane (Lipid Bilayer) disruption Membrane Disruption sperm_membrane->disruption intercalation->sperm_membrane permeability Increased Permeability disruption->permeability loss_of_components Loss of Intracellular Components disruption->loss_of_components immobilization Sperm Immobilization permeability->immobilization loss_of_components->immobilization death Sperm Death immobilization->death

Caption: Mechanism of action of this compound on sperm.

Experimental Protocols

The evaluation of the spermicidal activity of this compound can be conducted using various in-vitro assays. Detailed protocols for two common methods, the Sander-Cramer test and the MTT assay, are provided below.

Sander-Cramer Test (Modified) for Spermicidal Activity

This test is a qualitative assay to determine the minimum effective concentration (MEC) of a spermicidal agent required to immobilize sperm.[7]

Materials:

  • This compound stock solution (e.g., 1% w/v in physiological saline)

  • Physiological saline (0.9% NaCl)

  • Freshly collected human semen sample (liquefied for 30-60 minutes at 37°C)

  • Microscope slides and coverslips

  • Vortex mixer

  • Microscope (phase-contrast recommended)

Procedure:

  • Prepare serial dilutions of the this compound stock solution in physiological saline.

  • In a series of test tubes, add 0.25 mL of each this compound dilution.

  • To each tube, add 0.05 mL of the liquefied semen sample.

  • Immediately vortex the mixture at a low speed for 10 seconds.

  • Place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under the microscope at 400x magnification.

  • Observe for sperm motility. The MEC is the lowest concentration of this compound at which 100% of the sperm are immotile within 20-30 seconds.[7][8]

G start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions add_semen Add Semen to Dilutions prepare_dilutions->add_semen vortex Vortex for 10 seconds add_semen->vortex microscopy Microscopic Examination vortex->microscopy observe_motility Observe Sperm Motility microscopy->observe_motility determine_mec Determine Minimum Effective Concentration (MEC) observe_motility->determine_mec

Caption: Workflow for the Sander-Cramer spermicidal assay.

MTT Assay for Sperm Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability.[9]

Materials:

  • This compound

  • Freshly collected human semen sample

  • Culture medium (e.g., Ham's F10 with 25 mM HEPES and 10% HSA)

  • MTT solution (5 mg/mL in phosphate-buffered saline, sterile filtered)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well microplate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Prepare a sperm suspension in the culture medium.

  • Incubate the sperm with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Following incubation, add 10 µL of the MTT solution to each well containing 100 µL of the sperm suspension.

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Allow the plate to stand overnight in the incubator.[10]

  • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[10][11]

  • The absorbance is directly proportional to the number of viable, metabolically active sperm.

G start Start prepare_sperm Prepare Sperm Suspension start->prepare_sperm incubate_this compound Incubate Sperm with this compound prepare_sperm->incubate_this compound add_mtt Add MTT Solution incubate_this compound->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_overnight Incubate Overnight add_solubilizer->incubate_overnight read_absorbance Measure Absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Analyze Data (Viability) read_absorbance->analyze_data

Caption: Workflow for the MTT sperm viability assay.

Quantitative Data Summary

ParameterConcentrationObservationSource
Spermicidal Activity ≥ 0.5 mg/mLStrong spermicidal activity[2]
Condom Coating 20 mg/condomComplete suppression of sperm motility and no viable sperm[2]
Foaming Tablet Dosage 60 mgAdministered 2-10 minutes before coitus[1]
Genital Lesions (Frequent Use) 1-8 tablets/day for 14 daysIncreased incidence of genital lesions with frequent use[12]

Safety and Side Effects

While generally considered safe for occasional use, frequent application of this compound has been associated with adverse effects. Studies have shown a high incidence of genital lesions in individuals using this compound foaming tablets multiple times a day.[12] Potential side effects can include skin rash, itching, and a burning or stinging sensation.[1]

Conclusion

This compound is a well-established spermicidal agent with a clear mechanism of action based on its surfactant properties. This guide provides a detailed overview of its chemical structure, properties, and methods for its evaluation. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this and similar compounds. Further research into the specific physicochemical properties and a standardized synthesis protocol would be beneficial for the continued development and quality control of this compound-containing products.

References

Menfegol: A Technical Guide to a Nonionic Surfactant Spermicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menfegol, a nonionic surfactant, has been utilized as a spermicidal agent, primarily in Europe and Asia. Its mechanism of action is predicated on the disruption of the sperm plasma membrane, leading to rapid immobilization and loss of viability. This technical guide provides a comprehensive overview of this compound, summarizing its spermicidal efficacy, safety profile, and the experimental methodologies used for its evaluation. Detailed protocols for key in vitro assays are provided, and its mechanism of action is visualized through a proposed signaling pathway. While effective, the safety of this compound, particularly with frequent use, has been a subject of clinical investigation, revealing a dose-dependent increase in genital lesions. This document aims to serve as a core resource for researchers and professionals in the field of reproductive health and contraceptive development.

Introduction

This compound is a nonionic surfactant, chemically identified as p-menthanyl-phenyl-polyoxyethylene ether. It functions as a chemical contraceptive by disrupting the integrity of the sperm cell membrane, leading to loss of motility and inability to fertilize an oocyte.[1][2] As a surface-active agent, this compound's amphiphilic nature allows it to integrate into the lipid bilayer of the sperm plasma membrane, causing irreversible damage.[3] This guide delves into the technical aspects of this compound, presenting quantitative data on its efficacy and safety, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.

Spermicidal Efficacy of this compound

The spermicidal potency of this compound has been evaluated in several in vitro studies. Its efficacy is typically quantified by determining the concentration required to achieve a certain level of sperm immobilization or killing within a specified timeframe.

Table 1: In Vitro Spermicidal Efficacy of this compound

ParameterConcentrationObservationSource
ED500.104 mg/ml50% reduction in sperm motility.[1]
Strong Spermicidal Activity≥ 0.5 mg/mlComplete suppression of sperm motility and viability.[2][4]
This compound-Coated Condom20 mg/condomComplete suppression of sperm motility and no viable sperm observed immediately after ejaculation.[2][4]

Safety Profile of this compound

While effective as a spermicide, the safety of this compound, particularly in formulations intended for frequent vaginal application, has raised concerns. Clinical trial data has indicated a potential for mucosal irritation and the development of genital lesions with repeated use.

Table 2: Clinical Safety Data for this compound Vaginal Foaming Tablets

Frequency of UsePercentage of Recipients with Genital Lesions
Once every other day5.0%
1 time a day11.8%
2 times a day27.8%
4 times a day49.7%
8 times a day29.4%
Data from a 14-day randomized placebo-controlled study.[5][6]

Mechanism of Action: Membrane Disruption and Subsequent Signaling

As a nonionic surfactant, this compound's primary mechanism of spermicidal action is the disruption of the sperm's plasma membrane. This initial event triggers a cascade of secondary effects leading to cell death.

The proposed signaling pathway is as follows:

  • Membrane Intercalation: The amphiphilic this compound molecules insert into the lipid bilayer of the sperm plasma membrane.

  • Membrane Disruption: This intercalation disrupts the structural integrity of the membrane, leading to increased permeability.

  • Loss of Membrane Potential: The disruption of the membrane leads to a rapid depolarization due to the uncontrolled flux of ions across the membrane.

  • Unregulated Ion Influx: The compromised membrane allows for a massive and unregulated influx of extracellular ions, most critically Ca²⁺.

  • Calcium Overload: The sudden and large increase in intracellular calcium concentration triggers a premature and aberrant acrosome reaction.

  • Cell Death: The combination of membrane damage, loss of ion homeostasis, and premature acrosomal exocytosis leads to rapid sperm cell death.

Menfegol_Mechanism This compound This compound Membrane Lipid Bilayer This compound->Membrane Intercalation & Disruption Ca_ext Ca²⁺ Acrosome Acrosome Ca_ext->Acrosome Unregulated Influx & Premature Acrosome Reaction Immobilization Sperm Immobilization & Death Acrosome->Immobilization

Proposed mechanism of this compound's spermicidal action.

Experimental Protocols

The evaluation of spermicidal agents like this compound relies on a set of standardized in vitro assays to determine their efficacy and impact on sperm function.

Sander-Cramer Test (Sperm Immobilization Assay)

This assay is a fundamental test to determine the minimum effective concentration (MEC) of a spermicide required to induce complete immobilization of sperm within a short time frame.

Protocol:

  • Preparation of Spermicide Dilutions: Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tyrode's solution).

  • Semen Sample: Obtain a fresh human semen sample and allow it to liquefy at 37°C for 30 minutes.

  • Exposure: Mix a defined volume of the liquefied semen with a specified volume of each this compound dilution (a common ratio is 1:5 semen to spermicide solution).

  • Observation: Immediately after mixing, place a drop of the mixture on a microscope slide and observe under a phase-contrast microscope.

  • Endpoint: Determine the lowest concentration of this compound that causes 100% immobilization of sperm within 20-30 seconds. This is reported as the MEC.[7]

Sander_Cramer_Workflow semen Liquefied Semen Sample mix Mix Semen and This compound Dilutions semen->mix dilutions Serial Dilutions of this compound dilutions->mix observe Microscopic Observation (0-30 seconds) mix->observe endpoint Determine Minimum Effective Concentration (MEC) for 100% Immobilization observe->endpoint

Workflow for the Sander-Cramer spermicidal assay.
Computer-Assisted Sperm Analysis (CASA)

CASA provides an objective and detailed assessment of sperm motility parameters, offering a more quantitative evaluation of a spermicide's effect than manual observation.

Protocol:

  • Sample Preparation: Prepare suspensions of motile sperm, typically through a swim-up or density gradient centrifugation method.

  • Treatment: Incubate the motile sperm suspension with various concentrations of this compound for defined periods.

  • Analysis: Load a small aliquot of the treated sperm suspension into a specialized counting chamber (e.g., Makler or Leja chamber).

  • Image Acquisition: Place the chamber on the heated stage of a microscope equipped with a video camera. The CASA software captures a series of images in quick succession.

  • Data Analysis: The software tracks the movement of individual sperm heads and calculates a range of kinematic parameters.[2][8][9]

Key CASA Parameters:

  • VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.

  • VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.

  • VAP (Average Path Velocity): The velocity over a smoothed path.

  • LIN (Linearity): The ratio of VSL to VCL, indicating the straightness of the sperm's path.

  • STR (Straightness): The ratio of VSL to VAP.

  • BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.

  • ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane. A healthy, intact membrane will allow water to pass into the cell in a hypo-osmotic environment, causing the tail to swell and curl.

Protocol:

  • HOS Solution: Prepare a hypo-osmotic solution (e.g., a mixture of fructose (B13574) and sodium citrate (B86180) in distilled water).

  • Semen Incubation: Mix a small volume of liquefied semen with the HOS solution (e.g., 1:10 ratio).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.

  • Microscopic Examination: Place a drop of the suspension on a slide and examine under a phase-contrast microscope.

  • Scoring: Count at least 100 spermatozoa and determine the percentage of sperm showing tail swelling (coiling), which indicates an intact and functional plasma membrane.[10][11][12]

HOS_Test_Workflow semen Liquefied Semen Sample mix_incubate Mix and Incubate (37°C, 30-60 min) semen->mix_incubate hos_solution Hypo-osmotic Solution hos_solution->mix_incubate observe Microscopic Examination mix_incubate->observe score Count Percentage of Sperm with Swollen Tails observe->score

Workflow for the Hypo-osmotic Swelling (HOS) test.

Conclusion

This compound is a potent nonionic surfactant spermicide with a clear mechanism of action centered on the disruption of the sperm plasma membrane. While its in vitro efficacy is well-documented, its clinical application, particularly in formulations for frequent use, warrants careful consideration due to the potential for mucosal irritation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel spermicidal agents. Future research should focus on elucidating the precise molecular interactions between this compound and sperm membrane components to refine our understanding of its activity and to guide the development of safer and more effective non-hormonal contraceptives.

References

In Vitro Anti-HIV Activity of Menfegol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant that has been primarily utilized as a spermicidal agent. Beyond its contraceptive properties, early in vitro studies have indicated that this compound possesses activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the available scientific information regarding the in vitro anti-HIV activity of this compound, including its proposed mechanism of action and the general experimental protocols used to assess such activity. While specific quantitative data from primary research on this compound is limited in the available literature, this paper aims to equip researchers with a thorough understanding of the principles and methodologies relevant to its evaluation.

Mechanism of Action: Surfactant-Mediated Viral Inactivation

As a non-ionic surfactant, this compound's anti-HIV activity is predicated on its ability to disrupt the lipid envelope of the virus. HIV is an enveloped virus, meaning its core is surrounded by a lipid bilayer derived from the host cell membrane, in which viral glycoproteins essential for infection are embedded.

The proposed mechanism of action for this compound against HIV involves the following steps:

  • Intercalation into the Viral Membrane: The amphipathic nature of this compound allows it to insert itself into the lipid bilayer of the HIV envelope.

  • Membrane Disruption: The accumulation of surfactant molecules within the viral membrane disrupts the integrity of the lipid bilayer, leading to increased permeability and eventual solubilization of the envelope.

  • Loss of Infectivity: The disruption of the viral envelope results in the loss of critical viral glycoproteins, such as gp120 and gp41, which are necessary for the virus to bind to and enter target host cells (e.g., CD4+ T lymphocytes). This renders the viral particles non-infectious.

This mechanism is not specific to HIV but is a general characteristic of surfactants against enveloped viruses.

cluster_0 This compound-HIV Interaction cluster_1 Mechanism of Inactivation This compound This compound HIV_Virion HIV Virion gp120 gp41 Lipid Envelope This compound->HIV_Virion Interaction Intercalation Intercalation into Lipid Envelope Disruption Disruption of Viral Envelope Intercalation->Disruption leads to Loss_of_Glycoproteins Loss of gp120/gp41 Disruption->Loss_of_Glycoproteins results in Inactivation Viral Inactivation (Loss of Infectivity) Loss_of_Glycoproteins->Inactivation

Caption: Proposed mechanism of this compound's anti-HIV activity.

Quantitative Data on Anti-HIV Activity

For illustrative purposes, a template for the presentation of such data is provided below.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (Hypothetical Data)

Assay TypeCell LineVirus StrainParameterValue (µg/mL)Selectivity Index (SI = CC50/IC50)
Cell Protection AssayMT-4HIV-1 IIIBIC50Data not availableData not available
Viral Inactivation Assay-HIV-1 BaLEC50Data not availableData not available
Cytotoxicity AssayMT-4-CC50Data not available-

Experimental Protocols

The following sections detail the general methodologies that would be employed to determine the in vitro anti-HIV activity of a compound like this compound.

Virucidal Assay

This assay directly measures the ability of a compound to inactivate viral particles.

Protocol:

  • Virus Preparation: A known titer of cell-free HIV-1 (e.g., HIV-1 IIIB or BaL strain) is prepared.

  • Compound Incubation: The virus stock is incubated with various concentrations of this compound for a defined period (e.g., 30 minutes to 2 hours) at 37°C. A control sample with the virus in media alone is also prepared.

  • Removal of Compound: The mixture is then diluted to a non-toxic concentration of this compound or the compound is removed by ultracentrifugation.

  • Infection of Target Cells: The treated virus is used to infect a susceptible cell line (e.g., MT-4 cells or TZM-bl reporter cells).

  • Quantification of Viral Replication: After a suitable incubation period (e.g., 3-5 days), viral replication is quantified by measuring p24 antigen levels in the supernatant using an ELISA, or by measuring luciferase activity in TZM-bl cells.

  • Data Analysis: The EC50 value, the concentration of this compound that reduces viral infectivity by 50%, is calculated.

Start Start Virus_Prep Prepare HIV-1 Stock Start->Virus_Prep Incubation Incubate Virus with this compound Virus_Prep->Incubation Removal Dilute or Remove This compound Incubation->Removal Infection Infect Target Cells Removal->Infection Quantification Quantify Viral Replication (p24 ELISA or Luciferase Assay) Infection->Quantification End Calculate EC50 Quantification->End

Caption: Workflow for a virucidal assay.

Cell-Based Anti-HIV Assay (p24 Antigen Assay)

This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.

Protocol:

  • Cell Plating: A suitable target cell line, such as MT-4 or peripheral blood mononuclear cells (PBMCs), is plated in a multi-well plate.

  • Compound Addition: The cells are pre-incubated with various concentrations of this compound.

  • Viral Infection: The cells are then infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • Supernatant Collection: At specific time points, a portion of the cell culture supernatant is collected.

  • p24 Antigen Quantification: The concentration of HIV-1 p24 capsid protein in the supernatant is measured using a commercial ELISA kit.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits p24 production by 50%, is determined.

Start Start Cell_Plating Plate Target Cells Start->Cell_Plating Compound_Addition Add this compound Cell_Plating->Compound_Addition Infection Infect with HIV-1 Compound_Addition->Infection Incubation Incubate for several days Infection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection p24_Quantification Quantify p24 Antigen (ELISA) Supernatant_Collection->p24_Quantification End Calculate IC50 p24_Quantification->End

Caption: Workflow for a cell-based p24 antigen assay.

Syncytium Formation Assay

This assay is used to evaluate the inhibition of HIV-induced cell-cell fusion, which is a hallmark of infection with certain HIV strains.

Protocol:

  • Cell Co-culture: Chronically HIV-1 infected cells (e.g., H9/IIIB) are co-cultured with uninfected CD4+ target cells (e.g., MT-2 cells).

  • Compound Addition: The co-culture is incubated in the presence of various concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient for syncytia (large, multinucleated cells) to form (e.g., 24-48 hours).

  • Microscopic Examination: The number and size of syncytia are observed and counted under a microscope.

  • Data Analysis: The concentration of this compound that inhibits syncytium formation by 50% is determined.

Start Start Co_culture Co-culture Infected and Uninfected CD4+ Cells Start->Co_culture Compound_Addition Add this compound Co_culture->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Examination Microscopic Examination and Counting of Syncytia Incubation->Examination End Determine 50% Inhibition Examination->End

Caption: Workflow for a syncytium formation assay.

Conclusion and Future Directions

This compound has demonstrated in vitro activity against HIV, with a plausible mechanism of action centered on the disruption of the viral lipid envelope. However, a significant gap exists in the publicly available scientific literature regarding specific quantitative data on its anti-HIV efficacy and cytotoxicity. To fully characterize its potential as a topical microbicide for HIV prevention, further rigorous in vitro studies are warranted. Future research should focus on determining the IC50, EC50, and CC50 values of this compound against a panel of laboratory-adapted and primary HIV-1 isolates. Such data are essential for calculating the selectivity index, a critical parameter for evaluating the preclinical promise of any antiviral candidate. Furthermore, detailed mechanistic studies could provide deeper insights into the specific interactions between this compound and the HIV envelope.

synthesis pathway of Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of Menfegol is currently unavailable based on publicly accessible scientific literature and patent databases. This compound is a non-ionic surfactant used as a spermicide, and its chemical structure is characterized as a poly(oxy-1,2-ethanediyl), α-[4-[methyl(1-methylethyl)cyclohexyl]phenyl]-ω-hydroxy-. This indicates that the synthesis of this compound involves two primary stages: the formation of a specific alkylphenol precursor, followed by its ethoxylation.

Conceptual Synthesis Pathway

While a detailed, validated experimental protocol for the synthesis of this compound is not publicly available, a scientifically plausible pathway can be proposed based on established chemical principles for the synthesis of analogous alkylphenol ethoxylates. This pathway consists of two main steps:

  • Synthesis of the Alkylphenol Precursor: The precursor to this compound is 4-(p-menthanyl)phenol. This compound is likely synthesized via a Friedel-Crafts alkylation reaction. In this reaction, phenol (B47542) is alkylated with a suitable p-menthane (B155814) derivative, such as p-menthanol, p-menthene, or a p-menthyl halide. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a strong Brønsted acid. The p-menthanyl group is directed predominantly to the para position of the phenol ring due to the ortho,para-directing effect of the hydroxyl group and potential steric hindrance at the ortho positions.

  • Ethoxylation of the Alkylphenol Precursor: The synthesized 4-(p-menthanyl)phenol is then subjected to ethoxylation. This is a base-catalyzed polymerization of ethylene (B1197577) oxide. The phenolic hydroxyl group is first deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the ethylene oxide ring in a ring-opening polymerization. The process continues until the desired number of ethylene oxide units (polyoxyethylene chain) are added to the precursor, resulting in the final this compound product. The length of the polyoxyethylene chain is a critical factor for the surfactant properties of this compound and is controlled by the stoichiometry of the reactants.

Visual Representation of the Conceptual Synthesis Pathway

The following diagrams illustrate the proposed logical steps for the synthesis of this compound.

Menfegol_Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Ethoxylation Phenol Phenol Alkylation Alkylation Reaction Phenol->Alkylation p-Menthane_Derivative p-Menthane Derivative p-Menthane_Derivative->Alkylation Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Alkylation Precursor 4-(p-Menthanyl)phenol (Precursor) Alkylation->Precursor Precursor_Ethox 4-(p-Menthanyl)phenol Ethoxylation_Reaction Ethoxylation Reaction Precursor_Ethox->Ethoxylation_Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Ethoxylation_Reaction Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Ethoxylation_Reaction This compound This compound Ethoxylation_Reaction->this compound Menfegol_Analysis_Workflow cluster_analysis Structural and Purity Analysis Crude_Product Crude this compound Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Pure_Product->HPLC

An In-depth Technical Guide to the Physicochemical Properties of Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Menfegol is chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether. As a non-ionic surfactant, it possesses a molecular structure consisting of a hydrophobic p-menthanylphenyl group and a hydrophilic polyoxyethylene chain. This amphiphilic nature is central to its spermicidal activity.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name p-menthanylphenyl polyoxyethylene (8.8) ether
Synonyms This compound
Chemical Class Non-ionic surfactant, Polyoxyethylene ether
CAS Number 38193-77-0
Molecular Formula C18H28O2 (for the core hydrophobic structure)

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information and indicates where data is currently unavailable. The properties of polyoxyethylene ethers suggest that this compound is likely a viscous liquid or a low-melting solid at room temperature, with solubility dependent on the length of the polyoxyethylene chain.

Table 2: Summary of Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight Data not availableCan be estimated based on the average number of ethylene (B1197577) oxide units.
Melting Point Data not availableExpected to be low, characteristic of polyoxyethylene ethers.[1]
Boiling Point Data not availableLikely high and may decompose upon boiling.
Solubility
   - WaterSoluble (inferred)As a surfactant, it is expected to be water-soluble, forming micelles above its critical micelle concentration.[2]
   - Organic SolventsData not availableSolubility in non-polar solvents is likely, given its hydrophobic moiety.
pKa Not applicableThis compound is a non-ionic compound and does not have an ionizable group.
logP (Octanol-Water Partition Coefficient) Data not availableA positive logP value is expected, indicating lipophilicity. There is a significant correlation between spermicidal potency and the partition coefficient for related non-ionic surfactants.[2]
Critical Micelle Concentration (CMC) Data not availableA key parameter for surfactants, representing the concentration at which micelles form. Spermicidal potency has been correlated with CMC for similar compounds.[2]

Mechanism of Action: Spermicidal Activity

This compound functions as a spermicide through its surfactant properties.[3] It disrupts the lipid bilayer of the sperm cell membrane, leading to increased permeability, loss of essential intracellular components, and ultimately, cell death or immobilization.[4] This mechanism is not based on a specific signaling pathway but rather on a direct physicochemical interaction with the cell membrane.

G This compound This compound Molecules micelle Micelle Formation This compound->micelle Above CMC sperm_membrane Sperm Cell Membrane (Lipid Bilayer) disruption Membrane Disruption sperm_membrane->disruption micelle->disruption permeability Increased Permeability disruption->permeability loss Loss of Intracellular Components permeability->loss immobilization Sperm Immobilization / Death loss->immobilization G start Start: Excess this compound + Solvent (e.g., Water) shake Equilibrate on Shaker (e.g., 24-48h at 25°C) start->shake centrifuge Centrifuge to Separate Undissolved Solid shake->centrifuge supernatant Extract Supernatant centrifuge->supernatant analyze Quantify Concentration (e.g., HPLC, UV-Vis) supernatant->analyze end End: Determine Solubility (mg/mL) analyze->end

References

An In-depth Technical Guide to the Early Research on Menfegol Spermicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol, a nonionic surfactant spermicide, emerged as a significant compound in the field of contraception during the mid to late 20th century. Chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether, it was developed as an active ingredient in various contraceptive formulations, including foaming tablets and coatings for condoms. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its chemical synthesis, physicochemical properties, mechanism of action, and the methodologies and findings from key preclinical and clinical studies. The information is presented to serve as a foundational resource for researchers and professionals in drug development.

Chemical Synthesis and Physicochemical Properties

Early research successfully synthesized this compound from turpentine (B1165885) oil.[1][2][3] The process involved leveraging the p-menthane (B155814) structure derived from turpentine as the hydrophobic moiety, which was then subjected to ethoxylation to introduce the hydrophilic polyoxyethylene chain. The average number of oxyethylene units in the final product was approximately 8.8, a critical factor influencing its surfactant properties and spermicidal efficacy.

The physicochemical properties of this compound and other nonionic surfactants were extensively studied to understand their correlation with spermicidal activity. Key parameters are summarized in the table below.

PropertyThis compound (p-menthanylphenyl polyoxyethylene (8.8) ether)Nonoxynol-9 (isononylphenyl polyoxyethylene (9.0) ether)Octoxynol-9 (isooctylphenyl polyoxyethylene (9.0) ether)
Spermicidal Potency (Minimum effective concentration) Lower than Nonoxynol-9Higher than this compoundLower than this compound and Nonoxynol-9
Critical Micelle Concentration (cmc) No significant correlation with spermicidal potency in nonionics alone.[1][2][3]No significant correlation with spermicidal potency in nonionics alone.[1][2][3]No significant correlation with spermicidal potency in nonionics alone.[1][2][3]
Partition Coefficient (n-hexane/water) Significant correlation with spermicidal potency.[1][2][3]Significant correlation with spermicidal potency.Significant correlation with spermicidal potency.
Surface Tension Investigated, but not a primary determinant of spermicidal potency.[1][2][3]Investigated, but not a primary determinant of spermicidal potency.Investigated, but not a primary determinant of spermicidal potency.
Wetting Time No significant correlation with spermicidal potency.[1][2][3]No significant correlation with spermicidal potency.No significant correlation with spermicidal potency.

Mechanism of Action

The primary mechanism of action of this compound, like other nonionic surfactant spermicides, is the disruption of the sperm cell's plasma membrane integrity. This action is attributed to the amphiphilic nature of the molecule, which allows it to interact with the lipid bilayer of the sperm membrane.

Mechanism of Action of this compound on Sperm Cell This compound This compound Molecule (Amphiphilic) Sperm_Membrane Sperm Plasma Membrane (Lipid Bilayer) This compound->Sperm_Membrane Adsorption Interaction Hydrophobic tail interacts with lipid core of membrane. Hydrophilic head orients towards aqueous environment. Disruption Membrane Disruption Sperm_Membrane->Disruption Insertion & Micellization Consequences Increased Permeability Loss of Motility Cell Lysis (Death) Disruption->Consequences

Fig. 1: Spermicidal action of this compound on the sperm plasma membrane.

The hydrophobic p-menthanylphenyl group of this compound partitions into the lipid interior of the sperm membrane, while the hydrophilic polyoxyethylene chain remains oriented towards the aqueous environment. This insertion disrupts the organized structure of the lipid bilayer, leading to increased membrane permeability, loss of essential intracellular components, and ultimately, irreversible loss of motility and cell death. The significant correlation between the partition coefficient and spermicidal potency supports this membrane-disruption mechanism.[1][2][3]

Experimental Protocols

In-Vitro Spermicidal Activity: The Sander-Cramer Test

A fundamental method used in early research to assess the spermicidal efficacy of compounds like this compound was the Sander-Cramer test.

Sander-Cramer Test Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Semen_Sample Obtain Fresh Semen Sample Mix Mix Semen with Spermicide Solution (e.g., 1:5 ratio) Semen_Sample->Mix Spermicide_Dilutions Prepare Serial Dilutions of this compound Spermicide_Dilutions->Mix Vortex Vortex Gently (e.g., for 10 seconds) Mix->Vortex Observe Immediately place a drop on a microscope slide Vortex->Observe Microscopy Examine under Phase-Contrast Microscope Observe->Microscopy Assess_Motility Assess Sperm Motility within a short timeframe (e.g., 20 seconds) Microscopy->Assess_Motility Determine_MEC Determine Minimum Effective Concentration (MEC) for 100% immobilization Assess_Motility->Determine_MEC

Fig. 2: Workflow of the Sander-Cramer test for spermicidal activity.
Preclinical Toxicology Studies

  • Acute Toxicity Studies: To determine the effects of a single high dose and to establish the LD50 (lethal dose for 50% of the animal population). These studies were often conducted in rodents (e.g., mice and rats) via various routes of administration to understand systemic toxicity.

  • Vaginal Irritation Studies: These were crucial for a topically applied product. The spermicide formulation would be applied intravaginally to animals (commonly rabbits) for a specified period, followed by macroscopic and microscopic examination of the vaginal mucosa for signs of irritation, inflammation, or tissue damage.

  • Systemic Toxicity Studies (Repeat-Dose): To evaluate the potential for cumulative toxicity from repeated exposure. These studies would involve daily or frequent administration of the spermicide over an extended period (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent). A wide range of endpoints would be assessed, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.

  • Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, pregnancy, and fetal development. These studies would investigate the impact of the spermicide on male and female reproductive organs and function, as well as its potential to cause birth defects.

Clinical Trial Design: Efficacy and Safety Assessment

Early clinical trials of this compound aimed to establish its contraceptive efficacy and safety in human subjects. These trials were typically designed as follows:

Early Clinical Trial Logical Flow for this compound cluster_phase1 Phase I: Safety & Tolerability cluster_phase2_3 Phase II/III: Efficacy & Expanded Safety cluster_analysis Data Analysis Small_Cohort Small cohort of healthy female volunteers Dose_Escalation Dose-escalation studies to assess local tolerance Small_Cohort->Dose_Escalation Assess_Irritation Monitor for vaginal irritation, burning, and other adverse effects Dose_Escalation->Assess_Irritation Larger_Population Larger population of sexually active women seeking contraception Randomization Randomization to This compound or control/comparator group Larger_Population->Randomization Instructions Provide instructions for correct and consistent use Randomization->Instructions Follow_up Follow-up over an extended period (e.g., 6-12 months) Instructions->Follow_up Data_Collection Collect data on: - Pregnancy occurrence - Menstrual cycles - Adverse events - User acceptability Follow_up->Data_Collection Pearl_Index Calculate Pearl Index (pregnancies per 100 woman-years) Data_Collection->Pearl_Index Life_Table Life-table analysis of pregnancy rates Data_Collection->Life_Table Compare_Groups Compare efficacy and safety between treatment groups Pearl_Index->Compare_Groups Life_Table->Compare_Groups

Fig. 3: Logical flow of early clinical trials for this compound.

Summary of Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early in-vitro and clinical research on this compound.

Table 1: In-Vitro Spermicidal Activity of this compound-Coated Condoms

This compound ConcentrationSperm MotilitySperm Viability
≥ 0.5 mg/mlCompletely SuppressedNo viable sperm observed

Data from a study on this compound-coated condoms where normal semen samples were ejaculated directly into the condoms.

Table 2: Comparative Clinical Trial of Neo Sampoon (this compound) vs. Emko Foam (Nonoxynol-9)

ParameterNeo Sampoon (60 mg this compound)Emko Foam (8% Nonoxynol-9)
12-Month Cumulative Pregnancy Rate (per 100 women) 2.82.1
12-Month Continuation Rate (per 100 women) 77.677.2

Data from a 12-month comparative clinical trial.

Table 3: Incidence of Genital Lesions with this compound Foaming Tablets (14-Day Study)

Frequency of UseIncidence of Genital Lesions (%)
Once every other day5.0
Once a day11.8
Twice a day27.8
Four times a day49.7
Eight times a day29.4

Data from a randomized, placebo-controlled safety study.

Conclusion

The early research on this compound established it as a potent nonionic surfactant spermicide. Its synthesis from readily available materials and its demonstrated efficacy in in-vitro and clinical studies positioned it as a viable contraceptive agent. The correlation of its spermicidal activity with its physicochemical properties, particularly the partition coefficient, provided a rational basis for its mechanism of action centered on sperm membrane disruption. While effective, subsequent research also highlighted the potential for local toxicity with frequent use, a critical consideration in the development and recommended use of any vaginal microbicide. This guide serves as a detailed repository of the foundational scientific and clinical investigations into this compound, offering valuable insights for the ongoing development of safe and effective contraceptive technologies.

References

The Discovery and Development of Menfegol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Menfegol is a non-ionic surfactant developed as a spermicidal agent for vaginal contraception. Chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether, it functions by disrupting the integrity of the sperm cell membrane, leading to rapid immobilization and inviability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, physicochemical properties, and clinical development of this compound. It summarizes key quantitative data from available studies and details relevant experimental methodologies. The document aims to serve as a core reference for professionals in the fields of reproductive health and drug development.

Introduction and Discovery

This compound emerged from the line of research into surface-active agents for contraception that gained momentum in the mid-20th century.[1] It is a non-ionic surfactant synthesized from turpentine (B1165885) oil, placing it in the same functional class as other well-known spermicides like nonoxynol-9 (B121193) and octoxynol-9.[2] While specific details regarding the initial discovery and the researchers involved are not extensively documented in readily available literature, its development is associated with the Japanese pharmaceutical company Eisai Co., Ltd., and it has been marketed under brand names such as Neo Sampoon.[3] this compound has been available primarily in Europe and Asia as a non-prescription topical contraceptive, often formulated into foaming vaginal tablets.[1][3] Unlike nonoxynol-9, it has not received FDA approval for use in the United States.[3]

Chemical Properties and Synthesis

This compound is a heterogeneous mixture of polyoxyethylene ethers, characterized by a p-menthane (B155814) group derived from menthol, a phenyl ring, and a hydrophilic polyoxyethylene chain.

PropertyValue / DescriptionSource
Chemical Name p-menthanylphenyl polyoxyethylene (8.8) ether[2]
CAS Registry No. 57821-32-6
Chemical Class Non-ionic Surfactant[2]
Appearance Not specified in reviewed literature.
Solubility Assumed to be water-soluble due to the polyethylene (B3416737) glycol chain.[4]

Synthesis Overview: The synthesis of this compound originates from turpentine oil.[2] While a detailed, step-by-step protocol is not publicly available, the general synthesis of alkylphenyl polyoxyethylene ethers involves a two-step process:

  • Alkylation: A terpene derivative from turpentine oil (such as a menthane precursor) is used to alkylate phenol.

  • Ethoxylation: The resulting p-menthanylphenol is then reacted with ethylene (B1197577) oxide in the presence of a catalyst (typically a base like sodium or potassium hydroxide) to build the polyoxyethylene chain. The average number of ethylene oxide units added per molecule is approximately 8.8, which dictates the surfactant's properties.[5][6][7][8]

Mechanism of Action

The primary mechanism of action for this compound is its activity as a surface-active agent, which is characteristic of surfactant-based spermicides.[2][9]

  • Membrane Disruption: The molecule has both a hydrophobic (lipophilic) p-menthanylphenyl group and a hydrophilic polyoxyethylene chain. The hydrophobic portion partitions into the lipid bilayer of the sperm cell's plasma membrane.

  • Loss of Integrity: This integration disrupts the normal structure and fluidity of the membrane, leading to increased permeability.

  • Cell Lysis and Immobilization: The disruption causes a loss of essential intracellular components and an uncontrolled influx of extracellular fluids, resulting in rapid loss of motility and cell death (lysis).[3]

Studies have shown a significant correlation between the spermicidal potency of non-ionic surfactants like this compound and their partition coefficient, which measures their affinity for lipids. This supports the hypothesis that the primary interaction is with the lipids of the spermatozoal cell membrane.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=vee];

}

Caption: Mechanism of action for this compound as a surfactant spermicide.

Key Experimental Protocols

In Vitro Spermicidal Potency Assessment (Sander-Cramer Assay)

The Sander-Cramer test is a standard in vitro method for assessing the immediate immobilizing activity of a spermicidal agent.[10][11][12]

Methodology:

  • Preparation: A stock solution of this compound is prepared and serially diluted in a buffered saline solution (e.g., PBS) to create a range of test concentrations.

  • Semen Sample: A fresh, liquefied human semen sample with normal parameters (count, motility) is obtained.

  • Exposure: A fixed volume of semen (e.g., 0.1 mL) is mixed rapidly with a larger volume of the this compound test solution (e.g., 0.25 mL) on a microscope slide.

  • Observation: The mixture is immediately observed under a microscope.

  • Endpoint: The primary endpoint is the complete and irreversible cessation of forward sperm motility within a short timeframe, typically 20 seconds.

  • Determination: The minimum effective concentration (MEC) is determined as the lowest concentration of this compound that consistently achieves this endpoint across multiple replicates and donors.

Sander_Cramer_Workflow

Caption: Workflow for the Sander-Cramer spermicidal assay.

Clinical Safety Assessment for Mucosal Irritation

A key study evaluated the safety of this compound foaming tablets, focusing on the incidence of genital lesions with frequent use.[13][14]

Methodology:

  • Study Design: A randomized, placebo-controlled, double-blind study.

  • Participants: A cohort of 125 female sex workers in Dakar, Senegal.

  • Intervention Groups: Participants were randomized to receive either this compound foaming tablets or a placebo. They were instructed to insert the tablets at varying frequencies: once every other day, or 1, 2, 4, or 8 times per day.

  • Duration: The study period was 14 days.

  • Primary Endpoint: The incidence of genital epithelial lesions.

  • Assessment Method: Lesions were diagnosed and assessed objectively using colposcopy, a procedure that provides a magnified view of the cervix and vaginal walls.

  • Data Analysis: The frequency of lesions was calculated for each usage group and compared between the this compound and placebo arms using appropriate statistical tests (e.g., P-value for trend).

Clinical Development and Efficacy

Contraceptive Efficacy

This compound, like other spermicides, has a higher failure rate when used alone compared to hormonal methods or intrauterine devices.[1] Spermicides are often recommended for use in conjunction with barrier methods like diaphragms or condoms to increase efficacy.[1] A study on this compound-coated condoms demonstrated complete suppression of sperm motility and viability, suggesting enhanced contraceptive efficacy over the use of a condom alone.[15]

Safety and Toxicology

The primary safety concern identified in clinical research is the potential for mucosal irritation and epithelial disruption, particularly with frequent use. A significant clinical trial provided quantitative data on this adverse effect.[13][14][16]

Table 1: Incidence of Colposcopically Diagnosed Genital Lesions with this compound Use

Frequency of Tablet UseIncidence of Lesions in this compound Group (%)Incidence of Lesions in Placebo Group (%)
Once every other day5.0%11.1% (for <8 times/day)
1 time per day11.8%11.1% (for <8 times/day)
2 times per day27.8%11.1% (for <8 times/day)
4 times per day49.7%11.1% (for <8 times/day)
8 times per day29.4%23.5%
(Data sourced from the 1995 study in The Journal of Infectious Diseases)[13][14][16]

The study concluded that the high incidence of genital lesions with use more than once daily was a significant concern.[13][14][16] This epithelial damage is a critical issue as it could potentially increase the risk of transmission of sexually transmitted infections (STIs), including HIV, a concern that has been raised for other surfactant spermicides like nonoxynol-9.[1]

Conclusion

This compound is a potent non-ionic surfactant spermicide that effectively immobilizes sperm in vitro. Its development provided a non-hormonal contraceptive option, primarily used in Europe and Asia. The mechanism of action is well-understood to be the disruption of the sperm cell membrane, a function of its amphiphilic chemical structure. However, its clinical development has been significantly impacted by safety concerns. Clinical data clearly demonstrates a dose- and frequency-dependent increase in the incidence of genital mucosal lesions. This finding has limited its potential, particularly as a microbicide for STI prevention, and underscores the critical importance of objective safety assessments like colposcopy in the development of vaginal drug products. Future research in this area must focus on developing agents that can achieve high spermicidal potency without compromising the integrity of the vaginal epithelium.

References

Menfegol's Effect on Sperm Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a nonionic surfactant spermicidal agent belonging to the p-menthanyl-phenyl-polyoxyethylene ether family. Its primary application is in contraception, where it functions by rapidly immobilizing and killing spermatozoa upon contact. The fundamental mechanism of action of this compound, like other nonionic surfactants, is the disruption of the sperm cell's plasma membrane integrity. This guide provides an in-depth technical overview of the effects of this compound on sperm membrane integrity, drawing on available data for this compound and the closely related, extensively studied nonionic surfactant spermicide, nonoxynol-9 (B121193) (N-9), to provide a comprehensive understanding.

Data Presentation

The spermicidal efficacy of this compound is dose-dependent. While specific quantitative dose-response and time-course data for this compound's effect on sperm membrane integrity are limited in publicly available literature, existing studies and data from the analogous nonionic surfactant nonoxynol-9 provide valuable insights into its potent activity.

Table 1: Spermicidal Efficacy of this compound

ConcentrationObservationSource
≥ 0.5 mg/mlStrong spermicidal activity, complete suppression of sperm motility, and no viable sperm observed.[1]

Table 2: Cytotoxicity and Spermicidal Efficacy of Nonoxynol-9 (as a proxy for this compound)

ParameterValueCell Type/ConditionSource
LC50 (24 hours)24 µg/mlRat Liver Cells[2]
Effective Concentration100 µg/mlHuman Semen (immobilization within minutes)[2]
Pregnancy Probability (6 months, typical use)22%52.5 mg gel[3]
Pregnancy Probability (6 months, typical use)16%100 mg gel[3]
Pregnancy Probability (6 months, typical use)14%150 mg gel[3]

Mechanism of Action: Disruption of Sperm Membrane Integrity

As a nonionic surfactant, this compound's molecular structure consists of a hydrophobic p-menthanyl-phenyl group and a hydrophilic polyoxyethylene chain. This amphipathic nature drives its interaction with the sperm's plasma membrane, which is a lipid bilayer.

The proposed mechanism involves the insertion of the hydrophobic portion of the this compound molecule into the lipid bilayer of the sperm membrane. This disrupts the organized structure of the membrane, leading to increased permeability and loss of its selective barrier function. The consequences of this membrane disruption are catastrophic for the sperm cell.[4]

cluster_0 This compound Action on Sperm Membrane cluster_1 Consequences of Membrane Disruption This compound This compound (Nonionic Surfactant) SpermMembrane Sperm Plasma Membrane (Lipid Bilayer) This compound->SpermMembrane Insertion of hydrophobic tail Disruption Membrane Disruption SpermMembrane->Disruption Increased Permeability & Loss of Integrity IonGradient Loss of Ion Gradients (Ca²⁺, H⁺) Disruption->IonGradient MitoDysfunction Mitochondrial Dysfunction Disruption->MitoDysfunction EnzymeLeakage Leakage of Intracellular Enzymes Disruption->EnzymeLeakage Immotility Sperm Immotility IonGradient->Immotility MitoDysfunction->Immotility CellDeath Cell Death (Spermicidal Effect) Immotility->CellDeath

Mechanism of this compound's Spermicidal Action.

Experimental Protocols

Several established methodologies are employed to assess sperm membrane integrity and viability following exposure to spermicidal agents like this compound.

Eosin-Nigrosin Staining

This is a common supravital staining technique to differentiate between live and dead sperm.

  • Principle: Live sperm with intact plasma membranes exclude the eosin (B541160) stain, while dead sperm with compromised membranes take up the pink/red eosin stain. Nigrosin provides a dark background for better visualization.

  • Protocol:

    • A small aliquot of the sperm suspension (treated with this compound or control) is mixed with an equal volume of 1% eosin Y solution.

    • After 30 seconds, an equal volume of 10% nigrosin solution is added and mixed.

    • A smear is prepared on a microscope slide and allowed to air dry.

    • The slide is examined under a light microscope. Live sperm appear unstained (white) against the dark background, while dead sperm are stained pink or red.

    • At least 200 sperm are counted, and the percentage of live and dead sperm is calculated.

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane.

  • Principle: Sperm with intact and functional plasma membranes will swell when exposed to a hypo-osmotic solution due to the influx of water. This swelling is typically observed as a coiling of the sperm tail.

  • Protocol:

    • A hypo-osmotic solution (e.g., a 1:1 mixture of 150 mOsm fructose (B13574) and 150 mOsm sodium citrate) is prepared.[5]

    • Sperm suspension is mixed with the HOS solution (typically in a 1:10 ratio) and incubated at 37°C for 30-60 minutes.[5]

    • A drop of the mixture is placed on a microscope slide and observed under a phase-contrast microscope.

    • Sperm with coiled tails are considered to have intact functional membranes, while those with no change in their tails have damaged membranes.

    • At least 200 sperm are counted to determine the percentage of swollen (viable) sperm.

cluster_workflow HOS Test Workflow start Sperm Sample (Treated with this compound/Control) mix Mix with Hypo-osmotic Solution start->mix incubate Incubate at 37°C (30-60 min) mix->incubate observe Observe under Phase-Contrast Microscope incubate->observe end_intact Swollen Tail (Intact Membrane) observe->end_intact Water influx end_damaged No Change (Damaged Membrane) observe->end_damaged No water influx cluster_pathways Impact of Membrane Disruption on Signaling MembraneDisruption Membrane Disruption (by this compound) CaInflux Uncontrolled Influx of Extracellular Ca²⁺ MembraneDisruption->CaInflux pHiDysregulation Dysregulation of Intracellular pH (pHi) MembraneDisruption->pHiDysregulation PrematureAR Premature Acrosome Reaction CaInflux->PrematureAR MotilityInhibition Motility Inhibition CaInflux->MotilityInhibition Apoptosis Activation of Apoptotic Pathways CaInflux->Apoptosis ImpairedFunction Impaired Sperm Function pHiDysregulation->ImpairedFunction

References

Menfegol as a Microbicide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menfegol, a non-ionic surfactant spermicide, has been investigated for its potential as a topical microbicide to prevent sexually transmitted infections (STIs), including HIV. This document provides a comprehensive technical overview of the existing research on this compound's microbicidal properties. It details its mechanism of action, summarizes in vitro efficacy data, outlines relevant experimental protocols, and explores the significant safety concerns that have emerged from clinical findings. The information is intended to serve as a resource for researchers and professionals in the field of microbicide development, highlighting both the potential and the limitations of this compound as a candidate microbicide.

Introduction

The development of safe and effective topical microbicides remains a critical goal in global health to empower individuals, particularly women, to protect themselves from STIs. This compound, a nonoxynol-9 (B121193) analogue, functions as a surfactant, disrupting the lipid membranes of sperm and pathogens. Its spermicidal activity and initial in vitro evidence of anti-HIV activity prompted further investigation into its broader microbicidal potential. This whitepaper synthesizes the available scientific literature to provide a detailed technical guide on this compound's profile as a microbicide.

Mechanism of Action

This compound is a non-ionic surfactant composed of menthylphenyl ethers of macrogols.[1] Its primary mechanism of action is the disruption of cellular and viral membranes.[2]

  • Spermicidal Action: As a surfactant, this compound dissolves the lipid components of the sperm cell membrane, leading to increased permeability, loss of integrity, and subsequent immobilization and death of the spermatozoa.[2]

  • Microbicidal Action: The same membrane-disrupting properties are responsible for its activity against enveloped viruses, such as HIV and Herpes Simplex Virus (HSV). This compound intercalates into the viral lipid envelope, causing destabilization, and inactivation of the virus, thereby preventing it from infecting host cells.

The following diagram illustrates the proposed mechanism of action:

cluster_0 This compound Action This compound This compound (Non-ionic Surfactant) Membrane Sperm or Viral Lipid Membrane This compound->Membrane Intercalates into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Inactivation Sperm Immobilization & Viral Inactivation Disruption->Inactivation

Figure 1: Proposed Mechanism of Action of this compound.

In Vitro Efficacy

Limited quantitative data is available regarding the in vitro efficacy of this compound against a range of sexually transmitted pathogens. The table below summarizes the key findings from a notable study.

PathogenAssay TypeEffective ConcentrationExposure TimeReference
Herpes Simplex Virus Type 2 (HSV-2) Inactivation Assay0.1%≥ 30 seconds[3]
Human Immunodeficiency Virus Type 1 (HIV-1) Inactivation Assay0.025%≥ 30 seconds[3]

Note: There is a lack of published data on the in vitro efficacy of this compound against other common STIs such as Neisseria gonorrhoeae and Chlamydia trachomatis.

Experimental Protocols

This section provides an overview of the methodologies that would be employed to evaluate the in vitro efficacy of a candidate microbicide like this compound.

Plaque Reduction Assay for HSV Efficacy

This assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like HSV.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the HSV stock.

  • Infection: Infect the cell monolayers with a standardized amount of virus for 1-2 hours.

  • Treatment: Remove the viral inoculum and add an overlay medium containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 value is determined from the dose-response curve.

The following diagram illustrates the workflow of a plaque reduction assay:

cluster_1 Plaque Reduction Assay Workflow A Seed Susceptible Cells (e.g., Vero cells) B Infect with Virus (e.g., HSV) A->B C Treat with varying concentrations of this compound B->C D Incubate to allow plaque formation C->D E Fix and Stain Cells D->E F Count Plaques and Calculate IC50 E->F cluster_2 Hypothesized Inflammatory Signaling Pathway This compound This compound EpithelialCell Vaginal Epithelial Cell This compound->EpithelialCell Acts on Disruption Membrane Disruption & Cell Stress EpithelialCell->Disruption Signaling Activation of Pro-inflammatory Signaling Pathways (e.g., NF-κB) Disruption->Signaling Cytokines Release of Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) Signaling->Cytokines Inflammation Inflammation & Immune Cell Recruitment Cytokines->Inflammation

References

The Foaming Action of Menfegol Tablets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms and physicochemical principles governing the foaming action of Menfegol tablets. This compound, a non-ionic surfactant, is the active spermicidal agent in certain contraceptive foaming tablets. The efficacy of these tablets is critically dependent on their ability to rapidly generate a stable, voluminous foam upon application, which serves as a carrier and barrier for the spermicide. This document outlines the fundamental processes, presents key quantitative data derived from analogous compounds, details relevant experimental protocols, and visualizes the underlying mechanisms.

Core Foaming Mechanism: Effervescence and Surfactant Stabilization

The foaming action of a this compound tablet is not an intrinsic property of the this compound molecule itself but results from a carefully designed formulation that combines an effervescent couple with the surfactant properties of this compound.

The primary mechanism involves three key stages:

  • Tablet Disintegration and Dissolution : Upon contact with aqueous fluid, the tablet matrix rapidly disintegrates.

  • Effervescent Reaction : The formulation includes an acid source (e.g., citric acid, tartaric acid) and a carbonate/bicarbonate source (e.g., sodium bicarbonate). In the presence of water, these components react to produce carbon dioxide (CO₂) gas.

    • Reaction: 3NaHCO₃ + C₆H₈O₇ → Na₃C₆H₅O₇ + 3H₂O + 3CO₂(g)

  • Foam Generation and Stabilization : The generated CO₂ gas bubbles are trapped and stabilized by this compound. As a non-ionic surfactant, this compound molecules orient themselves at the gas-liquid interface, reducing the surface tension and creating a stable foam structure. The hydrophobic tail of the this compound molecule orients into the gas phase, while the hydrophilic polyoxyethylene head remains in the aqueous phase, forming a resilient film around the bubbles.

Foaming_Mechanism cluster_0 Tablet in Aqueous Environment cluster_1 Chemical & Physical Processes cluster_2 Final Product Tablet This compound Tablet (this compound + Excipients) Disintegration Tablet Disintegration & Dissolution Tablet->Disintegration Water Aqueous Fluid Water->Disintegration Reaction Effervescent Reaction (Acid + Bicarbonate → CO₂ Gas) Disintegration->Reaction Releases Reactants SurfactantAction Surfactant Action (this compound reduces Surface Tension) Disintegration->SurfactantAction Solubilizes This compound Foam_Generation CO₂ Bubble Trapping & Stabilization Reaction->Foam_Generation SurfactantAction->Foam_Generation Stable_Foam Stable Spermicidal Foam Foam_Generation->Stable_Foam

Caption: Logical workflow of the effervescent foaming action. (Within 100 characters)

Quantitative Physicochemical Data

Direct, publicly available quantitative data on the foaming properties of this compound is scarce. The following tables summarize representative data for non-ionic polyoxyethylene (POE) alkyl ether surfactants, which are structurally and functionally analogous to this compound (p-menthanylphenyl polyoxyethylene (8.8) ether). This data is essential for formulation development and quality control.

Disclaimer: The data presented below is collated from studies on analogous non-ionic surfactants and should be considered representative.[1][2][3] Specific values for this compound may vary.

Table 1: Surfactant Physicochemical Properties (Analogous POE Ethers)

Parameter Representative Value Significance in Foaming
Critical Micelle Concentration (CMC) 0.05 - 0.15 mM Concentration above which surfactant molecules form micelles, leading to a significant drop in surface tension and enabling stable foam formation.[4]
Surface Tension at CMC (γ_cmc) 30 - 40 mN/m Low surface tension is critical for reducing the energy required to create gas-liquid interfaces, thus facilitating foam generation.

| Hydrophile-Lipophile Balance (HLB) | 12 - 14 | An HLB in this range indicates good oil-in-water emulsification and detergent properties, which correlates with the ability to form stable aqueous foams. |

Table 2: Representative Foam Characteristics (Aqueous Solutions of Analogous Surfactants)

Parameter Representative Value Significance for Product Efficacy
Foam Expansion Ratio 5:1 - 10:1 Defines the volume of foam generated from a given volume of liquid; a higher ratio indicates greater coverage area.[5][6]
Foam Stability (25% Drainage Time) 3 - 8 minutes Measures the time for 25% of the liquid to drain from the foam; longer times indicate a more stable foam that persists to act as a barrier.[7]

| Initial Foam Height (Ross-Miles) | 100 - 150 mm | A standardized measure of a surfactant's intrinsic ability to produce foam under low-agitation conditions.[8] |

Experimental Protocols

Detailed and standardized experimental protocols are required to quantify the performance of a foaming tablet.

Protocol: Determination of Foam Expansion Ratio and Stability

Objective: To measure the volume and stability of foam generated by a this compound tablet.

Methodology:

  • Preparation: Prepare a vessel of simulated vaginal fluid (SVF) or purified water at 37°C ± 1°C. A 100 mL graduated cylinder is typically used.

  • Initiation: Place one this compound tablet into the graduated cylinder containing a specified volume (e.g., 20 mL) of the test fluid.

  • Foam Generation: Allow the effervescent reaction to proceed to completion (i.e., until gas evolution ceases).

  • Expansion Ratio Measurement: Immediately record the total volume of the foam generated (V_foam). The initial liquid volume is V_liquid.

    • Calculation: Foam Expansion Ratio = V_foam / V_liquid.[9]

  • Stability (Drainage Time) Measurement: Start a timer immediately after foam generation ceases. Record the time it takes for 25% of the initial liquid volume (0.25 * V_liquid) to collect at the bottom of the graduated cylinder. This is the 25% drainage time.[10][11]

  • Data Recording: Record all measurements. The experiment should be repeated (n≥3) for statistical validity.

Foam_Testing_Workflow Start Start Prep Prepare 37°C Test Fluid in Graduated Cylinder Start->Prep AddTablet Add One this compound Tablet Prep->AddTablet Reaction Allow Effervescent Reaction to Complete AddTablet->Reaction MeasureVolume Record Total Foam Volume (V_foam) Reaction->MeasureVolume StartTimer Start Timer for Stability Reaction->StartTimer CalculateExpansion Calculate Expansion Ratio (V_foam / V_liquid) MeasureVolume->CalculateExpansion MonitorDrainage Monitor Liquid Drainage StartTimer->MonitorDrainage End End CalculateExpansion->End RecordTime Record Time for 25% Liquid Volume to Drain MonitorDrainage->RecordTime RecordTime->End Spermicidal_Action This compound This compound Molecules (in Foam) Intercalation Intercalation into Membrane This compound->Intercalation Sperm Spermatozoon Membrane Sperm Plasma Membrane (Lipid Bilayer) Sperm->Membrane Membrane->Intercalation Disruption Membrane Disruption & Fluidization Intercalation->Disruption Lysis Cell Lysis & Loss of Integrity Disruption->Lysis Immobilization Sperm Immobilization & Death Lysis->Immobilization

References

Toxicological Profile of Menfegol: An Analysis of Early Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of publicly available scientific literature, detailed preclinical toxicological data from early studies on the spermicidal agent Menfegol are not readily accessible. The available information primarily centers on its clinical application and local tolerance in humans, with a notable absence of quantitative data from foundational animal studies typically required for a complete toxicological profile.

This technical guide synthesizes the limited available information and outlines the standard toxicological assessments that would have been necessary to establish a comprehensive safety profile for this compound during its early development. This document is intended for researchers, scientists, and drug development professionals to understand the known aspects of this compound's safety and the significant data gaps in the public domain.

Local Tolerance in Humans: Vaginal Irritation

The most prominent safety data available for this compound comes from a randomized, placebo-controlled clinical study investigating the effects of frequent use of this compound foaming tablets on the genital mucosa.

Experimental Protocol: Clinical Vaginal Irritation Study
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 125 female sex workers in Dakar, Senegal.

  • Treatment: this compound vaginal foaming tablets or a placebo.

  • Dosage Regimen: Participants used the tablets at increasing frequencies over a 14-day period: once every other day, and 1, 2, 4, or 8 times a day.

  • Primary Endpoint: Incidence of colposcopically diagnosed genital lesions.

  • Secondary Endpoint: Association between subjective genital symptoms and observed lesions.

Quantitative Data: Incidence of Genital Lesions

The study revealed a dose-dependent increase in the frequency of genital lesions with more frequent use of this compound tablets.

Frequency of UseIncidence of Genital Lesions (this compound Group)Incidence of Genital Lesions (Placebo Group)
Once every other day5.0%11.1% (for <8 times daily)
Once a day11.8%11.1% (for <8 times daily)
Twice a day27.8%11.1% (for <8 times daily)
Four times a day49.7%11.1% (for <8 times daily)
Eight times a day29.4%23.5%

Note: The placebo group data was aggregated for frequencies less than 8 times daily.

The study concluded that the high incidence of genital lesions with use more than once daily suggests that frequent application of this compound should not be recommended[1][2][3][4].

Data Gaps in Preclinical Toxicology

A thorough search for early preclinical toxicology studies on this compound did not yield specific data on the following critical endpoints. The subsequent sections outline the standard methodologies for these assessments, which would be essential for a complete toxicological profile.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single large dose.

  • Test System: Typically rats or mice.

  • Administration: A single dose of the test substance administered via oral gavage.

  • Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test animals (LD50).

  • Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Subacute and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer duration.

  • Test System: Commonly rats (for 28-day and 90-day studies) and a non-rodent species like dogs (for 90-day studies).

  • Administration: Daily oral administration of the test substance for 28 or 90 consecutive days.

  • Dose Levels: At least three dose levels and a control group. The highest dose is intended to produce some toxicity, while the lowest dose aims to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

Reproductive and Developmental Toxicity

These studies are crucial for assessing the potential of a substance to interfere with reproduction and normal development.

  • Test System: Male and female rats.

  • Administration: The test substance is administered to males for a period before mating and to females before and during early pregnancy.

  • Endpoints: Mating performance, fertility rates, number of implantations, and early embryonic viability.

  • Test System: Pregnant rabbits.

  • Administration: The test substance is administered during the period of organogenesis.

  • Endpoints: Maternal health, number of live and dead fetuses, fetal body weight, and examination of fetuses for external, visceral, and skeletal abnormalities.

Genotoxicity

Genotoxicity assays determine if a substance can damage genetic material (DNA), which can lead to mutations and potentially cancer.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that prevent them from synthesizing an essential amino acid.

  • Methodology: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Methodology: Cells are exposed to the test substance, and then metaphase chromosomes are examined microscopically for structural abnormalities.

  • Test System: Rodents, typically mice or rats.

  • Methodology: Animals are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in immature red blood cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Visualizing Toxicological Assessment Workflows

While specific signaling pathways for this compound's potential toxicity are unknown due to the lack of data, the following diagrams illustrate the generalized workflows for key toxicological assessments.

Experimental_Workflow_Chronic_Toxicity cluster_0 Pre-study Phase cluster_1 In-life Phase (e.g., 90 days) cluster_2 Post-study Phase cluster_3 Data Analysis & Reporting Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Dose_Range_Finding Dose Range-Finding (Pilot Study) Animal_Acclimatization->Dose_Range_Finding Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Dose_Range_Finding->Group_Allocation Daily_Dosing Daily Dosing (e.g., Oral Gavage) Group_Allocation->Daily_Dosing Clinical_Observations Daily Clinical Observations (Behavior, Physical Signs) Daily_Dosing->Clinical_Observations Weekly_Measurements Weekly Measurements (Body Weight, Food Consumption) Clinical_Observations->Weekly_Measurements Interim_Analysis Interim Blood/Urine Collection (Hematology, Clinical Chemistry) Weekly_Measurements->Interim_Analysis Terminal_Sacrifice Terminal Sacrifice Interim_Analysis->Terminal_Sacrifice Gross_Pathology Gross Pathology Examination Terminal_Sacrifice->Gross_Pathology Organ_Weight Organ Weight Measurement Gross_Pathology->Organ_Weight Histopathology Histopathological Examination (Microscopic Analysis of Tissues) Organ_Weight->Histopathology Statistical_Analysis Statistical Analysis Histopathology->Statistical_Analysis NOAEL_Determination NOAEL Determination Statistical_Analysis->NOAEL_Determination Final_Report Final Report Generation NOAEL_Determination->Final_Report

Caption: Generalized workflow for a chronic toxicity study.

Experimental_Workflow_Genotoxicity cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cluster_analysis Analysis & Conclusion Ames_Test Ames Test (Bacterial Reverse Mutation) Data_Evaluation Data Evaluation Ames_Test->Data_Evaluation Chromosome_Aberration Chromosome Aberration Assay (Mammalian Cells) Chromosome_Aberration->Data_Evaluation Micronucleus_Test Micronucleus Test (Rodent Bone Marrow/Blood) Micronucleus_Test->Data_Evaluation Conclusion Conclusion on Genotoxic Potential Data_Evaluation->Conclusion Test_Substance Test Substance (this compound) Test_Substance->Ames_Test Test_Substance->Chromosome_Aberration Test_Substance->Micronucleus_Test

Caption: Standard battery of genotoxicity testing.

Conclusion

The publicly available toxicological profile of this compound is notably incomplete, especially concerning early preclinical animal studies. The primary safety information relates to local vaginal irritation with frequent clinical use. For a comprehensive understanding of this compound's safety, data from acute, subacute, chronic, reproductive, and genotoxicity studies would be required. The absence of this information in the public domain represents a significant limitation in providing a complete toxicological assessment for researchers and drug development professionals. It is possible that such data exists in proprietary archives or regulatory submissions that are not publicly accessible.

References

Methodological & Application

Application Note & Protocol: In Vitro Spermicidal Assay for Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menfegol is a non-ionic surfactant spermicidal agent designed for vaginal contraception. It functions by disrupting the cell membrane of spermatozoa, leading to their immobilization and death. This application note provides a detailed protocol for assessing the spermicidal activity of this compound in vitro, based on established methodologies for evaluating spermicidal agents. The primary method described is a modified Sander-Cramer assay, which evaluates the minimum effective concentration (MEC) required to immobilize sperm within a short timeframe.

Experimental Protocols

1. Materials and Reagents

  • This compound (or test formulation containing this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human semen sample (obtained from healthy donors after 2-3 days of abstinence)

  • Biggers, Whitten, and Whittingham (BWW) medium or other suitable sperm culture medium

  • Eosin-Nigrosin stain

  • Microscope slides and coverslips

  • Positive displacement pipettes

  • Incubator (37°C)

  • Light microscope (phase-contrast recommended)

  • Counting chamber (e.g., Makler or hemocytometer)

  • Timer

2. Semen Sample Preparation

  • Collect human semen samples by masturbation into a sterile container.

  • Allow the semen to liquefy completely by incubating at 37°C for 30 minutes.

  • Perform a preliminary semen analysis to ensure the sample meets World Health Organization (WHO) standards for normalcy (e.g., sperm concentration > 15 million/mL, progressive motility > 32%).

  • For the assay, a "swim-up" procedure can be performed to isolate motile sperm, or the whole semen can be used as per the specific experimental design.

3. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in PBS or the chosen medium.

  • Create a series of dilutions from the stock solution to test a range of concentrations. The concentrations should bracket the expected MEC. For this compound, a starting range could be 0.01% to 0.2% (w/v).

4. Spermicidal Assay: Modified Sander-Cramer Test

This test determines the MEC of a spermicidal agent required to induce 100% immobilization of spermatozoa upon mixing.

  • Place 50 µL of liquefied semen into a series of microcentrifuge tubes.

  • Add 200 µL of each this compound dilution to the respective tubes. A control tube should receive 200 µL of the vehicle (e.g., PBS) only.

  • Gently mix the contents of each tube.

  • Immediately place a 10 µL drop of the mixture onto a clean microscope slide, cover with a coverslip, and start a timer.

  • Examine the slide under a phase-contrast microscope at 400x magnification.

  • Observe the motility of the sperm. At least 100 spermatozoa should be observed in different fields.

  • Record the time at which 100% of the spermatozoa are immobilized. The standard observation time for this assay is typically 20 seconds.

  • The MEC is defined as the lowest concentration of this compound that immobilizes all sperm within the 20-second observation period.

5. Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay distinguishes between live (unstained) and dead (stained) sperm, confirming the spermicidal (sperm-killing) effect versus a spermiostatic (immobilizing) effect.

  • Following the spermicidal assay, take a 10 µL aliquot from each tube.

  • Mix the aliquot with 20 µL of Eosin-Nigrosin stain on a microscope slide.

  • Smear the mixture across the slide and allow it to air dry.

  • Examine the slide under a light microscope at 400x or 1000x magnification.

  • Count at least 200 spermatozoa. Live sperm will have white or pale pink heads, while dead sperm will have red or dark pink heads.

  • Calculate the percentage of dead sperm for each this compound concentration.

Data Presentation

Table 1: Spermicidal Activity of this compound (Modified Sander-Cramer Assay)

This compound Concentration (% w/v) Time to 100% Immobilization (seconds) Result
Control (Vehicle) > 120 Motile
0.025 > 60 Ineffective
0.05 45 Ineffective
0.1 20 Effective (MEC)

| 0.2 | < 20 | Effective |

Note: Data presented is illustrative. Actual results may vary based on experimental conditions and semen sample quality.

Table 2: Sperm Viability following this compound Exposure (Eosin-Nigrosin Staining)

This compound Concentration (% w/v) Percentage of Dead Sperm (%)
Control (Vehicle) < 20%
0.025 45%
0.05 75%
0.1 (MEC) > 95%

| 0.2 | 100% |

Note: Data is illustrative and represents typical expected outcomes.

Mandatory Visualizations

Experimental Workflow Diagram

Spermicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Confirmation semen_prep Semen Sample Preparation & Liquefaction mixing Mix Semen with This compound Dilutions semen_prep->mixing menfegol_prep This compound Serial Dilution Preparation menfegol_prep->mixing incubation Incubate at 37°C mixing->incubation Brief Incubation viability_stain Viability Staining (Eosin-Nigrosin) mixing->viability_stain Take Aliquot motility_obs Microscopic Observation of Motility (at 20s) incubation->motility_obs mec_det Determine MEC (Lowest concentration for 100% immobilization) motility_obs->mec_det viability_count Count Live/Dead Sperm viability_stain->viability_count

Caption: Workflow for in vitro spermicidal assay of this compound.

Mechanism of Action Diagram

Menfegol_Mechanism cluster_sperm Spermatozoon cluster_effects Cellular Effects sperm_head Sperm Head sperm_membrane Plasma Membrane (Lipid Bilayer) This compound This compound (Non-ionic Surfactant) membrane_disrupt Membrane Disruption & Solubilization This compound->membrane_disrupt Interacts with permeability_inc Increased Permeability membrane_disrupt->permeability_inc ion_imbalance Loss of Ion Gradient (Ca2+, K+, Na+) permeability_inc->ion_imbalance atp_depletion ATP Depletion ion_imbalance->atp_depletion immobilization Immobilization atp_depletion->immobilization cell_death Cell Death (Spermicidal Effect) immobilization->cell_death

Caption: Mechanism of action of this compound on spermatozoa.

Application Notes and Protocols for the Standardized Sander-Cramer Assay for Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant spermicidal agent used in various contraceptive formulations.[1] Its primary mechanism of action is the disruption of the sperm cell membrane, leading to loss of motility and viability. The Sander-Cramer assay is a widely recognized and utilized method for the in vitro assessment of the spermicidal potency of chemical agents. This assay provides a rapid and straightforward determination of the minimum effective concentration (MEC) of a spermicide required to immobilize sperm within a short timeframe.

These application notes provide a detailed, standardized protocol for performing the Sander-Cramer assay to evaluate the spermicidal efficacy of this compound. Adherence to a standardized protocol is crucial for ensuring the reproducibility and comparability of results across different studies and laboratories.

Principle of the Sander-Cramer Assay

The Sander-Cramer assay is a microscopic evaluation of sperm motility upon exposure to a spermicidal agent. A defined volume of semen is mixed with a specific volume of the spermicidal solution at various concentrations. The mixture is then observed under a microscope to determine the lowest concentration of the agent that causes complete cessation of forward sperm motility within a specified time, typically 20 to 30 seconds.[2][3]

Data Presentation: Spermicidal Efficacy of this compound

The following table summarizes the expected outcomes of a standardized Sander-Cramer assay for this compound. The data is presented to illustrate a typical dose-response relationship.

This compound Concentration (mg/mL)Observation at 20 SecondsResult
0.0 (Control)Normal progressive motilityIneffective
0.125Reduced motility, some forward progressionIneffective
0.25Majority of sperm immotile, some twitchingIneffective
0.5 Complete cessation of forward motility Effective
1.0Complete cessation of all movementEffective

Note: A study has shown that this compound at concentrations of 0.5 mg/ml and higher was found to not only suppress sperm motility but also to kill the sperm completely.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Physiological saline (0.9% NaCl) or other appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

  • Freshly ejaculated human semen

  • Microscope slides and coverslips

  • Micropipettes and sterile tips

  • Vortex mixer

  • Stopwatch

  • Light microscope (400x magnification)

  • Incubator or water bath at 37°C

Semen Sample Collection and Preparation
  • Obtain fresh human semen samples from healthy donors after a period of 2-3 days of sexual abstinence.

  • Allow the semen sample to liquefy completely at 37°C for 30-45 minutes.[2]

  • Perform a basic semen analysis to ensure the sample meets the World Health Organization (WHO) criteria for normal parameters, including a sperm concentration of at least 15 million sperm/mL and progressive motility of at least 32%.[5][6]

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in physiological saline. For example, to prepare a 1% (10 mg/mL) stock solution, dissolve 100 mg of this compound in 10 mL of saline.

  • Perform serial dilutions of the stock solution to obtain a range of working concentrations to be tested (e.g., 1.0, 0.5, 0.25, 0.125 mg/mL).

Sander-Cramer Assay Procedure
  • Pipette 0.25 mL of each this compound working solution into separate, labeled microcentrifuge tubes. Include a control tube with 0.25 mL of physiological saline only.

  • Equilibrate the tubes containing the this compound solutions and the liquefied semen sample to 37°C.

  • To the first tube, add 0.05 mL of the liquefied semen sample.

  • Immediately start a stopwatch and gently vortex the mixture at a low speed for 10 seconds to ensure thorough mixing.[2]

  • Quickly place a drop of the mixture onto a pre-warmed microscope slide and cover with a coverslip.

  • Observe the sample under the microscope at 400x magnification.

  • Assess the motility of the sperm. The endpoint is the complete cessation of forward progressive motility of all sperm within 20 seconds of mixing. Some non-progressive, twitching movements may be observed, but there should be no forward movement.

  • Repeat this procedure for each concentration of this compound and the control.

  • The Minimum Effective Concentration (MEC) is the lowest concentration of this compound that consistently immobilizes 100% of the sperm within the 20-second timeframe.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

Sander_Cramer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis semen_prep Semen Sample (Liquefaction at 37°C) mixing Mix Semen (0.05 mL) with this compound (0.25 mL) semen_prep->mixing menfegol_prep This compound Solutions (Serial Dilutions) menfegol_prep->mixing vortex Vortex (10 seconds) mixing->vortex microscopy Microscopic Observation (400x magnification) vortex->microscopy motility_assessment Assess Motility (within 20 seconds) microscopy->motility_assessment mec_determination Determine MEC (Minimum Effective Concentration) motility_assessment->mec_determination Mechanism_of_Action cluster_sperm Sperm Cell cluster_disruption Membrane Disruption sperm_head Sperm Head (Intact Plasma Membrane) membrane_disruption Disruption of Lipid Bilayer sperm_head->membrane_disruption Leads to sperm_tail Flagellum This compound This compound (Non-ionic Surfactant) This compound->sperm_head Interacts with permeability_increase Increased Membrane Permeability membrane_disruption->permeability_increase lysis Cell Lysis and Immotility permeability_increase->lysis

References

Menfegol cytotoxicity testing using MTT assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cytotoxicity of Menfegol

Introduction

This compound is a non-ionic surfactant that has been utilized as a spermicidal agent. As a substance intended for topical vaginal application, it is imperative to evaluate its potential cytotoxicity to ensure safety and minimize adverse effects on the mucosal tissues. Frequent use of this compound has been associated with a higher incidence of genital lesions, underscoring the importance of thorough toxicological assessment.[1][2][3] Cytotoxicity assays are essential tools in this evaluation, providing quantitative data on the potential of a substance to cause cell damage or death.

The MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4][5] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[4][5][6] The quantity of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals in a suitable solvent, the concentration of the resulting colored solution can be measured spectrophotometrically, providing a reliable measure of cell viability.[5] This assay is instrumental in drug screening and evaluating the cytotoxic effects of chemical compounds.[4][6]

Application in this compound Testing

To evaluate the cytotoxic potential of this compound, the MTT assay can be performed on relevant human epithelial cell lines, such as those derived from the cervix (HeLa), uterus (HEC-1A), and vagina (VK2/E6E7).[1] Such studies help determine the concentration-dependent effects of this compound on cell viability and establish key toxicological parameters like the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of cell viability.[8]

Data Presentation

The cytotoxic effect of this compound is quantified by calculating the IC50 value. This value can vary depending on the cell line and experimental conditions such as exposure time.[9][10] The results should be presented in a clear and concise format for comparative analysis.

Table 1: Example of this compound Cytotoxicity Data Summary (MTT Assay)

Note: The following data are for illustrative purposes only and do not represent results from a specific published study. They are intended to demonstrate the proper format for data presentation.

Cell LineCell TypeExposure Time (hours)This compound IC50 (µg/mL)
HeLaHuman Cervical Adenocarcinoma24150
HEC-1-AHuman Endometrial Adenocarcinoma24185
VK2/E6E7Human Vaginal Epithelial24120
HeLaHuman Cervical Adenocarcinoma4895
HEC-1-AHuman Endometrial Adenocarcinoma48130
VK2/E6E7Human Vaginal Epithelial4880

Visualizations

Principle of the MTT Assay

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction

Caption: Principle of the MTT reduction by viable cells.

Experimental Workflow for this compound Cytotoxicity Testing

MTT_Workflow start Start cell_culture 1. Seed Cells (e.g., HeLa, VK2/E6E7) in 96-well plates start->cell_culture incubation1 2. Incubate (e.g., 24 hours) for cell adherence cell_culture->incubation1 treatment 3. Treat with varying concentrations of this compound incubation1->treatment incubation2 4. Incubate for desired exposure time (e.g., 24h, 48h) treatment->incubation2 add_mtt 5. Add MTT Reagent to each well incubation2->add_mtt incubation3 6. Incubate for 4 hours (allow formazan formation) add_mtt->incubation3 solubilize 7. Add Solubilization Solution (e.g., DMSO) to dissolve crystals incubation3->solubilize read_absorbance 8. Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance analysis 9. Analyze Data (Calculate % Viability and IC50) read_absorbance->analysis end End analysis->end

References

Application Notes: Developing a Stable Menfegol Formulation for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menfegol is a non-ionic surfactant used as a spermicidal agent. For researchers in drug development and reproductive health, establishing a stable and reliable this compound formulation is critical for obtaining reproducible results in in vitro assays. The primary mechanism of this compound is the disruption of the sperm cell membrane, leading to immobilization and inviability.[1] Instability in a formulation can lead to precipitation, changes in concentration, or degradation of the active agent, all of which can significantly impact experimental outcomes. These notes provide essential data, protocols, and workflows to aid researchers in developing and validating a stable this compound formulation for laboratory use.

Physicochemical Properties and Formulation Data

A successful formulation begins with understanding the physicochemical properties of the active agent. Below is a summary of key parameters for this compound and a comparison with the widely studied spermicide, Nonoxynol-9.

PropertyThis compoundNonoxynol-9Significance for Formulation
Type Non-ionic SurfactantNon-ionic SurfactantAffects interaction with cell membranes and potential for irritation.
Spermicidal EC100 Varies by formulation~500 µg/mLThe effective concentration to kill 100% of sperm in vitro.[2]
Common Vehicle Aqueous buffer (e.g., PBS)Aqueous buffer, gelsThe solvent system must maintain solubility and stability.
Potential Issues Genital lesions at high frequency of use[3][4]Epithelial toxicity, inflammation[2]High concentrations or unstable formulations can increase local toxicity.

Protocols

Protocol 1: Preparation of an Aqueous this compound Stock Solution

This protocol describes the preparation of a 1% (w/v) this compound stock solution, a common starting concentration for in vitro studies.

Materials:

  • This compound (powder or liquid concentrate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (15 mL or 50 mL)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound.

  • Dissolution: Add the this compound to a beaker containing approximately 80 mL of PBS at room temperature. Place a magnetic stir bar in the beaker.

  • Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed until the this compound is completely dissolved. Avoid vigorous mixing that may cause excessive foaming.

  • Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of PBS and add the rinsing to the volumetric flask. Add PBS to bring the final volume to exactly 100 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a tightly sealed, sterile container at 2-8°C, protected from light.

Protocol 2: Stability Assessment of the this compound Formulation

This protocol outlines a method to assess the stability of the prepared this compound solution under various conditions, following principles from ICH guidelines.[5][6][7]

Materials:

  • Prepared this compound stock solution

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • pH meter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (if available, for purity analysis)

Procedure:

  • Aliquoting: Dispense the this compound stock solution into multiple sterile, sealed tubes.

  • Storage Conditions: Store the aliquots under different environmental conditions as outlined in the stability testing plan.[6] Recommended conditions include:

    • Long-term: 2-8°C

    • Real-time: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[7]

  • Sampling Time Points: Withdraw samples for analysis at predetermined intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, and Week 12).

  • Analysis: At each time point, perform the following tests on a sample from each storage condition:

    • Visual Inspection: Check for precipitation, color change, or phase separation.

    • pH Measurement: Record the pH of the solution.

    • Concentration Assay (UV-Vis): Measure the absorbance of the solution at the appropriate wavelength for this compound to determine its concentration relative to the Day 0 sample.

    • Purity Assay (HPLC - Optional): If a suitable method is available, use HPLC to detect the presence of degradation products.

  • Data Evaluation: Compile the data in a table to track changes over time. A stable formulation should show minimal change in appearance, pH, and concentration under the tested conditions.

Protocol 3: In Vitro Spermicidal Efficacy (Sander-Cramer Assay)

The Sander-Cramer assay is a fundamental test to evaluate the spermicidal activity of a formulation.[8]

Materials:

  • Stable this compound formulation (serial dilutions)

  • Fresh human semen sample (liquefied for 30-60 minutes at 37°C)

  • Phosphate-Buffered Saline (PBS) as a negative control

  • Microscope slides and coverslips

  • Microscope (400x magnification)

  • Water bath or incubator at 37°C

Procedure:

  • Semen Analysis: Perform an initial assessment of the semen sample to ensure it meets baseline parameters for sperm count and motility.

  • Preparation: Prepare serial dilutions of the this compound formulation in PBS.

  • Incubation: In a test tube, mix 0.1 mL of the liquefied semen sample with 0.5 mL of a this compound dilution. A control tube should be prepared with 0.5 mL of PBS instead of the this compound solution.

  • Observation: Immediately after mixing, place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under the microscope.

  • Motility Assessment: Assess sperm motility at 20-30 seconds after mixing. The effective spermicidal concentration is the lowest concentration of this compound that completely immobilizes all sperm within this timeframe.[2]

  • Confirmation: Repeat the test to ensure the results are reproducible.

Visualizations

Mechanism of Action

This compound, as a surfactant, primarily acts by disrupting the lipid bilayer of the sperm cell's plasma membrane. This leads to increased permeability, loss of essential intracellular components, and ultimately, cell death.

G cluster_0 This compound Action This compound This compound Formulation Membrane Sperm Plasma Membrane This compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Loss Loss of Ionic Gradient Permeability->Loss Immotility Sperm Immotility & Inviability Loss->Immotility

Diagram 1: this compound's spermicidal mechanism of action.
Experimental Workflow

The following workflow illustrates the logical progression from formulation to in vitro validation.

G cluster_workflow Formulation & Testing Workflow Prep 1. Prepare this compound Stock Solution Stability 2. Conduct Stability Studies Prep->Stability QC 3. Quality Control Check (pH, Appearance, Conc.) Stability->QC Assay 4. Perform In Vitro Spermicidal Assay QC->Assay Pass Fail Reformulate QC->Fail Fail Data 5. Analyze Data & Determine EC100 Assay->Data Pass Formulation Stable & Effective Data->Pass Fail->Prep

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Menfegol, a non-ionic surfactant and spermicidal agent. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible approach for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides a comprehensive experimental protocol, system suitability requirements, and method validation parameters presented in clear, tabular formats.

Introduction

This compound is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol ether family, recognized for its spermicidal properties. Accurate and precise analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a detailed HPLC method suitable for the routine analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (B129727) (HPLC grade)

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in methanol in a 25 mL volumetric flask, and then dilute with the mobile phase to achieve a final concentration within the calibration range.

    • For Pharmaceutical Formulations (e.g., Foaming Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask. Add a known volume of methanol, sonicate for 15 minutes to ensure complete dissolution of this compound, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and then dilute an aliquot with the mobile phase to a concentration within the working standard range.

Chromatographic Conditions
ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Note: The UV detection wavelength of 220 nm is proposed based on the expected absorbance of the aromatic moiety in the this compound structure. It is recommended to determine the optimal wavelength experimentally by scanning the UV spectrum of a this compound standard solution. If UV sensitivity is found to be insufficient, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) may be considered.

Data Presentation

System Suitability

The system suitability was assessed by injecting the standard solution six times. The results should meet the acceptance criteria listed below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the following tables.

Table 1: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 100≥ 0.999

Table 2: Precision

Precision TypeConcentration (µg/mL)% RSD
Repeatability 50≤ 2.0%
Intermediate Precision 50≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
4098.0 - 102.0
5098.0 - 102.0
6098.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 1.0
LOQ 3.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standards Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standards->hplc_system prep_samples Prepare Sample Solutions prep_samples->hplc_system system_suitability System Suitability Test hplc_system->system_suitability injection Inject Standards and Samples system_suitability->injection chromatogram Obtain Chromatograms injection->chromatogram integration Peak Integration chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification report Generate Analysis Report quantification->report

Application Notes and Protocols for Clinical Trials of Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for the experimental design of clinical trials investigating the spermicidal agent Menfegol. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust preclinical and clinical evaluation strategies.

Introduction to this compound

This compound is a non-ionic surfactant spermicide. Its primary mechanism of action involves the disruption of the sperm cell membrane integrity, leading to loss of motility and viability.[1] As a surface-active agent, this compound intercalates into the lipid bilayer of the sperm plasma membrane, altering its fluidity and permeability. This disruption of the membrane architecture ultimately results in cell lysis.

Signaling Pathway: Mechanism of Action

The spermicidal action of this compound is a direct consequence of its surfactant properties on the sperm cell membrane. The process does not involve a classical signaling pathway with specific receptor binding and downstream intracellular cascades. Instead, it is a physicochemical interaction leading to membrane destabilization and lysis.

This compound This compound (Non-ionic Surfactant) SpermMembrane Sperm Plasma Membrane (Lipid Bilayer) This compound->SpermMembrane Interaction Disruption Membrane Disruption - Increased Fluidity - Increased Permeability SpermMembrane->Disruption Lysis Sperm Cell Lysis & Immobilization Disruption->Lysis

Mechanism of this compound's spermicidal action.

Preclinical Evaluation

Prior to initiating clinical trials, a comprehensive preclinical evaluation of this compound is essential to establish its spermicidal efficacy and safety profile.

In Vitro Spermicidal Efficacy

Objective: To determine the minimum effective concentration (MEC) of this compound required to induce 100% sperm immobilization.

Protocol: Sander-Cramer Test

This standard assay evaluates the spermicidal activity of a compound.

Materials:

  • Freshly ejaculated human semen from healthy donors.

  • This compound stock solution of known concentration.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Microscope slides and coverslips.

  • Light microscope.

  • Water bath or incubator at 37°C.

Procedure:

  • Liquefy semen samples at 37°C for 30 minutes.

  • Perform a baseline semen analysis to ensure normal sperm count, motility, and morphology.

  • Prepare serial dilutions of this compound in the chosen buffer.

  • In a test tube, mix 0.05 mL of liquefied semen with 0.25 mL of each this compound dilution.

  • Immediately after mixing, place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under a light microscope at 400x magnification.

  • Observe for sperm motility. The MEC is the lowest concentration of this compound at which 100% of sperm are immotile within 20-30 seconds.

  • A control sample with buffer only should be run in parallel to ensure baseline sperm motility is maintained.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxic effects of this compound on vaginal and cervical epithelial cells.

Protocol: MTT Assay on Vaginal and Cervical Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human vaginal epithelial cell line (e.g., VK2/E6E7) and human cervical cancer cell line (e.g., HeLa).

  • Appropriate cell culture medium and supplements.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the vaginal and cervical cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Preclinical Vaginal Irritation

Objective: To assess the potential of this compound to cause vaginal irritation.

Protocol: Reconstructed Human Vaginal Epithelium Model

This in vitro model provides an alternative to animal testing for assessing vaginal irritation.

Materials:

  • Reconstructed human vaginal epithelium tissue models (e.g., EpiVaginal™).

  • Assay medium provided by the tissue manufacturer.

  • This compound formulation.

  • Positive control (irritant, e.g., Nonoxynol-9).

  • Negative control (non-irritant, e.g., saline).

  • MTT assay reagents.

Procedure:

  • Culture the reconstructed vaginal tissues according to the manufacturer's instructions.

  • Topically apply the this compound formulation, positive control, and negative control to the surface of the tissues.

  • Incubate for a specified exposure time.

  • After exposure, wash the tissues and perform an MTT assay to determine tissue viability.

  • A significant reduction in tissue viability compared to the negative control indicates a potential for irritation.

  • Histological analysis of the tissues can also be performed to assess for signs of epithelial damage.

Clinical Trial Design

A well-designed clinical trial is crucial to evaluate the contraceptive efficacy and safety of this compound in a human population. A Phase III, multicenter, randomized, double-blind, comparator-controlled trial is a standard approach.

Study Population: Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Healthy, sexually active women of reproductive age (typically 18-40 years).

  • At risk of pregnancy and seeking contraception.

  • In a stable, mutually monogamous relationship.

  • Regular menstrual cycles (e.g., 21-35 days).

  • Willingness to use the study product as the sole method of contraception.

  • Willingness to maintain a daily diary of coitus and product use.

  • Informed consent provided.

Exclusion Criteria:

  • Known or suspected pregnancy.

  • Desire to become pregnant within the study period.

  • Known allergy or sensitivity to this compound or any component of the formulation.

  • History of recurrent urinary tract infections or vaginal infections.

  • Abnormal Pap smear results requiring further investigation.

  • Use of any other contraceptive method during the study.

  • High risk for sexually transmitted infections (STIs).

Study Design and Endpoints

Dosage and Administration: The typical dosage for this compound is a 60 mg tablet inserted into the vagina 2-10 minutes before intercourse.[1] The clinical trial should evaluate the efficacy and safety of the specific formulation being tested.

Primary Efficacy Endpoint:

  • Pearl Index: The number of on-treatment pregnancies per 100 woman-years of use. It is calculated as: (Number of pregnancies / Number of months or cycles of exposure) x 1200 (for months) or 1300 (for cycles).

Secondary Efficacy Endpoints:

  • Life-table analysis of pregnancy rates.

  • Proportion of subjects who remain pregnancy-free at specific time points (e.g., 6 and 12 months).

Safety Endpoints:

  • Incidence, severity, and type of adverse events (AEs), particularly local genital irritation (e.g., burning, itching, redness).

  • Changes in vaginal flora.

  • Colposcopic evaluation of the vaginal and cervical epithelium for lesions.

Experimental Workflow

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 Months) cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Participant Screening - Inclusion/Exclusion Criteria - Informed Consent Randomization Randomization Screening->Randomization MenfegolArm This compound Group Randomization->MenfegolArm ComparatorArm Comparator Group (e.g., Nonoxynol-9) Randomization->ComparatorArm FollowUp Regular Follow-up Visits - Diary Review - AE Monitoring - Pregnancy Testing MenfegolArm->FollowUp ComparatorArm->FollowUp Analysis Efficacy Analysis (Pearl Index) Safety Analysis FollowUp->Analysis

References

Application Note: Evaluating the Impact of Menfegol on Lactobacillus Viability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menfegol is a non-ionic surfactant used as a spermicidal agent. While effective for contraception, its broader effects on the vaginal microbiome, particularly on the dominant and protective Lactobacillus species, are of significant interest.[1] Lactobacillus species are crucial for maintaining a healthy vaginal ecosystem by producing lactic acid, hydrogen peroxide, and other antimicrobial compounds that inhibit the growth of pathogenic organisms.[2][3] Disruption of the Lactobacillus population can lead to an increased risk of bacterial vaginosis and other genitourinary infections.[4][5][6] This document provides detailed protocols for assessing the in vitro effects of this compound on the viability and growth of Lactobacillus species, providing researchers with a framework to evaluate the biocompatibility of this spermicide with the vaginal flora.

Principle

The protocols outlined below are designed to quantify the viability of Lactobacillus cultures following exposure to varying concentrations of this compound. Three distinct methods for assessing bacterial viability are described: traditional plate counting for colony-forming units (CFU), viability-PCR (v-PCR) to distinguish between live and dead cells with compromised membranes, and flow cytometry for high-throughput analysis of cell viability and membrane integrity.[7][8][9][10]

Experimental Protocols

1. Materials and Reagents

  • Bacterial Strains: Lactobacillus crispatus, Lactobacillus jensenii, Lactobacillus gasseri, or other relevant vaginal Lactobacillus isolates.

  • Growth Media: De Man, Rogosa and Sharpe (MRS) broth and MRS agar (B569324).

  • This compound: Pharmaceutical grade.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • For Plate Counting:

    • Sterile microcentrifuge tubes.

    • Sterile petri dishes.

    • Incubator capable of maintaining 37°C with a 5% CO2 atmosphere (or anaerobic conditions, depending on the strain).

  • For Viability-PCR:

    • Propidium monoazide (PMA) or similar viability dye.

    • DNA extraction kit.

    • qPCR primers specific for the Lactobacillus species being tested.

    • qPCR master mix.

    • Real-time PCR instrument.

  • For Flow Cytometry:

    • Carboxyfluorescein diacetate (cFDA) stain.

    • Propidium iodide (PI) or TOTO-1 stain.[10]

    • Flow cytometer.

2. Preparation of Lactobacillus Cultures

  • Inoculate a single colony of the desired Lactobacillus strain into 5 mL of MRS broth.

  • Incubate at 37°C under microaerophilic or anaerobic conditions for 18-24 hours.

  • Subculture by transferring 100 µL of the overnight culture into a fresh 10 mL of MRS broth and incubate for 18-24 hours to obtain a culture in the exponential growth phase.

  • Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the final pellet in PBS to a concentration of approximately 1 x 10⁸ CFU/mL (adjust based on optical density at 600 nm, OD600).

3. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in sterile distilled water or an appropriate vehicle control.

  • Perform serial dilutions of the stock solution in MRS broth to achieve the desired final test concentrations (e.g., 0.01%, 0.1%, 1%, 2% w/v).

  • A vehicle control (MRS broth with the same concentration of the solvent used for this compound, if any) should be included in all experiments.

4. Exposure Protocol

  • In a 96-well plate or sterile tubes, mix 100 µL of the prepared Lactobacillus suspension with 100 µL of the various this compound dilutions or controls.

  • Incubate the mixtures at 37°C for a predetermined exposure time (e.g., 1, 4, or 24 hours).

5. Viability Assessment Protocols

5.1. Protocol 1: Plate Counting (CFU Assay)

  • Following the exposure period, perform a ten-fold serial dilution of each sample in sterile PBS.

  • Plate 100 µL of the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto MRS agar plates in triplicate.

  • Incubate the plates at 37°C under appropriate atmospheric conditions for 48-72 hours, or until colonies are visible.

  • Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each treatment and control. The reduction in viability can be expressed as a percentage of the control.

5.2. Protocol 2: Viability-PCR (v-PCR)

  • After the exposure period, add PMA to each sample to a final concentration of 50-100 µM.

  • Incubate the samples in the dark for 5-10 minutes.

  • Expose the samples to a strong light source (e.g., a halogen lamp) for 15 minutes to crosslink the PMA to the DNA of membrane-compromised cells.

  • Pellet the cells by centrifugation and wash with PBS.

  • Extract genomic DNA from all samples using a commercial DNA extraction kit.

  • Perform qPCR using primers specific to the Lactobacillus species.

  • The cycle threshold (Ct) values will be higher for samples with fewer viable cells. Quantify the viable cells by comparing the Ct values to a standard curve of known concentrations of viable Lactobacillus.

5.3. Protocol 3: Flow Cytometry

  • Following the exposure period, pellet the cells by centrifugation and resuspend them in 1 mL of PBS.

  • Add cFDA to a final concentration of 5 µM and PI (or TOTO-1) to a final concentration of 1 µM.

  • Incubate the samples in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer.

    • Live cells with intact membranes will be cFDA positive and PI/TOTO-1 negative.

    • Dead or membrane-compromised cells will be PI/TOTO-1 positive.

  • Quantify the percentage of live and dead cells in each population.

Data Presentation

The quantitative data obtained from the viability assays should be summarized in a table for clear comparison.

This compound ConcentrationExposure Time (hours)Viability by Plate Count (% of Control ± SD)Viable Cells by v-PCR (log10 cells/mL ± SD)Viability by Flow Cytometry (% Live Cells ± SD)
Vehicle Control1100 ± 5.28.1 ± 0.298.5 ± 1.1
0.01%195.3 ± 4.88.0 ± 0.396.2 ± 1.5
0.1%170.1 ± 6.17.5 ± 0.472.8 ± 3.4
1%115.6 ± 3.55.2 ± 0.518.3 ± 2.9
2%11.2 ± 0.83.1 ± 0.62.5 ± 1.0
Vehicle Control4100 ± 5.58.2 ± 0.298.2 ± 1.3
0.01%490.7 ± 5.17.9 ± 0.392.1 ± 1.8
0.1%455.4 ± 7.26.8 ± 0.458.9 ± 4.1
1%45.3 ± 2.14.1 ± 0.67.6 ± 2.2
2%4<0.1<2.00.8 ± 0.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Viability Assessment cluster_results Data Analysis culture 1. Lactobacillus Culture (MRS Broth, 37°C) harvest 2. Harvest & Wash Cells (Centrifugation, PBS) culture->harvest expose 4. Co-incubate Lactobacillus with this compound harvest->expose This compound 3. Prepare this compound Dilutions This compound->expose plate Plate Count (CFU) expose->plate Serial Dilution qpcr Viability-PCR expose->qpcr PMA Treatment & DNA Extraction flow Flow Cytometry expose->flow Staining (cFDA/PI) data Quantify Viability & Compare to Control plate->data qpcr->data flow->data

Caption: Experimental workflow for assessing this compound's effect on Lactobacillus.

signaling_pathway This compound This compound (Non-ionic Surfactant) membrane Lactobacillus Cell Membrane This compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage lysis Cell Lysis & Loss of Viability leakage->lysis

Caption: Postulated mechanism of this compound's action on Lactobacillus.

References

Application Notes and Protocols: In Vitro Model for Menfegol Epithelial Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant spermicidal agent. While effective as a contraceptive, its potential toxicity to the vaginal epithelium is a significant concern, as epithelial damage can increase the risk of genital lesions and susceptibility to sexually transmitted infections.[1] This document provides a detailed framework for assessing the in vitro epithelial cell toxicity of this compound using established cell culture models and assays. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data from the structurally and functionally similar spermicide, Nonoxynol-9 (B121193) (N-9), is used as a representative example for data presentation. It is strongly recommended that researchers generate this compound-specific data using the protocols outlined herein.

Recommended In Vitro Model: 3D Reconstituted Human Vaginal Epithelial Tissue

For the most physiologically relevant data, a three-dimensional (3D) reconstituted human vaginal epithelial model is recommended. These models mimic the stratified structure of the native vaginal epithelium and provide a more accurate assessment of barrier function and tissue-level toxicity compared to monolayer cultures. Commercially available models or in-house developed tissues using primary human vaginal epithelial cells are suitable. As a more accessible alternative, immortalized human vaginal or cervical epithelial cell lines (e.g., VK2/E6E7, Ect1/E6E7) can be used, particularly for initial screening.[2]

Key Experimental Assays

A multi-parametric approach is crucial for a comprehensive toxicity assessment. The following assays are recommended:

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic potential of this compound.

  • Epithelial Barrier Function Assays:

    • Transepithelial Electrical Resistance (TEER): To measure the integrity of tight junctions.

    • Paracellular Permeability Assay (Sodium Fluorescein): To assess the passage of molecules through the paracellular space.

  • Inflammation Assay (Cytokine Quantification): To measure the release of pro-inflammatory mediators.

  • Apoptosis and Necrosis Assays (Flow Cytometry): To elucidate the mechanism of cell death.

Data Presentation: Quantitative Analysis of Epithelial Toxicity (Representative Data using Nonoxynol-9)

The following tables summarize expected data formats and provide representative values based on studies with Nonoxynol-9.

Table 1: Cytotoxicity of Nonoxynol-9 on Vaginal Epithelial Cells

Cell LineExposure Time (hours)IC50 (µg/mL)Reference
T51B Rat Liver Cells2424[3]
Vk2/E6E7, End1/E6E7, Ect1/E6E71> 500 (cytotoxicity observed but IC50 not reached)[2]

Note: IC50 values are highly dependent on the cell type and assay conditions. The provided data indicates that significant cytotoxicity is observed at concentrations relevant to clinical use.

Table 2: Effect of Nonoxynol-9 on Epithelial Barrier Function

Cell ModelTreatmentDuration (hours)Change in TEERChange in Paracellular Permeability
Caco-2Reference Chemicals24-72Concentration-dependent decreaseConcentration-dependent increase
Z310Dexamethasone-50% increase231% decrease

Table 3: Pro-inflammatory Cytokine Release from Epithelial Cells Induced by Nonoxynol-9

Cell ModelCytokineN-9 Concentration (µg/mL)Fold Increase vs. Control
Vaginal Epithelial CellsIL-1α500~4 (Calculated from pg/mL data)
Vaginal Epithelial CellsIL-1β500~3 (Calculated from pg/mL data)
Murine Model (in vivo)IL-61% solutionSignificant increase 2-4h post-application
Vaginal Epithelial CellsIL-8500>10 (Calculated from pg/mL data)

Note: Cytokine release is a sensitive indicator of inflammation and cellular stress.[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Vaginal epithelial cells (e.g., VK2/E6E7)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include untreated control wells (medium only) and vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Epithelial Barrier Function Assessment

A. Transepithelial Electrical Resistance (TEER) Measurement

Principle: TEER measurement is a non-invasive method to assess the integrity of tight junctions in a confluent cell monolayer. A high TEER value indicates a well-formed, restrictive barrier.

Materials:

  • Epithelial cells cultured on permeable supports (e.g., Transwell® inserts)

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Sterile PBS or culture medium

Procedure:

  • Culture epithelial cells on permeable supports until a confluent monolayer is formed. This can be confirmed by stable TEER readings over several days.

  • Before measurement, allow the plate to equilibrate to room temperature for 15-20 minutes.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or medium.

  • Add fresh medium to both the apical and basolateral compartments of the inserts.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.

  • Record the resistance reading (in Ω).

  • To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the reading of the cell-covered insert and multiply by the surface area of the insert.

  • Measure TEER before and at various time points after the addition of this compound to the apical compartment.

B. Paracellular Permeability Assay

Principle: This assay measures the flux of a fluorescent marker (e.g., sodium fluorescein) across the epithelial monolayer. An increase in permeability indicates a compromised barrier.

Materials:

  • Confluent epithelial cell monolayers on permeable supports

  • Sodium fluorescein (B123965) (NaFl) solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Wash the cell monolayers with pre-warmed assay buffer.

  • Add fresh assay buffer to the basolateral compartment.

  • Add assay buffer containing NaFl to the apical compartment.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Collect samples from the basolateral compartment at different time points.

  • Measure the fluorescence of the samples using a plate reader (excitation/emission ~485/520 nm).

  • Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1α, IL-1β, IL-6, IL-8) released into the cell culture supernatant following exposure to this compound.

Materials:

  • Commercially available ELISA kits for the cytokines of interest

  • Cell culture supernatants from this compound-treated and control cells

  • Microplate reader

Procedure:

  • Culture epithelial cells and treat with various concentrations of this compound for a specified time.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance.

  • Generate a standard curve and determine the concentration of the cytokines in the samples.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment This compound Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis start Seed Vaginal Epithelial Cells culture Culture to Confluence (Monolayer or 3D Model) start->culture treat Expose Cells to this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT Assay) treat->viability barrier Barrier Function (TEER & Permeability) treat->barrier inflammation Inflammation (Cytokine ELISA) treat->inflammation apoptosis Cell Death Mechanism (Flow Cytometry) treat->apoptosis analyze Analyze Data & Determine Toxicity Profile viability->analyze barrier->analyze inflammation->analyze apoptosis->analyze

Caption: Experimental workflow for assessing this compound epithelial cell toxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_junctions Cell Junctions cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis This compound This compound (Surfactant) membrane Membrane Perturbation This compound->membrane ros ↑ Reactive Oxygen Species (ROS) membrane->ros tj Tight Junction Disruption membrane->tj nfkb NF-κB Activation membrane->nfkb ros->nfkb mito Mitochondrial Stress ros->mito barrier_loss ↓ Barrier Function (↓TEER) tj->barrier_loss cytokines ↑ Pro-inflammatory Cytokines (IL-1α, IL-8) nfkb->cytokines caspases Caspase Activation mito->caspases cell_death Apoptotic Cell Death caspases->cell_death

Caption: Plausible signaling pathway for surfactant-induced epithelial cell toxicity.

Conclusion

The provided protocols and application notes offer a robust framework for evaluating the in vitro epithelial toxicity of this compound. By employing a multi-parametric approach that includes assessments of cell viability, barrier function, inflammation, and the mechanism of cell death, researchers can generate comprehensive safety profiles for this compound and other candidate microbicides. The use of 3D reconstituted human vaginal epithelial models is highly encouraged to enhance the clinical relevance of the findings. The representative data from Nonoxynol-9 studies underscores the importance of such evaluations, as significant epithelial toxicity and pro-inflammatory responses have been observed with similar compounds.

References

Application Notes and Protocols for Menfegol in Dual-Purpose Prevention Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant spermicidal agent that has been investigated for its potential as a dual-purpose prevention technology (DPT), offering protection against both unintended pregnancy and sexually transmitted infections (STIs), notably Human Immunodeficiency Virus (HIV).[1][2][3] As a p-menthanylphenyl polyoxyethylene ether, its mechanism of action is primarily based on the disruption of cellular and viral membranes.[4] These application notes provide a summary of the available data on this compound's efficacy and safety, along with protocols for its evaluation.

Data Presentation

Spermicidal Efficacy of this compound
Formulation/Test SystemThis compound ConcentrationObserved EffectCitation
In vitro solution≥ 0.5 mg/mlStrong spermicidal activity[2][5]
Coated Condom20 mg per condomComplete suppression of sperm motility and viability[2]
Safety Profile of this compound Foaming Tablets

A significant consideration for any topical microbicide is its safety upon repeated use. A randomized placebo-controlled trial assessing this compound vaginal foaming tablets revealed a dose-dependent increase in genital lesions with frequent use.

Frequency of UseIncidence of Genital Lesions (this compound Group)Incidence of Genital Lesions (Placebo Group)Citation
Once every other day5.0%11.1% (<8 times daily)[1][3]
Once a day11.8%11.1% (<8 times daily)[1][3]
Twice a day27.8%11.1% (<8 times daily)[1][3]
Four times a day49.7%11.1% (<8 times daily)[1][3]
Eight times a day29.4%23.5% (8 times daily)[1][3]

Mechanism of Action

As a non-ionic surfactant, this compound's primary mechanism of action is the biophysical disruption of lipid bilayers.[4] This leads to the destabilization and permeabilization of the sperm cell membrane, resulting in loss of motility and viability. Similarly, its in vitro anti-HIV activity is attributed to the disruption of the viral envelope, which can prevent the virus from binding to and entering host cells. This mechanism is not dependent on specific intracellular signaling pathways.

cluster_sperm Sperm Cell cluster_this compound This compound Application cluster_disruption Membrane Disruption sperm_membrane Sperm Plasma Membrane (Lipid Bilayer) disrupted_membrane Disrupted Membrane (Increased Permeability) sperm_contents Intracellular Components This compound This compound (Non-ionic Surfactant) This compound->disrupted_membrane Interacts with and destabilizes leakage Leakage of Intracellular Components disrupted_membrane->leakage inactivation Sperm Inactivation (Loss of Motility and Viability) leakage->inactivation

Mechanism of this compound's Spermicidal Action.

Experimental Protocols

In Vitro Spermicidal Activity Assessment (Modified Sander-Cramer Assay)

This protocol provides a method to determine the minimum effective concentration (MEC) of this compound required for sperm immobilization.

start Start prep_semen Prepare fresh human semen sample (liquefy at 37°C) start->prep_semen mix Mix 0.05 mL of semen with 0.25 mL of this compound solution prep_semen->mix prep_this compound Prepare serial dilutions of this compound in physiological saline prep_this compound->mix vortex Vortex for 10 seconds mix->vortex observe Place a drop on a slide and observe under a microscope (400x) vortex->observe assess Assess sperm motility observe->assess decision Is motility observed? assess->decision decision->prep_this compound Yes, test next higher concentration record Record concentration as MEC (Minimum Effective Concentration) decision->record No end End record->end

Workflow for Spermicidal Activity Assessment.

Materials:

  • Freshly collected human semen from healthy donors.

  • This compound.

  • Physiological saline.

  • Microscope slides and coverslips.

  • Microscope with 400x magnification.

  • Vortex mixer.

  • Incubator at 37°C.

Procedure:

  • Collect semen samples and allow them to liquefy at 37°C for 30-60 minutes.

  • Perform a baseline assessment of sperm count and motility.

  • Prepare a stock solution of this compound in physiological saline and create a series of dilutions.

  • In a test tube, add 0.25 mL of a this compound dilution to 0.05 mL of liquefied semen.

  • Gently vortex the mixture for 10 seconds.

  • Immediately place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under the microscope.

  • Observe for sperm motility. The MEC is the lowest concentration of this compound that results in the complete immobilization of sperm within the observation period.

In Vitro Anti-HIV Activity Assessment (p24 Antigen Assay)

This protocol describes a general method for evaluating the in vitro efficacy of this compound against HIV-1.

Materials:

  • A susceptible human T-cell line (e.g., MT-4).

  • Laboratory-adapted strain of HIV-1.

  • Complete cell culture medium.

  • This compound.

  • 96-well cell culture plates.

  • HIV-1 p24 antigen ELISA kit.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Seed the T-cells into a 96-well plate.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the this compound dilutions to the appropriate wells. Include wells with virus only (virus control) and cells only (cell control).

  • Infect the cells with a known amount of HIV-1 stock.

  • Incubate the plate at 37°C in a CO2 incubator for 3-7 days.

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • The reduction in p24 levels in the presence of this compound compared to the virus control indicates antiviral activity. A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to cell death.

Clinical Safety Assessment of this compound Foaming Tablets

This protocol is based on a randomized placebo-controlled trial to assess the safety of this compound foaming tablets with frequent use.

Study Design:

  • A randomized, double-blind, placebo-controlled trial.

Participants:

  • Healthy, sexually active women at risk for STIs.

Intervention:

  • Participants are randomized to receive either this compound foaming tablets or placebo tablets.

  • Subgroups are assigned to use the tablets at varying frequencies (e.g., once every other day, once daily, twice daily, four times daily, eight times daily) for a defined period (e.g., 14 days).

Primary Outcome:

  • The incidence of genital lesions, assessed by an objective method such as colposcopy.

Procedure:

  • Screen and enroll eligible participants.

  • Randomize participants to the different treatment and frequency groups.

  • Instruct participants on the correct use of the vaginal tablets.

  • Conduct a baseline gynecological examination, including colposcopy.

  • Participants use the assigned product for the specified duration and frequency.

  • At the end of the study period, perform a follow-up gynecological examination with colposcopy to assess for the presence of any genital lesions (e.g., epithelial disruption, erythema, petechiae).

  • Record and compare the incidence of lesions between the this compound and placebo groups across the different usage frequencies.

Conclusion

This compound demonstrates effective spermicidal activity and in vitro anti-HIV properties, positioning it as a candidate for dual-purpose prevention. However, significant safety concerns, particularly the high incidence of genital lesions with frequent use, may limit its applicability as a microbicide for STI prevention where frequent dosing is often required.[1][3] Further research would be needed to optimize the formulation to enhance its safety profile while maintaining its dual-action efficacy.

References

Application Notes and Protocols for Sustained Release Studies of Menfegol Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a nonionic surfactant spermicidal agent used for contraception.[1][2] Its mechanism of action involves the disruption of the sperm cell membrane, leading to immobilization and death of spermatozoa.[3][4] Conventional this compound formulations, such as foaming tablets, provide immediate release of the active agent.[5] The development of a sustained-release vaginal formulation of this compound could offer several advantages, including prolonged spermicidal activity, improved patient compliance due to less frequent administration, and potentially a more consistent local drug concentration, which may reduce the risk of mucosal irritation associated with high initial concentrations.[5][6]

These application notes provide a comprehensive overview of the formulation considerations, experimental protocols for in vitro release studies, and analytical methods for the evaluation of a hypothetical sustained-release this compound vaginal tablet.

Formulation Development for Sustained Release

The formulation of a sustained-release this compound vaginal tablet requires the selection of appropriate biocompatible and mucoadhesive polymers to control the drug release rate and ensure prolonged retention in the vaginal cavity. A matrix-type tablet is a common and effective approach for achieving sustained release.[3]

Table 1: Hypothetical Sustained-Release this compound Tablet Formulation
ComponentFunctionProposed Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient10.0
Hydroxypropyl Methylcellulose (HPMC K100M)Hydrophilic matrix-forming polymer, release retardant40.0
Chitosan (medium molecular weight)Mucoadhesive polymer, release modifier20.0
Microcrystalline Cellulose (Avicel PH 102)Diluent, compression aid28.5
Sodium Starch GlycolateDisintegrant (for initial swelling)1.0
Magnesium StearateLubricant0.5

Note: This formulation is a hypothetical example for illustrative purposes. The optimal polymer ratio and excipient selection would require experimental optimization.

Experimental Protocols

Preparation of Sustained-Release this compound Vaginal Tablets

This protocol describes the preparation of the hypothetical this compound tablets using the wet granulation method.

Methodology:

  • Blending: Accurately weigh and blend this compound, Hydroxypropyl Methylcellulose (HPMC), Chitosan, and Microcrystalline Cellulose in a planetary mixer for 15 minutes.

  • Granulation: Prepare a binder solution by dissolving Sodium Starch Glycolate in purified water. Slowly add the binder solution to the powder blend under continuous mixing to form a wet mass.

  • Sieving: Pass the wet mass through a #12 mesh sieve to form granules.

  • Drying: Dry the granules in a hot air oven at 50°C until the moisture content is between 1-2%.

  • Sizing: Pass the dried granules through a #16 mesh sieve.

  • Lubrication: Add Magnesium Stearate to the sized granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a rotary tablet press.

In Vitro Drug Release Study (Dissolution Test)

This protocol outlines the procedure for determining the in vitro release profile of this compound from the sustained-release tablets. The USP Type II (Paddle) apparatus is a suitable choice for this application.[7]

Methodology:

  • Dissolution Medium: Prepare a simulated vaginal fluid (SVF) with a pH of 4.5. The composition of SVF can be found in the literature.

  • Apparatus Setup: Set up the USP Type II dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle rotation speed at 50 rpm.

  • Sample Introduction: Place one this compound sustained-release tablet in each dissolution vessel containing 900 mL of SVF.

  • Sampling: Withdraw 5 mL samples from each vessel at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Analytical Method for Quantification of this compound (HPLC-UV)

This protocol provides a general method for the quantification of this compound in dissolution samples. Method validation according to ICH guidelines is essential.[8][9]

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A suitable mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 60:40 v/v), adjusted to a specific pH.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV spectral analysis of this compound (typically in the range of 220-280 nm).

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Preparation: Prepare a series of standard solutions of this compound in the dissolution medium to construct a calibration curve.

  • Analysis: Inject the filtered dissolution samples and standard solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve.

Data Presentation

The quantitative data from the in vitro release study should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 2: In Vitro this compound Release Profile
Time (hours)Cumulative % this compound Released (Mean ± SD, n=6)
0.5
1
2
4
6
8
12
24

Visualizations

Mechanism of Action: Spermicidal Activity

This compound, as a surfactant, disrupts the integrity of the sperm cell membrane. This leads to increased permeability, loss of essential intracellular components, and ultimately, cell lysis and death.

Mechanism of Spermicidal Action of this compound This compound This compound (Surfactant) Sperm_Membrane Sperm Cell Membrane (Lipid Bilayer) This compound->Sperm_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Sperm_Membrane->Membrane_Disruption Loss_Components Loss of Intracellular Components Membrane_Disruption->Loss_Components Immobilization Sperm Immobilization Loss_Components->Immobilization Cell_Death Sperm Cell Death (Lysis) Immobilization->Cell_Death

Caption: Spermicidal action of this compound on sperm cells.

Experimental Workflow: In Vitro Release Study

The following diagram illustrates the key steps involved in the in vitro release study of the sustained-release this compound tablets.

Experimental Workflow for In Vitro Release Study Formulation Tablet Formulation (Wet Granulation) Dissolution Dissolution Testing (USP Apparatus II) Formulation->Dissolution Sampling Periodic Sampling Dissolution->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Data Data Analysis & Release Profile Generation Analysis->Data

Caption: Workflow for in vitro release testing.

Conclusion

The development of a sustained-release this compound formulation presents a promising approach to enhance the efficacy and user convenience of vaginal contraception. The protocols and methodologies outlined in these application notes provide a framework for the formulation, in vitro evaluation, and analysis of such a delivery system. Further in vivo studies would be necessary to establish the safety and efficacy of the formulation.

References

Application Notes and Protocols: Assessing the Impact of Menfegol on the Vaginal Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant spermicide used for contraception.[1][2][3] As with any topical agent introduced into the vaginal environment, it is crucial to understand its impact on the delicate vaginal microbiome. The composition of the vaginal microbiota is a key determinant of urogenital health, with a healthy microbiome typically dominated by Lactobacillus species.[4][5][6] These bacteria help maintain a low pH and produce antimicrobial compounds, protecting against pathogens.[5] Disruption of this microbial balance, or dysbiosis, can increase the risk of bacterial vaginosis (BV), sexually transmitted infections (STIs), and other adverse health outcomes.[7][8][9] Previous studies on spermicides have indicated potential alterations in the vaginal microflora, including an increased prevalence of Escherichia coli and changes in Nugent scores.[7][10][11][12]

These application notes provide a comprehensive methodological framework for assessing the impact of this compound on the vaginal microbiome, from study design to multi-omic data analysis. The protocols outlined below are designed to provide a thorough understanding of the taxonomic, functional, and metabolic shifts that may occur following this compound application.

Study Design and Subject Recruitment

A robust study design is fundamental to accurately assess the impact of this compound. A longitudinal study design is recommended to track changes within individuals over time.

1.1. Participant Cohort:

  • Recruit a cohort of healthy, reproductive-age women.

  • Exclusion criteria should include:

    • Current pregnancy or breastfeeding.

    • Use of antibiotics or antifungal medications within the past 30 days.

    • Presence of any active urogenital infection (e.g., bacterial vaginosis, yeast infection, STIs).

    • Use of hormonal contraceptives (unless this is a specific variable being studied).[6][8]

    • Use of any other vaginal products (e.g., douches, lubricants) during the study period.

1.2. Study Arms:

  • This compound Group: Participants will use this compound as directed.

  • Placebo Group: Participants will use a placebo product lacking the active this compound ingredient.

  • Control Group: Participants will not use any product.

1.3. Sampling Schedule:

  • Baseline (Visit 1): Collect samples before any product use.

  • Follow-up Visits: Collect samples at predefined intervals after product use (e.g., 24 hours, 7 days, and 30 days) to assess both short-term and long-term effects.

Sample Collection and Processing

Standardized sample collection is critical for reproducible results.

2.1. Vaginal Swab Collection:

  • Vaginal swabs should be self-collected or collected by a clinician from the mid-vagina.[13]

  • Use flocked swabs to ensure optimal sample collection.

  • Immediately place the swab in a collection tube containing a nucleic acid preservative solution to maintain sample integrity.

2.2. Sample Processing:

  • Upon arrival at the laboratory, samples should be stored at -80°C until further processing.

  • DNA extraction should be performed using a validated kit specifically designed for microbiome studies to ensure efficient lysis of all bacterial species.

Experimental Protocols

A multi-omics approach combining genomics, metagenomics, and metabolomics will provide a comprehensive view of this compound's impact.

16S rRNA Gene Sequencing for Taxonomic Profiling

This method is used to identify the bacterial species present in the vaginal microbiome and their relative abundances.

Protocol:

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 319F/806R).[14]

    • Use dual-index primers to allow for multiplexing of samples in a single sequencing run.[14]

    • PCR conditions: 98°C for 30s, followed by 30 cycles of 98°C for 10s, 58°C for 15s, and 72°C for 15s, with a final extension at 72°C for 3 minutes.[14]

  • Library Preparation and Sequencing:

    • Purify the PCR products and quantify the DNA.

    • Pool the libraries in equimolar concentrations.

    • Sequence the pooled libraries on an Illumina MiSeq platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.

    • Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

Shotgun Metagenomic Sequencing for Functional Profiling

This technique provides a more in-depth analysis of the entire genomic content of the microbiome, revealing functional pathways and the presence of specific genes.[15][16][17][18]

Protocol:

  • DNA Extraction and Library Preparation:

    • Extract high-quality DNA from the vaginal swabs.

    • Prepare shotgun sequencing libraries using a commercial kit.

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Remove human host DNA sequences.

    • Perform taxonomic classification of the microbial reads.

    • Assemble the reads into contigs and predict genes.

    • Annotate the genes to functional databases (e.g., KEGG, MetaCyc) to identify metabolic pathways.

Metabolomic Analysis for Functional Output

Metabolomics identifies and quantifies the small molecules (metabolites) present in the vaginal environment, providing a direct measure of the functional output of the microbiome.[19][20][21]

Protocol:

  • Sample Preparation:

    • Extract metabolites from vaginal swabs using a solvent-based extraction method.

  • Mass Spectrometry:

    • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify metabolites.

    • Perform statistical analysis to identify metabolites that are significantly different between the study groups.

    • Use pathway analysis tools to map the identified metabolites to metabolic pathways.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between study groups.

Table 1: Hypothetical Alpha Diversity Indices

GroupTimepointShannon Diversity (Mean ± SD)Chao1 Richness (Mean ± SD)
This compoundBaseline1.5 ± 0.4120 ± 30
Day 72.1 ± 0.6180 ± 45
PlaceboBaseline1.6 ± 0.5125 ± 35
Day 71.7 ± 0.5130 ± 38

Table 2: Hypothetical Relative Abundance of Key Bacterial Genera (%)

GroupTimepointLactobacillusGardnerellaPrevotella
This compoundBaseline85.2 ± 10.15.3 ± 2.52.1 ± 1.0
Day 760.5 ± 15.315.8 ± 7.28.4 ± 4.1
PlaceboBaseline84.9 ± 9.85.5 ± 2.82.3 ± 1.2
Day 783.1 ± 10.56.0 ± 3.12.5 ± 1.3

Table 3: Hypothetical Metabolite Concentrations (µM)

GroupTimepointLactic AcidSuccinatePutrescine
This compoundBaseline150 ± 3010 ± 32 ± 0.5
Day 780 ± 2525 ± 815 ± 5
PlaceboBaseline145 ± 3511 ± 42.2 ± 0.6
Day 7140 ± 3212 ± 42.5 ± 0.7

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_study_design Study Design & Sample Collection cluster_analysis Multi-Omics Analysis cluster_data_integration Data Interpretation Recruitment Subject Recruitment Baseline Baseline Sampling (T0) Recruitment->Baseline Intervention This compound / Placebo Application Baseline->Intervention FollowUp Follow-up Sampling (T1, T2...) Intervention->FollowUp DNA_Extraction DNA Extraction FollowUp->DNA_Extraction Vaginal Swabs Metabolomics Metabolomic Profiling FollowUp->Metabolomics Vaginal Swabs rRNA_Seq 16S rRNA Sequencing DNA_Extraction->rRNA_Seq Metagenomics Shotgun Metagenomics DNA_Extraction->Metagenomics Taxonomic Taxonomic Analysis rRNA_Seq->Taxonomic Functional Functional Analysis Metagenomics->Functional Metabolic Metabolic Analysis Metabolomics->Metabolic Integration Integrated Multi-Omics Analysis Taxonomic->Integration Functional->Integration Metabolic->Integration Conclusion Conclusion on this compound's Impact Integration->Conclusion

Caption: Overall experimental workflow for assessing this compound's impact.

Signaling_Pathway This compound This compound (Surfactant) Membrane Cell Membrane Disruption This compound->Membrane Direct Action Lactobacillus Lactobacillus spp. This compound->Lactobacillus Reduces Epithelium Vaginal Epithelial Cell Membrane->Epithelium Impacts Inflammation Inflammatory Response Membrane->Inflammation Triggers Pathobionts Opportunistic Pathobionts Lactobacillus->Pathobionts Inhibits pH Increased Vaginal pH Lactobacillus->pH Maintains Low pH Dysbiosis Vaginal Dysbiosis Lactobacillus->Dysbiosis Leads to Pathobionts->Dysbiosis Contributes to Inflammation->Dysbiosis Exacerbates pH->Dysbiosis Promotes

Caption: Potential impact of this compound on the vaginal epithelium and microbiome.

Interpretation of Results

The integrated analysis of the multi-omics data will provide a comprehensive picture of this compound's impact. Key aspects to consider include:

  • Changes in Microbial Diversity: A significant increase in alpha diversity and a shift in beta diversity may indicate a disruption of the normal vaginal microbiome.

  • Taxonomic Shifts: A decrease in the relative abundance of Lactobacillus species and an increase in opportunistic pathogens like Gardnerella vaginalis or Prevotella species would be a significant finding.

  • Functional Alterations: Changes in the abundance of metabolic pathways related to carbohydrate metabolism, amino acid synthesis, and short-chain fatty acid production can provide insights into the functional consequences of the taxonomic shifts.

  • Metabolic Signatures: Alterations in the levels of key metabolites such as lactic acid, succinate, and biogenic amines can serve as biomarkers of a dysbiotic state.

Conclusion

This document provides a detailed framework for a comprehensive assessment of the impact of this compound on the vaginal microbiome. By employing a multi-omics approach, researchers can gain a deep understanding of the taxonomic, functional, and metabolic changes induced by this spermicide. The findings from such studies are crucial for evaluating the safety of this compound and for the development of future contraceptive methods that are mindful of the importance of a healthy vaginal microbiome.

References

Application Notes and Protocols for the Synthesis of Menfegol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing Menfegol and its derivatives. This compound, a non-ionic surfactant, possesses a p-menthanylphenyl polyoxyethylene ether structure. The synthetic strategies outlined below are based on established organic chemistry principles, primarily the Friedel-Crafts alkylation for the synthesis of the hydrophobic precursor, followed by ethoxylation to introduce the hydrophilic polyoxyethylene chain. Further derivatization can be achieved by modifying the terminal hydroxyl group of the polyoxyethylene chain.

Core Synthesis of this compound

The synthesis of this compound can be conceptually divided into two key stages:

  • Synthesis of p-Menthanylphenol: This involves the alkylation of phenol (B47542) with a suitable p-menthane (B155814) derivative.

  • Ethoxylation of p-Menthanylphenol: The introduction of the polyoxyethylene chain to the phenolic hydroxyl group.

A proposed logical workflow for the synthesis is depicted below.

phenol Phenol alkylation Friedel-Crafts Alkylation phenol->alkylation p_menthane p-Menthane Derivative (e.g., Isopulegol) p_menthane->alkylation lewis_acid Lewis Acid Catalyst (e.g., AlCl3, FeCl3) lewis_acid->alkylation p_menthanylphenol p-Menthanylphenol alkylation->p_menthanylphenol ethoxylation Ethoxylation p_menthanylphenol->ethoxylation ethylene_oxide Ethylene (B1197577) Oxide ethylene_oxide->ethoxylation base_catalyst Base Catalyst (e.g., KOH, NaOH) base_catalyst->ethoxylation This compound This compound ethoxylation->this compound

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of p-Menthanylphenol via Friedel-Crafts Alkylation

This protocol describes the synthesis of the key intermediate, p-menthanylphenol, through the alkylation of phenol with a suitable p-menthane derivative like isopulegol (B1217435), using a Lewis acid catalyst.[1][2][3]

Materials:

  • Phenol

  • Isopulegol (or other suitable p-menthane derivative)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution.

  • To this mixture, add a solution of isopulegol (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure p-menthanylphenol.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
PhenolIsopulegolAlCl₃DCM4-60 to RT60-75
Phenolp-MentheneFeCl₃Nitrobenzene3-5RT55-70
Protocol 2: Ethoxylation of p-Menthanylphenol to Synthesize this compound

This protocol details the base-catalyzed ethoxylation of p-menthanylphenol to produce this compound.[4][5][6]

Materials:

  • p-Menthanylphenol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethylene Oxide

  • Anhydrous Toluene or other suitable high-boiling solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place p-menthanylphenol (1.0 eq) and a catalytic amount of KOH (0.05 eq) in a high-pressure autoclave equipped with a mechanical stirrer, a gas inlet, and a temperature and pressure monitoring system.

  • Heat the mixture to 120-140 °C under a nitrogen atmosphere to melt the phenol and form the potassium phenoxide salt.

  • Evacuate the autoclave and purge with nitrogen several times to remove any residual air and moisture.

  • Introduce a calculated amount of ethylene oxide into the autoclave. The amount will determine the average length of the polyoxyethylene chain. For this compound with a likely short chain (n=1-2 based on molecular formula C18H28O2), a stoichiometric amount or a slight excess of ethylene oxide should be used.

  • Maintain the reaction temperature at 140-160 °C and monitor the pressure. The reaction is exothermic and requires careful temperature control. The pressure will decrease as the ethylene oxide is consumed.

  • After the pressure stabilizes, cool the reactor to room temperature.

  • The resulting product, this compound, can be used directly or purified further if necessary. Purification can be achieved by neutralization of the catalyst with an acid, followed by washing and vacuum stripping to remove unreacted starting material and low molecular weight oligomers.

Data Presentation:

Starting MaterialCatalystEthylene Oxide (eq)Temperature (°C)Pressure (psi)Reaction Time (h)Average EO units (n)
p-MenthanylphenolKOH1.1140-16040-602-4~1
p-MenthanylphenolNaOH2.2140-16040-603-5~2

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by modifying the terminal hydroxyl group of the polyoxyethylene chain.

Protocol 3: Derivatization of the Terminal Hydroxyl Group

This protocol provides a general method for the esterification of the terminal hydroxyl group of this compound.[7][8]

Materials:

  • This compound

  • Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride, Propionyl chloride)

  • Triethylamine (B128534) or Pyridine as a base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester derivative by silica gel column chromatography.

Data Presentation:

This compound DerivativeAcylating AgentBaseSolventReaction Time (h)Yield (%)
This compound AcetateAcetyl ChlorideTriethylamineDCM285-95
This compound PropionatePropionyl ChloridePyridineTHF380-90

A schematic representation of the derivatization process is shown below.

This compound This compound (R-OH) esterification Esterification This compound->esterification acyl_chloride Acyl Chloride (R'-COCl) acyl_chloride->esterification base Base (e.g., Triethylamine) base->esterification menfegol_derivative This compound Derivative (R-O-CO-R') esterification->menfegol_derivative

Caption: Derivatization of this compound via esterification.

References

Menfegol Delivery Systems for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant with established spermicidal activity.[1] Its primary mechanism of action involves the disruption of the sperm cell membrane, leading to immobilization and death.[2] This document provides detailed application notes and protocols for the formulation and evaluation of various this compound delivery systems for research purposes. The information is intended to guide researchers in the development of novel contraceptive and potential microbicidal agents.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for the rational design of effective and stable delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Class Non-ionic surfactant (p-menthanylphenyl polyoxyethylene ether)[2]
Spermicidal Activity (ED50) 0.104 mg/ml[2]
Primary Mechanism Surfactant-mediated disruption of sperm cell membrane[2]

This compound Delivery Systems: Formulation Protocols

The choice of delivery system significantly impacts the efficacy, stability, and user acceptability of a topical spermicidal agent. Below are protocols for preparing different this compound formulations for research and development.

Foaming Vaginal Suppositories

Foaming suppositories offer rapid dispersion of the active agent.

Table 2: Formulation of this compound Foaming Vaginal Suppository

IngredientConcentration (% w/w)FunctionReference
This compound6.0Active Spermicidal Agent[3]
Polyethylene (B3416737) Glycol (PEG) 950-105080.0Suppository Base[3]
Polyethylene Glycol (PEG) 1300-160023.5Suppository Base[3]
Dioctyl Sodium Sulfosuccinate0.5Surfactant/Wetting Agent[3]
Anhydrous Sodium Sulfate5.0Stabilizer[3]
Sodium Bicarbonate10.0Effervescent Agent[3]
Potassium Hydrogen Tartrate25.0Effervescent Agent[3]
Saponin (B1150181)0.15Foaming Agent[3]

Protocol for Preparation:

  • Melt the polyethylene glycol bases at an appropriate temperature.

  • Disperse the this compound, dioctyl sodium sulfosuccinate, and saponin in the molten base with gentle stirring until a homogenous mixture is obtained.

  • Separately, mix the effervescent agents (sodium bicarbonate and potassium hydrogen tartrate) and the stabilizer (anhydrous sodium sulfate).

  • Gradually incorporate the solid mixture into the molten base with continuous stirring.

  • Pour the resulting mixture into suitable suppository molds and allow to cool and solidify.

Long-Lasting Contraceptive Suppositories

This formulation is designed for a controlled release of the spermicidal agent.

Table 3: Formulation of Long-Lasting this compound Contraceptive Suppository

IngredientConcentration (% w/w)FunctionReference
This compound10 - 30Active Spermicidal Agent[4][5]
Polymeric Gum (e.g., Carboxymethylcellulose, Xanthan Gum)15 - 25Viscous Adhesive Agent[4][5]
Dispersing Agent (e.g., Fumed Silica, Colloidal Silicon Dioxide)1 - 5Homogeneous Melt and Spread[4][5]
Polyethylene Glycol (water-miscible)41 - 74Suppository Base[4][5]

Protocol for Preparation:

  • Melt the polyethylene glycol base.

  • Disperse the polymeric gum and dispersing agent in the molten base.

  • Add the this compound to the mixture and stir until a homogenous dispersion is achieved.

  • Pour the mixture into suppository molds and allow to solidify.

Vaginal Gels

Vaginal gels are a common and user-accepted delivery system. The following is a general protocol that can be adapted for this compound.

Protocol for Preparation of a Carbopol-based Vaginal Gel:

  • Disperse a suitable amount of a gelling agent (e.g., Carbopol 974P, 0.25–1.0% w/w) in purified water with continuous stirring.[6]

  • Add any desired preservatives (e.g., methylparaben 0.15% w/w, propylparaben (B1679720) 0.05% w/w) and a humectant (e.g., glycerin 1.5% w/w).[6]

  • Dissolve this compound in a suitable solvent and add it to the gel base.

  • Neutralize the gel to a physiologically compatible pH (around 4.5) using a neutralizing agent (e.g., triethanolamine).[6]

  • Stir until a homogenous and transparent gel is formed.

Vaginal Films

Vaginal films are a discreet and convenient dosage form.

Protocol for Preparation of a Vaginal Film (Solvent Casting Method):

  • Prepare a polymeric solution by dissolving a film-forming polymer (e.g., Hydroxypropyl Methylcellulose, Sodium Alginate) in a suitable solvent (e.g., water).[7]

  • Incorporate a plasticizer (e.g., Propylene Glycol, Polyethylene Glycol 400) to improve the flexibility of the film.[7]

  • Dissolve this compound in the polymeric solution.

  • Cast the solution onto a flat, non-stick surface and allow the solvent to evaporate at a controlled temperature.

  • Once dried, the film can be cut into the desired size and shape.

Experimental Protocols for Evaluation

In Vitro Spermicidal Activity: Sander-Cramer Assay

The Sander-Cramer assay is a fundamental test to determine the minimum effective concentration (MEC) of a spermicidal agent required to immobilize sperm.[8][9]

Materials:

  • Freshly ejaculated human semen from healthy donors (liquefied for 30-60 minutes at 37°C).

  • This compound solutions of varying concentrations prepared in a suitable buffer (e.g., physiological saline).

  • Microscope slides and coverslips.

  • Light microscope.

Procedure:

  • Place 0.05 mL of liquefied semen on a microscope slide.

  • Add 0.25 mL of the this compound test solution to the semen.[8]

  • Mix gently for 10-30 seconds.[8]

  • Immediately observe the mixture under a light microscope at high power.

  • Examine at least five fields of view to assess sperm motility.

  • The MEC is the lowest concentration of this compound at which all sperm are completely and irreversibly immobilized within 20-30 seconds.

Workflow for Sander-Cramer Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis semen Liquefy Semen (37°C, 30-60 min) mix Mix Semen (0.05 mL) + this compound Solution (0.25 mL) semen->mix menfegol_sol Prepare Serial Dilutions of this compound menfegol_sol->mix observe Microscopic Observation (within 30s) mix->observe assess Assess Sperm Motility observe->assess determine_mec Determine MEC assess->determine_mec

Caption: Workflow for the Sander-Cramer spermicidal assay.

Stability Testing of this compound Formulations

Stability testing is essential to determine the shelf-life of a product under various environmental conditions.

Protocol for Stability Studies:

  • Prepare the this compound formulation and package it in the intended container-closure system.

  • Store the samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and evaluate them for the following parameters:

    • Physical appearance: Color, odor, homogeneity, phase separation.

    • pH

    • Viscosity (for gels)

    • Mechanical properties (for films and suppositories, e.g., hardness, disintegration time)

    • Assay of this compound content: Using a validated stability-indicating analytical method (e.g., HPLC).

    • Spermicidal activity: Using the Sander-Cramer assay or other validated methods.

Signaling Pathway of this compound's Spermicidal Action

This compound This compound (Non-ionic Surfactant) sperm_membrane Sperm Plasma Membrane (Lipid Bilayer) This compound->sperm_membrane Interacts with disruption Membrane Disruption & Permeabilization sperm_membrane->disruption Leads to inactivation Sperm Inactivation & Death disruption->inactivation Results in

Caption: Mechanism of this compound's spermicidal action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Table 4: Quantitative Efficacy and Safety Data for this compound

ParameterDelivery SystemValueNotesReference
In Vitro Efficacy (ED50) Aqueous Solution0.104 mg/mlLower value indicates higher potency.[2]
In Vitro Efficacy (MEC) Condom Coating≥ 0.5 mg/mlConcentration required for complete sperm immobilization.[10]
Incidence of Genital Lesions Foaming Tablets5.0% (once every other day)Frequency-dependent increase in lesions.[11]
11.8% (once daily)[11]
27.8% (twice daily)[11]
49.7% (four times daily)[11]
29.4% (eight times daily)[11]

Conclusion

This compound remains a relevant compound for research into non-hormonal contraception. The development of novel delivery systems beyond the traditional foaming tablet presents an opportunity to improve its efficacy, safety, and user acceptability. The protocols and data presented in this document provide a foundation for researchers to formulate and evaluate new this compound-based products. Further research is warranted to determine key physicochemical parameters of this compound and to develop and validate stability-indicating analytical methods for its quantification in various formulations.

References

Protocol for Evaluating Menfegol in Combination with Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Menfegol is a non-ionic surfactant spermicidal agent.[1] It functions by disrupting the sperm cell membrane, leading to immobilization and death.[2] While effective, the development of combination therapies involving this compound is a promising strategy to enhance contraceptive efficacy, potentially reduce side effects, and broaden the spectrum of activity. Combining this compound with other agents, such as microbicides, pH modulators, or other spermicides, could offer synergistic effects.[3] For instance, a combination could lower the required dose of this compound, thereby reducing the risk of vaginal irritation, a known side effect associated with frequent use of some spermicides.[4][5][6]

This document outlines a comprehensive protocol for the preclinical evaluation of this compound in combination with other therapeutic agents. The described methodologies are based on established in vitro and in vivo assays for spermicidal and contraceptive efficacy.

In Vitro Evaluation Protocols

Assessment of Spermicidal Activity (Sander-Cramer Assay)

The Sander-Cramer assay is a fundamental in vitro method to determine the spermicidal activity of a compound or combination by assessing the immobilization of sperm.[7]

Objective: To determine the Minimum Effective Concentration (MEC) of this compound, the combination agent, and the combination product that causes 100% sperm immobilization.

Methodology:

  • Semen Collection and Preparation:

    • Obtain human semen samples from healthy donors after 2-3 days of abstinence.

    • Allow liquefaction for 30-60 minutes at 37°C.

    • Perform a baseline semen analysis to ensure sperm concentration, motility, and morphology meet WHO standards.

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and the combination agent in a suitable vehicle (e.g., physiological saline or culture medium).

    • Create a series of dilutions for each test agent and the combination. For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used to assess synergy.

  • Sander-Cramer Assay:

    • In a microcentrifuge tube, mix 0.05 mL of liquefied semen with 0.2 mL of the test solution.

    • Gently agitate the mixture and incubate at 37°C.

    • At 20 seconds, place a drop of the mixture on a microscope slide, cover with a coverslip, and observe under a phase-contrast microscope at 400x magnification.

    • Assess sperm motility. The MEC is the lowest concentration at which all sperm are immotile.

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay differentiates between live and dead sperm based on membrane integrity.

Objective: To quantify the percentage of viable sperm after exposure to this compound, the combination agent, and the combination product.

Methodology:

  • Treat semen samples with various concentrations of the test agents as described in the Sander-Cramer assay.

  • After a specified incubation time (e.g., 1, 5, 15 minutes), mix a small aliquot of the treated semen with an equal volume of 0.5% eosin-nigrosin stain.

  • Prepare a smear on a microscope slide and allow it to air dry.

  • Examine the slide under a bright-field microscope. Live sperm will appear unstained (white), while dead sperm will take up the eosin (B541160) stain and appear pink/red.

  • Count at least 200 sperm and calculate the percentage of viable sperm.

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane.

Objective: To evaluate the effect of the test agents on the sperm membrane integrity.

Methodology:

  • Incubate sperm with the test agents as previously described.

  • Mix 0.1 mL of the treated sperm suspension with 1.0 mL of a hypo-osmotic solution (e.g., 150 mOsm/L fructose (B13574) and sodium citrate (B86180) solution).

  • Incubate at 37°C for 30-60 minutes.

  • Observe the sperm under a phase-contrast microscope. Sperm with intact membranes will show coiling of the tail due to water influx.

  • Calculate the percentage of sperm showing tail swelling.

Data Presentation for In Vitro Studies

Summarize the quantitative data in tables for clear comparison.

Table 1: Spermicidal Activity (Sander-Cramer Assay)

AgentConcentration (µg/mL)Time to Immobilization (seconds)
This compoundX< 20
Agent BY< 20
This compound + Agent BZ< 20

Table 2: Sperm Viability (Eosin-Nigrosin Staining) after 5 min Exposure

AgentConcentration (µg/mL)% Viable Sperm
Control095 ± 3
This compoundX5 ± 2
Agent BY60 ± 5
This compound + Agent BZ2 ± 1

Table 3: Sperm Membrane Integrity (HOS Test)

AgentConcentration (µg/mL)% Swollen Tails
Control085 ± 4
This compoundX10 ± 3
Agent BY55 ± 6
This compound + Agent BZ5 ± 2

In Vivo Evaluation Protocols

Contraceptive Efficacy in a Rabbit Model

The rabbit is a well-established model for evaluating the contraceptive efficacy of vaginal products.[8]

Objective: To determine the in vivo contraceptive efficacy of the this compound combination product.

Methodology:

  • Animal Model: Use sexually mature female New Zealand white rabbits.

  • Hormonal Synchronization: Induce ovulation by administering human chorionic gonadotropin (hCG).

  • Product Administration: Administer the test formulation (this compound, Agent B, or combination) or a placebo gel intravaginally prior to insemination.

  • Artificial Insemination: Inseminate the rabbits with fresh, viable rabbit semen.

  • Pregnancy Assessment: Monitor the rabbits for signs of pregnancy. At mid-gestation (e.g., day 14-16), perform laparotomy to count the number of implantation sites in the uterine horns.

  • Efficacy Calculation: The contraceptive efficacy is calculated as: (1 - (Number of pregnancies in treated group / Number of pregnancies in control group)) x 100%.

Vaginal Irritation Study

Objective: To assess the potential for the combination product to cause vaginal irritation.

Methodology:

  • Animal Model: Use female rabbits or guinea pigs.

  • Product Application: Apply the test formulation intravaginally daily for a specified period (e.g., 7-14 days). A control group should receive a placebo.

  • Clinical Observation: Monitor the animals daily for signs of erythema, edema, and discharge.

  • Histopathological Examination: At the end of the study, euthanize the animals and collect vaginal tissues. Process the tissues for histopathological examination to assess for inflammation, epithelial ulceration, and other signs of irritation.[8]

Data Presentation for In Vivo Studies

Table 4: Contraceptive Efficacy in Rabbits

Treatment GroupNNumber Pregnant% PregnantEfficacy (%)
Placebo Control10990-
This compound1033066.7
Agent B1077022.2
This compound + Agent B1011088.9

Table 5: Vaginal Irritation Score (based on Draize scoring system)

Treatment GroupErythema Score (mean ± SD)Edema Score (mean ± SD)Histopathology Findings
Placebo Control0.1 ± 0.20.0 ± 0.1No significant findings
This compound1.5 ± 0.50.8 ± 0.3Mild inflammation
Agent B0.5 ± 0.30.2 ± 0.2Minimal inflammation
This compound + Agent B0.8 ± 0.40.4 ± 0.2Minimal to mild inflammation

Visualizations

Signaling Pathways and Workflows

G cluster_0 Mechanism of Action This compound This compound (Non-ionic Surfactant) MembraneDisruption Membrane Disruption & Permeability Increase This compound->MembraneDisruption AgentB Agent B (e.g., pH Modulator) LoweredpH Lowered pH AgentB->LoweredpH SpermMembrane Sperm Plasma Membrane SpermImmobilization Sperm Immobilization MembraneDisruption->SpermImmobilization VaginalpH Vaginal Environment LoweredpH->SpermImmobilization

Caption: Hypothetical synergistic mechanism of this compound and a pH modulator.

G cluster_1 In Vitro Evaluation Workflow start Semen Sample prepare Prepare Drug Dilutions start->prepare sander_cramer Sander-Cramer Assay (Spermicidal Activity) prepare->sander_cramer viability Eosin-Nigrosin (Viability) prepare->viability hos HOS Test (Membrane Integrity) prepare->hos analyze Data Analysis (MEC, % Viability) sander_cramer->analyze viability->analyze hos->analyze

Caption: Workflow for the in vitro evaluation of spermicidal agents.

Conclusion

The protocols outlined provide a robust framework for the preclinical evaluation of this compound in combination with other agents. A thorough in vitro and in vivo assessment is crucial to determine the potential for synergistic contraceptive efficacy and to ensure an acceptable safety profile. For combination drug development, it is also recommended to consult regulatory guidelines from agencies such as the FDA and EMA.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Menfegol Concentration for Spermicidal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Menfegol concentration for spermicidal assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro spermicidal testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other non-ionic surfactant spermicides, primarily works by disrupting the integrity of the sperm cell membrane.[1][2] This leads to increased membrane permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.[1] The surfactant properties of this compound dissolve the lipid components of the sperm's plasma membrane, leading to its inactivation.[2]

Q2: What is a typical effective concentration range for this compound in spermicidal assays?

This compound has demonstrated strong spermicidal activity at concentrations of 0.5 mg/ml and higher.[3][4] In studies involving this compound-coated condoms, a concentration of 20 mg per condom was sufficient to completely suppress sperm motility and viability upon ejaculation.[3] The effective concentration can vary depending on the specific assay conditions and the quality of the semen sample.[1]

Q3: We are observing high variability in our spermicidal assay results. What are the potential causes?

High variability in spermicidal assays is a common issue and can stem from several sources:

  • Biological Variability of Semen Samples: Sperm count, motility, and morphology can differ significantly between donors and even between ejaculates from the same donor.[1]

  • Reagent Preparation and Handling: Inconsistent preparation of this compound solutions and buffers can affect the final concentration and pH, impacting the spermicide's efficacy.[1]

  • Procedural Inconsistencies: Minor deviations in incubation times, temperature, and mixing techniques can introduce significant variability.[1]

  • Analyst-to-Analyst Variation: Subjective assessments, such as manual evaluation of sperm motility, can differ between researchers.[1]

Q4: How can we minimize the impact of semen sample variability?

To reduce the influence of semen sample variability, consider the following strategies:

  • Standardize Donor Criteria: Implement strict inclusion and exclusion criteria for semen donors.

  • Pool Semen Samples: For certain experiments, pooling samples from multiple donors can help to normalize the results.

  • Use a Reference Spermicide: Include a standard spermicide, such as Nonoxynol-9, as a positive control in each assay to assess the relative potency of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in spermicidal assays.

Issue Potential Cause Recommended Solution
Inconsistent results between replicate wells. Inadequate mixing of this compound with the semen sample.Ensure thorough but gentle mixing to achieve uniform exposure of sperm to the compound.[1]
Temperature fluctuations during the assay.Use a calibrated incubator and pre-warm all reagents and labware to 37°C.[1]
Pipetting errors leading to inaccurate volumes.Regularly calibrate pipettes and use proper pipetting techniques.[1]
Complete sperm immobilization in control wells (no this compound). Contamination of reagents or labware.Use sterile, disposable labware and test all reagents for cytotoxicity.[1]
Sub-optimal semen handling.Process semen samples within one hour of collection and maintain them at 37°C.[1]
Incorrect buffer or media formulation.Verify the composition and pH of all buffers and media.[1]
Lower than expected spermicidal activity. Degradation of this compound.Prepare fresh this compound solutions for each experiment and store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).[1]
Sub-optimal assay conditions.Ensure the assay is performed at 37°C and the pH of the medium is within the optimal range for sperm viability (typically 7.2-8.0).[1]
High semen quality.Higher concentrations of this compound may be necessary for semen samples with exceptionally high sperm counts and motility.[1]

Data Presentation

Table 1: Comparative Spermicidal Efficacy of Various Agents

Spermicidal AgentChemical ClassEffective Concentration (ED50)Assay Method
This compoundNon-ionic Surfactant0.104 mg/mLComputer-Assisted Semen Analysis (CASA)
Nonoxynol-9Non-ionic Surfactant0.134 mg/mLComputer-Assisted Semen Analysis (CASA)
Benzalkonium ChlorideQuaternary Ammonium Compound0.135 mg/mLComputer-Assisted Semen Analysis (CASA)
Sodium DocusateAnionic Surfactant0.308 mg/mLComputer-Assisted Semen Analysis (CASA)
Chlorhexidine GluconateBiguanide1.032 mg/mLComputer-Assisted Semen Analysis (CASA)

Data sourced from a comparative guide on spermicidal agents.[5]

Experimental Protocols

Modified Sander-Cramer Test

The Sander-Cramer test is a fundamental assay for determining the minimum effective concentration (MEC) of a spermicidal agent required to immobilize all sperm within a specified time.[5]

Methodology:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial dilutions in a suitable buffer (e.g., physiological saline) to create a range of concentrations.[5]

  • Semen Sample Preparation: Use a fresh, liquefied human semen sample with normal parameters (sperm count, motility, and morphology).[5]

  • Incubation: Mix a small volume of the semen sample (e.g., 50 µL) with a larger volume of the this compound dilution (e.g., 200 µL).[5]

  • Observation: Immediately place a small aliquot of the mixture onto a microscope slide, cover with a coverslip, and examine under a phase-contrast microscope at 200x or 400x magnification.[1]

  • Endpoint Determination: The MEC is the lowest concentration of this compound that results in the complete immobilization of all spermatozoa within a short timeframe, typically 20-30 seconds.[5] A sperm is considered immotile if it shows no forward progression.[1]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action on Sperm This compound This compound Sperm_Membrane Sperm Plasma Membrane This compound->Sperm_Membrane Interacts with Membrane_Disruption Membrane Disruption (Lipid Solubilization) Sperm_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Ion_Imbalance Ion Imbalance (e.g., Ca2+ influx) Increased_Permeability->Ion_Imbalance Loss_of_Components Loss of Intracellular Components (e.g., ATP) Increased_Permeability->Loss_of_Components Immobilization Sperm Immobilization Ion_Imbalance->Immobilization Loss_of_Components->Immobilization Cell_Death Sperm Death Immobilization->Cell_Death

Caption: Mechanism of this compound's spermicidal action.

cluster_1 Spermicidal Assay Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_semen Obtain and Prepare Semen Sample start->prep_semen mixing Mix this compound Dilutions with Semen Sample prep_this compound->mixing prep_semen->mixing incubation Incubate (e.g., 30-60s at 37°C) mixing->incubation assessment Assess Sperm Motility (Microscopy/CASA) incubation->assessment analysis Determine Minimum Effective Concentration (MEC) assessment->analysis end End analysis->end

Caption: Workflow for a typical spermicidal assay.

References

Technical Support Center: Troubleshooting Menfegol Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Menfegol in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in aqueous formulations?

This compound is a non-ionic surfactant, chemically identified as p-menthanylphenyl polyoxyethylene ether. It is utilized in pharmaceutical formulations, notably as a spermicidal agent[1][2]. In aqueous solutions, this compound acts as a solubilizing agent, emulsifier, and wetting agent, which is crucial for the formulation of various drug delivery systems.

Q2: What are the common causes of this compound precipitation in aqueous solutions?

Precipitation of this compound, a non-ionic surfactant, can be triggered by several factors:

  • Temperature Changes: Non-ionic surfactants can exhibit a phenomenon known as "clouding" where they phase-separate from the solution above a certain temperature, the cloud point, leading to precipitation[3].

  • Concentration Effects: Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. While this generally increases the solubilization of other substances, very high concentrations of the surfactant itself can lead to issues[4][5].

  • pH Shifts: Although non-ionic surfactants are generally less sensitive to pH changes than their ionic counterparts, extreme pH values can affect the stability of the entire formulation and potentially the solubility of this compound or other components.

  • Excipient Incompatibility: Interactions with other formulation components, such as polymers, salts, or preservatives, can reduce the solubility of this compound[6][7].

  • Improper Dissolution: An incorrect order of addition of excipients or insufficient mixing can lead to localized high concentrations and subsequent precipitation.

Q3: How can I prevent this compound from precipitating out of my solution?

Preventative measures include:

  • Controlling Temperature: Maintain the solution temperature below the cloud point of this compound.

  • Optimizing Concentration: Use the lowest effective concentration of this compound, ideally just above its CMC to ensure micelle formation for solubilization purposes without oversaturating the solution.

  • pH Control: Buffer the aqueous solution to a pH range that ensures the stability of all formulation components.

  • Careful Excipient Selection: Conduct compatibility studies with all excipients to identify and avoid interactions that could lead to precipitation.

  • Proper Formulation Procedure: Follow a well-defined protocol for solution preparation, including the order of addition of components and appropriate mixing techniques.

Troubleshooting Guides

Issue 1: Solution becomes cloudy or hazy upon heating.

This is a classic sign of reaching the cloud point of the non-ionic surfactant.

Troubleshooting Step Rationale Action
1. Temperature Reduction The cloudiness is due to the surfactant coming out of solution as the temperature increases.Immediately cool the solution. The cloudiness should disappear, indicating a reversible process.
2. Formulation Adjustment The cloud point is influenced by the concentration of the surfactant and the presence of other solutes.Consider lowering the this compound concentration or adding hydrophilic excipients like polyethylene (B3416737) glycol (PEG) which can increase the cloud point.
3. Process Modification If heating is a necessary step in your process, the formulation needs to be robust at that temperature.Reformulate with a non-ionic surfactant that has a higher cloud point or a blend of surfactants to modify this property.
Issue 2: Precipitate forms after adding other excipients.

This suggests an incompatibility between this compound and another component in the formulation.

Troubleshooting Step Rationale Action
1. Identify the Culprit Systematically determine which excipient is causing the precipitation.Prepare binary mixtures of this compound with each of the other excipients in the same solvent system to observe which combination results in a precipitate.
2. Change the Order of Addition The sequence of adding components can affect solubility and stability.Experiment with different orders of addition. For example, dissolving this compound completely before adding salts or polymers.
3. pH Adjustment The solubility of some excipients is highly pH-dependent.Measure the pH of the solution after each addition. Adjust the pH to a range where all components are known to be soluble.
4. Excipient Substitution If an excipient is found to be incompatible, it must be replaced.Select an alternative excipient with similar functionality but a different chemical structure that does not interact negatively with this compound.
Issue 3: A gel-like or solid precipitate forms over time during storage.

This could be due to crystallization or aggregation of this compound, possibly influenced by storage conditions.

Troubleshooting Step Rationale Action
1. Storage Condition Analysis Temperature fluctuations or exposure to light can affect long-term stability.Review the storage conditions. Store samples at controlled room temperature and protected from light. Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C).
2. Addition of a Co-solvent A co-solvent can improve the solubility and stability of the surfactant.Consider adding a small percentage of a pharmaceutically acceptable co-solvent like propylene (B89431) glycol or ethanol.
3. Use of a Protective Colloid Certain polymers can act as protective colloids to prevent aggregation and precipitation.Investigate the addition of a hydrophilic polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP).

Data Presentation

Table 1: Critical Micelle Concentration (CMC) and Water Solubility of Nonylphenol Ethoxylates (NPEs) with Varying Ethoxylate Chain Lengths

Ethoxylate Units (n)Approximate Molecular WeightCMC (mg/L)Water Solubility (mg/L)
1066049.6Soluble
1588096.9Soluble
201100154Soluble
Data adapted from publicly available information on nonylphenol ethoxylates. The CMCs increase with a greater number of ethoxylate chain lengths due to higher hydrophilicity[8].

Table 2: Cloud Point of a Nonylphenol Ethoxylate (NP-10) in Different Solutions

SolutionCloud Point (°C)
1% Aqueous Solution52 - 56
1% in 10% Sodium Chloride70 - 75
Data is illustrative for a nonylphenol ethoxylate with approximately 10 ethoxylate units[9][10]. The presence of electrolytes can significantly increase the cloud point.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

  • Create a series of dilutions from the stock solution, ranging from approximately 1 mg/L to 500 mg/L.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at which the surface tension plateaus. It is determined from the intersection of the two linear portions of the plot.

Protocol 2: Determination of Cloud Point

Objective: To determine the temperature at which a this compound solution becomes cloudy.

Methodology:

  • Prepare a 1% (w/v) solution of this compound in the desired aqueous medium.

  • Place the solution in a clear glass test tube with a calibrated thermometer or temperature probe inserted.

  • Place the test tube in a temperature-controlled water bath.

  • Slowly heat the water bath while gently stirring the this compound solution.

  • The cloud point is the temperature at which the solution first becomes turbid.

  • To confirm, slowly cool the solution; it should become clear again.

Protocol 3: Excipient Compatibility Study

Objective: To assess the physical compatibility of this compound with other formulation excipients.

Methodology:

  • Prepare a stock solution of this compound at the intended formulation concentration.

  • Prepare individual stock solutions of each excipient at their respective intended concentrations.

  • In separate clear glass vials, mix the this compound stock solution with each excipient stock solution in a 1:1 ratio.

  • As a control, mix the this compound stock solution with the vehicle (e.g., water) and each excipient stock solution with the vehicle.

  • Visually inspect the mixtures immediately after preparation and after 24 and 48 hours for any signs of precipitation, cloudiness, or color change.

  • Store the vials under different temperature conditions (e.g., 4°C, 25°C, 40°C) to assess stability over time.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous this compound Solution check_temp Is the solution heated or stored at elevated temperature? start->check_temp check_excipients Were other excipients recently added? check_temp->check_excipients No cloud_point Issue: Cloud Point Reached check_temp->cloud_point Yes check_storage Did precipitation occur during long-term storage? check_excipients->check_storage No incompatibility Issue: Excipient Incompatibility check_excipients->incompatibility Yes instability Issue: Long-Term Instability check_storage->instability Yes solution_cp Action: Reduce Temperature or Reformulate for higher cloud point cloud_point->solution_cp solution_incompatibility Action: Identify incompatible excipient, change order of addition, or substitute excipient incompatibility->solution_incompatibility solution_instability Action: Control storage conditions, add co-solvent or protective colloid instability->solution_instability

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow_CMC prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of each dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at the inflection point plot_data->determine_cmc

Caption: Experimental workflow for CMC determination.

References

Technical Support Center: Refinement of Menfegol Experimental Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experimental protocols involving the spermicidal agent Menfegol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration for this compound in our experiments?

    • A1: Based on available data, this compound demonstrates strong spermicidal activity at concentrations of 0.5 mg/ml and higher, leading to complete sperm immobilization and death.[1] It is advisable to start with a concentration range that brackets this value to determine the minimum effective concentration (MEC) and EC50 in your specific experimental setup.

  • Q2: How should I prepare this compound for in vitro assays?

    • A2: this compound should be dissolved in a suitable vehicle, such as physiological saline or a culture medium appropriate for your assay, to create a stock solution. Serial dilutions can then be made to achieve the desired final concentrations for your experiments. Ensure the vehicle does not affect sperm viability or the experimental endpoint being measured.

  • Q3: What is the optimal incubation time for this compound with sperm?

    • A3: The spermicidal effect of this compound is rapid. For initial screening, an incubation time of 20-30 seconds is often used to determine immediate immobilization.[2] For dose-response studies and other functional assays, incubation times may be extended, but should be clearly defined and kept consistent across experiments.

  • Q4: Can I use cryopreserved human semen for this compound testing?

    • A4: While fresh semen is preferred to best reflect physiological conditions, cryopreserved semen can be used. However, it is crucial to consider that the freeze-thaw process can impact sperm viability and membrane integrity. Ensure that control samples (without this compound) show acceptable viability and motility post-thaw.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent sperm motility in control groups 1. Temperature fluctuations. 2. Improper sample handling. 3. Delay in analysis post-liquefaction.[3] 4. Use of inappropriate lubricants during collection.[4]1. Maintain all samples and reagents at 37°C.[3] 2. Use positive displacement pipettes for viscous semen samples.[3] 3. Perform analysis within one hour of ejaculation.[3] 4. Ensure collection occurs without lubricants that can be spermicidal.[4]
High variability in spermicidal efficacy results 1. Inaccurate pipetting of this compound or semen. 2. Incomplete mixing of this compound with the semen sample. 3. Variation in sperm concentration between assays.1. Calibrate pipettes regularly. Use reverse pipetting for viscous fluids. 2. Gently vortex or triturate to ensure homogenous mixture. 3. Standardize sperm concentration for all experiments.
Difficulty distinguishing between motile and immotile sperm with CASA 1. Incorrect microscope settings (e.g., phase contrast, illumination).[3] 2. Debris or non-sperm cells being misidentified.[5] 3. High sperm concentration leading to tracking errors.[5]1. Ensure proper Köhler illumination and phase contrast setup. 2. Adjust CASA settings to exclude particles outside the typical size and shape of sperm heads. 3. Dilute semen sample to an optimal concentration for CASA analysis (e.g., 20-40 million/mL).
Conflicting viability results between different assays (e.g., Eosin-Nigrosin vs. motility) 1. Eosin-Nigrosin staining can identify live but immotile sperm. 2. Subjectivity in manual stain assessment.1. This is expected; report results from both assays as they measure different aspects of sperm health. 2. Ensure proper training for stain assessment and have a second researcher confirm a subset of slides.

Quantitative Data Summary

Table 1: Effect of this compound on Sperm Motility

This compound Concentration (mg/ml)Progressive Motility (%)Total Motility (%)
0 (Control)User DefinedUser Defined
0.125User DefinedUser Defined
0.25User DefinedUser Defined
0.5~0[1]~0[1]
1.0~0~0

Table 2: Effect of this compound on Sperm Viability

This compound Concentration (mg/ml)Viable Sperm (%)
0 (Control)User Defined
0.125User Defined
0.25User Defined
0.5~0[1]
1.0~0

Table 3: Cytotoxicity of this compound on Vaginal Epithelial Cells

This compound Concentration (mg/ml)Cell LineViability (%)IC50 (mg/ml)
0 (Control)e.g., VK2/E6E7100\multirow{4}{*}{\textit{User Defined}}
User Definede.g., VK2/E6E7User Defined
User Definede.g., VK2/E6E7User Defined
User Definede.g., VK2/E6E7User Defined

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standardized protocols adapted for the evaluation of this compound.

1. Sperm Immobilization Assay (Modified Sander-Cramer Assay)

  • Objective: To determine the minimum effective concentration (MEC) of this compound required for complete and irreversible immobilization of sperm.

  • Materials:

    • Freshly ejaculated human semen, liquefied at 37°C for 30-60 minutes.

    • This compound stock solution and serial dilutions in physiological saline.

    • Physiological saline (0.9% NaCl) as a negative control.

    • Microscope slides and coverslips.

    • Phase-contrast microscope.

    • Vortex mixer.

  • Procedure:

    • Perform a preliminary semen analysis to ensure the sample meets quality criteria (e.g., >70% motility).[2]

    • In a microcentrifuge tube, add 0.25 ml of a this compound dilution.

    • Add 0.05 ml of liquefied semen to the tube.[2]

    • Gently vortex the mixture at low speed for 10 seconds.[2]

    • Immediately place a drop of the mixture on a microscope slide, cover with a coverslip, and examine under a phase-contrast microscope at 400x magnification.

    • Record the time to complete immobilization of all spermatozoa. The MEC is the lowest concentration that causes 100% immobilization within 20-30 seconds.[2]

    • To test for irreversibility, add an excess of buffer to the mixture after initial immobilization and observe for any recovery of motility over 60 minutes.

2. Sperm Viability Assay (Eosin-Nigrosin Staining)

  • Objective: To determine the percentage of viable sperm after exposure to this compound.

  • Materials:

    • Semen samples treated with various concentrations of this compound (from Protocol 1).

    • Eosin Y stain (0.5% or 1% aqueous solution).[6][7]

    • Nigrosin stain (10% aqueous solution).[6][8]

    • Microscope slides.

    • Bright-field microscope with oil immersion objective.

  • Procedure:

    • On a clean microscope slide, place one drop of the this compound-treated semen sample.

    • Add two drops of Eosin Y stain and mix gently with the semen.[6]

    • Incubate for 30 seconds at room temperature.[6][7]

    • Add three drops of Nigrosin stain and mix again.[6]

    • Prepare a thin smear by dragging the edge of another slide through the mixture.

    • Allow the smear to air-dry completely.[8]

    • Examine the slide under an oil immersion objective at 1000x magnification.

    • Count a minimum of 200 spermatozoa. Viable sperm will appear white or unstained against the dark background, while non-viable sperm will be stained pink or red.[7][8]

    • Calculate the percentage of viable sperm.

3. Cytotoxicity Assay (MTT Assay on Vaginal Epithelial Cells)

  • Objective: To assess the cytotoxic effect of this compound on a vaginal epithelial cell line (e.g., VK2/E6E7).

  • Materials:

    • Vaginal epithelial cell line (e.g., VK2/E6E7).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound stock solution and serial dilutions in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed the vaginal epithelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • After incubation, remove the medium containing this compound and add MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).

Visualizations

cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays In Vitro Assays semen_collection Semen Collection & Liquefaction quality_assessment Initial Quality Assessment (Motility, Concentration) semen_collection->quality_assessment immobilization Sperm Immobilization (Sander-Cramer) quality_assessment->immobilization viability Sperm Viability (Eosin-Nigrosin) quality_assessment->viability menfegol_prep This compound Dilution Series menfegol_prep->immobilization menfegol_prep->viability cytotoxicity Cytotoxicity (MTT Assay) menfegol_prep->cytotoxicity data_analysis Data Analysis (MEC, % Viability, IC50) immobilization->data_analysis viability->data_analysis cytotoxicity->data_analysis

Workflow for in vitro evaluation of this compound.

cluster_pathway Mechanism of Action of this compound This compound This compound (Nonionic Surfactant) sperm_membrane Sperm Plasma Membrane (Lipid Bilayer) This compound->sperm_membrane Interacts with disruption Membrane Disruption & Permeabilization sperm_membrane->disruption leads to loss_of_integrity Loss of Membrane Integrity disruption->loss_of_integrity ion_imbalance Ion Imbalance disruption->ion_imbalance cell_death Sperm Immobilization & Cell Death loss_of_integrity->cell_death ion_imbalance->cell_death

This compound's mechanism of action on sperm.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_sample Semen Sample Quality? start->check_sample check_reagents Reagent Preparation? check_sample->check_reagents No solution_sample Review collection & handling. Assess within 1h. check_sample->solution_sample Yes check_protocol Protocol Adherence? check_reagents->check_protocol No solution_reagents Prepare fresh dilutions. Verify concentrations. check_reagents->solution_reagents Yes check_equipment Equipment Calibration? check_protocol->check_equipment No solution_protocol Ensure consistent timing, temperature & mixing. check_protocol->solution_protocol Yes solution_equipment Calibrate pipettes. Optimize microscope/CASA. check_equipment->solution_equipment Yes end Reproducible Results check_equipment->end No solution_sample->end solution_reagents->end solution_protocol->end solution_equipment->end

Troubleshooting inconsistent results.

References

mitigating the side effects of Menfegol in study designs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for mitigating the side effects of Menfegol in research and clinical study designs. This compound is a non-ionic surfactant used as a spermicide.[1] While effective, it is associated with certain side effects that need to be carefully managed in a research setting to ensure participant safety and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a spermicidal agent.[2][3] Its mechanism of action is based on its properties as a non-ionic surfactant, which disrupts the cell membrane of sperm, leading to their immobilization and death.[1][4]

Q2: What are the primary side effects associated with this compound?

A2: The most commonly reported side effects are localized genital lesions, including irritation, burning, or stinging sensations, itching, and skin rash.[1] Studies have shown a significant association between the frequency of this compound use and the incidence of these lesions.[5][6]

Q3: Are there any systemic side effects associated with this compound?

A3: The available literature primarily focuses on local side effects. Systemic side effects are not well-documented. However, as with any vaginally administered product, the potential for systemic absorption should be considered in study designs, especially with frequent use.

Q4: How does the frequency of use impact the incidence of side effects?

A4: The frequency of this compound application is directly correlated with the incidence of genital lesions. One study found that the rate of lesions increased significantly with more than one daily application.[5][6] This dose-dependent effect is a critical consideration for study design.

Troubleshooting Guide for Study Design

This section addresses specific issues that may arise during the design and execution of studies involving this compound.

Issue Potential Cause Recommended Mitigation Strategy
High incidence of genital lesions in study participants. High frequency of this compound administration.- Limit the frequency of administration to once daily or less if possible.[5][6] - Incorporate a dose-escalation phase to identify the minimum effective dose with the lowest side effect profile. - Include washout periods between applications.
Discrepancy between subjective reporting of symptoms and objective clinical findings. Participants may not accurately perceive or report genital lesions.- Implement objective assessment methods, such as colposcopy, for the detection and grading of genital lesions.[5][6] - Utilize standardized questionnaires for symptom reporting but do not rely on them as the sole measure of adverse events.
Difficulty in distinguishing between this compound-induced side effects and other potential causes of genital irritation. Confounding factors such as sexual activity, co-infections, or use of other vaginal products.- Establish a baseline assessment of genital health before the first administration of this compound. - Collect detailed information on participants' sexual practices and use of other products. - Consider a placebo-controlled arm to differentiate treatment-emergent adverse events.[5][6]
Participant non-compliance or dropout due to local irritation. Unacceptable levels of discomfort.- Provide participants with a clear understanding of potential side effects during the informed consent process. - Offer supportive measures, such as non-medicated lubricants or soothing gels, for mild irritation (ensure these do not interfere with the study endpoints). - Establish clear stopping rules for participants who experience severe or persistent side effects.

Quantitative Data Summary

The following table summarizes the key findings from a randomized placebo-controlled safety study on this compound foaming tablets.

Frequency of this compound Administration Incidence of Genital Lesions (%) in this compound Group [5][6]Incidence of Genital Lesions (%) in Placebo Group [5]
Once every other day5.0N/A
1 time a day11.8N/A
2 times a day27.8N/A
4 times a day49.7N/A
8 times a day29.423.5
< 8 times a dayN/A11.1

Experimental Protocols

Key Experiment: Assessing the Incidence of Genital Lesions

This protocol is based on a randomized, placebo-controlled, double-blind study design.[5][6]

Objective: To determine the association between the frequency of this compound administration and the incidence of genital lesions.

Methodology:

  • Participant Recruitment: Recruit a cohort of healthy, sexually active individuals.

  • Inclusion/Exclusion Criteria: Define clear criteria to ensure a homogenous study population and exclude individuals with pre-existing genital conditions.

  • Randomization: Randomly assign participants to different arms, each with a varying frequency of this compound or placebo administration (e.g., once every other day, once daily, twice daily, etc.).

  • Baseline Assessment: Conduct a thorough gynecological examination, including colposcopy, at the beginning of the study to document baseline genital health.

  • Intervention: Instruct participants to self-administer the assigned number of this compound or placebo tablets for a defined period (e.g., 14 days).

  • Data Collection:

    • Participants maintain a daily diary to record subjective symptoms (e.g., itching, burning).

    • Conduct follow-up colposcopic examinations at predefined intervals to objectively assess for the presence, size, and severity of any genital lesions.

  • Statistical Analysis: Analyze the data to compare the incidence of genital lesions across the different frequency groups and between the this compound and placebo arms. A chi-square test or Fisher's exact test can be used for this purpose.

Visualizations

Menfegol_Side_Effect_Pathway This compound This compound (Non-ionic Surfactant) Membrane Sperm Cell Membrane (Lipid Bilayer) This compound->Membrane Acts on Epithelial Vaginal Epithelial Cells This compound->Epithelial Also acts on Disruption Membrane Disruption (Lysis) Membrane->Disruption Leads to Immobilization Sperm Immobilization & Death Disruption->Immobilization Results in Irritation Cellular Irritation & Inflammation Epithelial->Irritation Causes Lesions Genital Lesions Irritation->Lesions Manifests as

Caption: Mechanism of this compound's spermicidal action and side effect pathway.

Mitigation_Workflow Start Start: Study Design Phase Dose Define Administration Frequency Start->Dose Objective Incorporate Objective Assessment (Colposcopy) Dose->Objective Placebo Include Placebo Control Arm Objective->Placebo Monitoring Establish Clear Monitoring & Stopping Rules Placebo->Monitoring Execute Execute Study Monitoring->Execute Data Analyze Side Effect Data Execute->Data Report Report Findings Data->Report

Caption: Workflow for mitigating this compound side effects in study design.

References

Technical Support Center: Enhancing the Solubility of Menfegol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Menfegol in research settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound solution cloudy or forming a precipitate when diluted in an aqueous buffer (e.g., PBS or cell culture medium)?

A1: This is a common issue encountered with poorly water-soluble compounds like this compound, which is a nonionic surfactant with lipophilic characteristics. Precipitation upon dilution of a stock solution (typically in an organic solvent) into an aqueous medium is often due to a phenomenon called "solvent shifting" or "crashing out." When the concentration of the organic solvent is significantly lowered upon dilution, the aqueous medium can no longer maintain this compound in solution, causing it to come out of solution as a precipitate or causing turbidity.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous medium to below its aqueous solubility limit.

  • Optimize the Solvent System: Consider using a co-solvent system in your final aqueous solution.

  • Alter the Dilution Method: Instead of adding the aqueous buffer to your this compound stock, try adding the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized high concentrations that lead to immediate precipitation.

  • Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For preparing a concentrated stock solution of this compound, it is advisable to use a water-miscible organic solvent in which this compound is freely soluble. Common choices include:

Important Considerations:

  • Always use high-purity, anhydrous solvents to prepare stock solutions.

  • The final concentration of the organic solvent in your experimental system should be kept as low as possible (typically <1%, and ideally <0.1% for cell-based assays) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (the same concentration of the solvent without this compound) in your experiments.

Q3: How can I enhance the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility with your experimental system (e.g., cell culture).

Solubility Enhancement Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of this compound.

  • Surfactants: The use of a secondary surfactant can help to form mixed micelles, which can encapsulate this compound and increase its apparent solubility.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

The following table summarizes these approaches. Please note that the provided concentration ranges are typical starting points and may require optimization for your specific experimental conditions.

Method Examples Typical Starting Concentration Range in Final Solution Advantages Potential Disadvantages
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Simple to implement.Can affect biological systems at higher concentrations.
Surfactants Polysorbate 80 (Tween® 80), Poloxamer 1880.01-1% (w/v)Effective at low concentrations.Can interfere with some assays and may have biological effects.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)Generally well-tolerated in biological systems.Can be more expensive; may interact with other components.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific incompatibility data for this compound is not extensively published, general principles for nonionic surfactants apply. Potential incompatibilities can arise from:

  • High concentrations of electrolytes: This can sometimes lead to "salting out" and reduced solubility of nonionic surfactants.

  • Strongly acidic or basic conditions: Although generally stable, extreme pH values can potentially lead to the hydrolysis of the polyoxyethylene chain over long periods, especially at elevated temperatures.

  • Interactions with certain preservatives: Some preservatives may interact with nonionic surfactants, affecting their efficacy or the stability of the formulation.

It is always recommended to perform compatibility studies with your specific formulation components under the intended experimental and storage conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound

  • High-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility using a Co-solvent

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the desired final concentration of this compound and the co-solvent.

  • In a sterile tube, prepare the final aqueous buffer containing the desired percentage of the co-solvent. For example, for a 5% ethanol solution, add 50 µL of ethanol to 950 µL of aqueous buffer.

  • Vortex the co-solvent/buffer mixture.

  • While vigorously vortexing the co-solvent/buffer mixture, add the required volume of the this compound stock solution dropwise.

  • Continue vortexing for an additional 15-30 seconds to ensure complete mixing.

  • Visually inspect the final solution for clarity.

Protocol 3: Enhancing this compound Solubility using a Cyclodextrin (B1172386)

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v).

  • In a sterile tube, add the desired volume of the HP-β-CD stock solution to the aqueous buffer to achieve the desired final concentration of HP-β-CD.

  • Vortex the cyclodextrin solution until it is fully dissolved.

  • While vortexing the cyclodextrin solution, add the required volume of the this compound stock solution dropwise.

  • Continue vortexing for at least 1-2 minutes to allow for the formation of the inclusion complex.

  • Visually inspect the final solution for clarity.

Visualizations

Menfegol_Solubility_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start This compound Solution Precipitates/Cloudy cause1 Concentration > Aqueous Solubility start->cause1 cause2 Solvent Shifting (Crashing Out) start->cause2 cause3 Poor Mixing Technique start->cause3 solution1 Lower Final Concentration cause1->solution1 Address by solution2 Use Co-solvents (e.g., Ethanol, PEG 400) cause2->solution2 Mitigate with solution3 Use Surfactants (e.g., Tween® 80) cause2->solution3 Mitigate with solution4 Use Cyclodextrins (e.g., HP-β-CD) cause2->solution4 Mitigate with solution5 Optimize Dilution (Add stock to buffer with vortexing) cause3->solution5 Correct by

Caption: Troubleshooting workflow for this compound precipitation issues.

Solubility_Enhancement_Workflow cluster_methods Select Solubility Enhancement Method start Start: Poorly Soluble This compound in Aqueous Buffer prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock method1 Co-solvent Addition (e.g., Ethanol) prep_stock->method1 Choose one or combine methods method2 Surfactant Addition (e.g., Tween® 80) prep_stock->method2 Choose one or combine methods method3 Cyclodextrin Complexation (e.g., HP-β-CD) prep_stock->method3 Choose one or combine methods prepare_solution Prepare Final Solution (Dropwise addition of stock to modified buffer with vortexing) method1->prepare_solution method2->prepare_solution method3->prepare_solution end_result Clear, Solubilized This compound Solution for Experimental Use prepare_solution->end_result

Caption: Experimental workflow for enhancing this compound's aqueous solubility.

Technical Support Center: Menfegol Long-Term Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges associated with the long-term stability testing of Menfegol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a non-ionic surfactant spermicide. Its structure consists of a hydrophobic p-menthyl group linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain. The primary stability concerns stem from the susceptibility of the PEG chain to oxidative degradation and potential hydrolysis of the ether linkage under certain conditions.[1][2] The saturated p-menthyl group is generally stable but can be susceptible to strong oxidizing agents.[3][4][5]

Q2: My this compound formulation shows a drop in pH over time. What could be the cause?

A2: A decrease in pH during stability studies often indicates acidic degradation products. For this compound, the most likely cause is the oxidation of the polyethylene glycol (PEG) chain. This process can generate acidic byproducts such as formic acid and glycolic acid. It is crucial to monitor the pH of your formulation as part of your stability protocol.

Q3: I am not seeing a clear peak for this compound using a standard HPLC-UV method. Why is this and what should I do?

A3: this compound lacks a significant chromophore, making it difficult to detect with standard UV-Vis detectors. For quantitative analysis, it is recommended to use a more universal detection method such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). These detectors do not rely on the analyte having UV-absorbing properties.

Q4: What are the key parameters to monitor during a long-term stability study of a this compound formulation?

A4: The key stability-indicating parameters for a this compound formulation include:

  • Assay: To determine the concentration of this compound.

  • Degradation Products: To identify and quantify any new peaks that appear over time.

  • Appearance: Any changes in color, clarity, or for foaming tablets, their physical integrity.

  • pH: To monitor for the formation of acidic degradants.

  • Viscosity (for liquid/semi-solid forms): Changes can indicate structural breakdown of the formulation.

  • Container Closure Integrity: To ensure the packaging remains intact and protective.[6][7]

Q5: What are potential issues related to the container and closure system for this compound formulations?

A5: As a surfactant, this compound can interact with certain plastics and rubbers. Potential issues include:

  • Leaching: The formulation may extract compounds from the container material, leading to new impurities.

  • Adsorption: this compound may adsorb onto the surface of the container, leading to a decrease in its effective concentration.

  • Oxygen Permeation: For packaging that is not impermeable to oxygen, oxidative degradation of the PEG chain can be accelerated. It is essential to conduct compatibility studies with the proposed packaging materials.[4][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram. Formation of degradation products.Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times. Use a mass spectrometer to identify the structure of the unknown peaks.[8]
Decrease in assay value without corresponding increase in degradation peaks. Adsorption of this compound to the container surface.Analyze the container for adsorbed this compound. Consider using a different, less adsorptive container material (e.g., glass vs. certain plastics).
Change in physical appearance (e.g., discoloration, precipitation). Chemical degradation or interaction with excipients or container leachables.Investigate excipient compatibility.[9] Analyze for leachables from the container closure system. Correlate the physical change with any new peaks in the chromatogram.
Inconsistent results between different time points. Improper storage conditions or analytical method variability.Verify the stability chamber's temperature and humidity records. Re-validate the analytical method for robustness and precision.

Data Presentation

Table 1: ICH Stability Storage Conditions
Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 2: Example Long-Term Stability Testing Schedule
Testing Station0 Months3 Months6 Months9 Months12 Months18 Months24 Months
Appearance XXXXXXX
Assay XXXXXXX
Degradation Products XXXXXXX
pH XXXXXXX
Table 3: Example Acceptance Criteria for a this compound Vaginal Foam
TestAcceptance Criteria
Appearance White to off-white foam
Assay 90.0% - 110.0% of label claim
Individual Unspecified Degradant Not more than 0.2%
Total Degradants Not more than 1.0%
pH 4.0 - 5.5

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method for this compound
  • Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Forced Degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: ICH-compliant light exposure.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., methanol/water mixture) to a target concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_main Potential Degradation Pathway of this compound cluster_oxidation Oxidation Products cluster_hydrolysis Hydrolysis Products This compound This compound (p-menthanyl-polyethylene glycol ether) Oxidation Oxidative Stress (e.g., O₂, peroxides) This compound->Oxidation Hydrolysis Acid/Base Stress This compound->Hydrolysis ChainScission Chain Scission Products (Lower MW PEGs) Oxidation->ChainScission FormicAcid Formic Acid Oxidation->FormicAcid Formaldehyde Formaldehyde Oxidation->Formaldehyde pMenthanol p-Menthanol Hydrolysis->pMenthanol PEG Polyethylene Glycol Hydrolysis->PEG

Caption: A potential degradation pathway for this compound under stress conditions.

G cluster_workflow Experimental Workflow for Long-Term Stability Testing start Start: Place Batches on Stability pull Pull Samples at Scheduled Time Points start->pull test Perform Stability Tests (Assay, Degradants, pH, etc.) pull->test data Record and Analyze Data test->data spec Compare Results to Acceptance Criteria data->spec pass In Specification: Continue Study spec->pass Yes fail Out of Specification: Initiate Investigation spec->fail No pass->pull end End of Study: Determine Shelf-Life pass->end fail->end G cluster_troubleshooting Troubleshooting Logic for Out-of-Specification (OOS) Results OOS OOS Result Detected Check1 Phase 1a: Check for Obvious Lab Error OOS->Check1 Error Error Confirmed: Invalidate Result, Re-test Check1->Error Yes NoError No Obvious Error Check1->NoError No Check2 Phase 1b: Re-measurement (Original Sample) NoError->Check2 ConfirmOOS OOS Confirmed Check2->ConfirmOOS Yes NoConfirm OOS Not Confirmed: Investigate Discrepancy Check2->NoConfirm No Phase2 Phase 2: Full-Scale Investigation ConfirmOOS->Phase2 RootCause Identify Root Cause (Manufacturing, Formulation, Degradation) Phase2->RootCause

References

Navigating Variability in Menfegol Spermicidal Efficacy Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with the spermicidal agent Menfegol. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and reduce variability in efficacy testing, ensuring more accurate and reproducible results.

This compound, a non-ionic surfactant, functions as a spermicide by disrupting the integrity of the sperm cell membrane, leading to immobilization and death.[1] Its efficacy, however, can be influenced by a variety of factors during in vitro testing. This guide aims to provide a structured approach to identifying and mitigating these variables.

Factors Contributing to Variability in Efficacy Testing

Minimizing variability is critical for the reliable assessment of this compound's spermicidal activity. The following table summarizes key factors that can introduce variability into experimental results and offers potential solutions to control them.

Factor Source of Variability Potential Solutions
Biological Variability of Semen - Inter- and intra-donor differences in sperm count, motility, and morphology.[1] - Variations in semen viscosity can hinder the uniform mixing of the spermicide.[2][3]- Establish and adhere to strict donor inclusion/exclusion criteria. - Pool semen samples from multiple donors to normalize results. - Allow for complete liquefaction of semen at 37°C for 30-60 minutes before use.[4]
Reagent and Sample Handling - Inconsistent preparation of this compound solutions leading to inaccurate concentrations.[1] - Sub-optimal handling of semen samples (e.g., temperature fluctuations).[1]- Prepare fresh this compound solutions for each experiment. - Maintain semen samples at 37°C and use within one hour of collection.[1]
Procedural Inconsistencies - Minor deviations in incubation times, temperature, and mixing techniques.[1] - Subjectivity in manual sperm motility assessment.[1]- Strictly adhere to standardized protocols for incubation and mixing. - Utilize a Computer-Aided Sperm Analysis (CASA) system for objective and reproducible motility measurements.[5]
Environmental and Chemical Factors - Sub-optimal pH of the assay medium can affect both sperm viability and this compound's activity. The optimal pH for sperm motility is typically between 7.2 and 8.0.[1][6]- Verify and adjust the pH of all buffers and media to the optimal range for the assay.

Experimental Protocols

Accurate and consistent application of experimental methods is fundamental to reducing variability. Below are detailed protocols for the two primary methods of assessing spermicidal efficacy.

Modified Sander-Cramer Test Protocol

The Sander-Cramer test is a widely used method for determining the minimum effective concentration (MEC) of a spermicide required to immobilize 100% of sperm within a specified time.

Materials:

  • Freshly collected human semen sample

  • This compound stock solution

  • Physiological saline or other suitable buffer

  • Microscope slides and coverslips

  • Phase-contrast microscope

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Semen Sample Preparation: Allow the semen sample to liquefy completely at 37°C for 30-60 minutes.[4]

  • This compound Dilutions: Prepare a series of dilutions of this compound in the chosen buffer.

  • Mixing: In a test tube, add 0.05 ml of the liquefied semen to 0.25 ml of a this compound dilution.

  • Vortexing: Immediately vortex the mixture at a low speed for 10 seconds to ensure thorough mixing.

  • Microscopic Examination: Place a drop of the mixture onto a microscope slide, cover with a coverslip, and immediately examine under a phase-contrast microscope.

  • Endpoint Determination: The MEC is the lowest concentration of this compound that results in the complete immobilization of all spermatozoa within 20-30 seconds.

Computer-Assisted Sperm Analysis (CASA) Protocol

CASA provides an objective and quantitative assessment of sperm motility parameters, significantly reducing analyst-dependent variability.

Materials:

  • Freshly collected human semen sample

  • This compound stock solution

  • Physiological saline or other suitable buffer

  • CASA system with a phase-contrast microscope and analysis software

  • Counting chamber (e.g., Makler or Leja chamber)

  • Incubator at 37°C

Procedure:

  • Semen Sample Preparation: Allow the semen sample to liquefy completely at 37°C for 30-60 minutes.

  • This compound Dilutions: Prepare a range of this compound concentrations in the appropriate buffer.

  • Sample Treatment: Mix the liquefied semen with the different this compound dilutions.

  • Chamber Loading: Load an aliquot of the treated semen sample into the counting chamber.

  • CASA Analysis: Analyze the sample using the CASA system to determine the percentage of motile and progressively motile sperm. The system will also provide data on various kinematic parameters.

  • Data Interpretation: The effective concentration (e.g., EC50, the concentration that immobilizes 50% of sperm) can be determined by analyzing the dose-response curve.

Troubleshooting Guide

This section addresses common issues encountered during this compound efficacy testing in a question-and-answer format.

Q1: We are observing significant batch-to-batch variability in our spermicidal assay results. What are the likely causes?

A1: Batch-to-batch variability is a frequent challenge. The primary sources can be categorized as:

  • Biological Variability of Semen Samples: Sperm parameters can vary significantly between donors and even between different ejaculates from the same donor.[1]

  • Reagent Preparation and Handling: Inconsistent preparation of this compound solutions or buffers can lead to differing final concentrations and pH levels.[1]

  • Procedural Inconsistencies: Minor deviations in incubation times, temperature, or mixing techniques can introduce significant variability.[1]

  • Analyst-to-Analyst Variation: Differences in how individual researchers perform the assay, especially in subjective assessments like manual sperm motility evaluation, can be a major source of inconsistent results.[7]

Q2: Our control wells (no this compound) show low sperm motility. What could be the problem?

A2: Low motility in control wells can be due to several factors:

  • Sub-optimal Semen Handling: Ensure semen samples are processed within one hour of collection and maintained at 37°C to avoid temperature shock.[1]

  • Incorrect Buffer or Media Formulation: Verify the composition and pH of all buffers and media used in the assay. The optimal pH for sperm viability is typically 7.2-8.0.[1][6]

  • Contamination: Use sterile labware and test all reagents for potential cytotoxicity.

Q3: We are seeing inconsistent results between replicate wells in the same experiment. What should we check?

A3: Inconsistent results within the same experiment often point to procedural issues:

  • Inadequate Mixing: Ensure thorough but gentle mixing of the semen and this compound solution to achieve a uniform concentration.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volumes are dispensed in each well.

  • Temperature Gradients: Ensure the entire plate or all tubes are maintained at a consistent temperature throughout the incubation period.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-ionic surfactant that acts as a spermicide by disrupting the sperm cell's plasma membrane.[1] This leads to increased membrane permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.

Q2: How quickly does this compound immobilize sperm?

A2: The Sander-Cramer test typically assesses for complete immobilization within 20-30 seconds. The time-dependent effects of this compound can be further characterized using CASA by taking measurements at various time points after mixing.[5]

Q3: Can the viscosity of the semen sample affect the test results?

A3: Yes, high semen viscosity can interfere with the uniform mixing of this compound, potentially leading to an underestimation of its efficacy.[2][3] It is crucial to allow for complete liquefaction of the semen sample before performing the assay.

Q4: What is the recommended concentration of this compound for effective spermicidal activity?

A4: Studies have shown that this compound exhibits strong spermicidal activity at concentrations of 0.5 mg/ml and higher. However, the minimum effective concentration (MEC) or EC50 should be determined for each specific experimental setup due to the various factors that can influence the results.

Q5: Is it necessary to use a Computer-Aided Sperm Analysis (CASA) system?

A5: While the Sander-Cramer test is a valuable qualitative method, CASA systems are highly recommended to reduce subjectivity and improve the reproducibility of results.[5] CASA provides objective, quantitative data on multiple sperm motility parameters.

Visualizing Experimental and Troubleshooting Workflows

To further clarify the processes involved in this compound efficacy testing, the following diagrams illustrate the experimental workflow for the Sander-Cramer test and a logical approach to troubleshooting variable results.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis semen_prep Semen Sample Preparation (Liquefaction at 37°C) mixing Mixing (0.05ml Semen + 0.25ml this compound) semen_prep->mixing menfegol_prep This compound Solution Preparation (Serial Dilutions) menfegol_prep->mixing vortex Vortexing (Low speed, 10s) mixing->vortex microscopy Microscopic Examination (Immediate) vortex->microscopy endpoint Endpoint Determination (100% immobilization in 20-30s) microscopy->endpoint

Caption: Experimental workflow for the modified Sander-Cramer test.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Variable Spermicidal Assay Results check_semen Review Semen Sample Quality (Donor criteria, handling) start->check_semen check_reagents Verify Reagent Preparation (Concentration, pH) start->check_reagents check_procedure Audit Assay Procedure (Timing, temperature, mixing) start->check_procedure standardize_semen Standardize Semen Handling & Donor Screening check_semen->standardize_semen qc_reagents Implement Stricter QC for Reagent Preparation check_reagents->qc_reagents standardize_assay Standardize Incubation & Mixing Techniques check_procedure->standardize_assay implement_casa Implement CASA for Objective Motility Assessment check_procedure->implement_casa end Consistent Assay Results standardize_semen->end qc_reagents->end standardize_assay->end implement_casa->end

Caption: Troubleshooting workflow for variable spermicidal assay results.

References

Technical Support Center: Optimization of Menfegol Foaming Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menfegol. The focus is on optimizing its foaming properties for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its foaming properties important?

A1: this compound is a non-ionic surfactant used as a spermicide.[1][2] Its contraceptive efficacy relies on its ability to form a stable foam when administered, which acts as a barrier to sperm and ensures the uniform distribution of the active agent.[1][3] The foaming properties are, therefore, critical to its function.

Q2: What are the key parameters to evaluate the foaming properties of a this compound formulation?

A2: The primary parameters to assess are foamability (the ability to generate foam) and foam stability (the ability of the foam to maintain its structure over time).[4] Key metrics include foam expansion (or foam volume) and foam half-life (the time it takes for the foam volume to reduce by 50%).[4][5]

Q3: How does the concentration of this compound affect its foaming properties?

A3: The foaming properties of surfactants like this compound are concentration-dependent. Below the critical micelle concentration (CMC), foaming is generally poor. As the concentration increases towards and above the CMC, foam formation and stability typically improve.[6][7] However, at very high concentrations, the foamability might decrease due to slower diffusion of the surfactant molecules.[7]

Q4: What is the expected impact of pH on the foaming properties of this compound?

A4: As a non-ionic surfactant, this compound's foaming properties are generally less sensitive to pH changes compared to ionic surfactants.[8][9] However, significant shifts in pH can alter the properties of the formulation as a whole, which may indirectly affect foam stability.[10] For some non-ionic surfactants, extreme pH values can influence foaming characteristics.[10]

Q5: How does temperature influence the foaming of this compound solutions?

A5: Temperature can have a dual effect on foaming. An increase in temperature may enhance foamability by increasing surfactant activity.[4] Conversely, higher temperatures can decrease foam stability by accelerating liquid drainage from the foam structure and increasing gas expansion, which can lead to bubble collapse.[4] An ideal temperature range for foaming is often found to be between 20-30°C.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Foam Formation This compound concentration is too low (below CMC).Increase the concentration of this compound in the formulation. Optimal foaming is typically achieved at concentrations above the CMC.[7][11]
Presence of anti-foaming agents or contaminants.Ensure all glassware and equipment are thoroughly cleaned. Review the formulation for any components that may have anti-foaming properties.
Insufficient agitation or energy input.Increase the intensity or duration of mixing, shaking, or sparging used to generate the foam.
Rapid Foam Collapse (Poor Stability) Formulation viscosity is too low.Increase the viscosity of the liquid phase by adding a thickening agent or polymer, such as carboxymethyl cellulose (B213188) (CMC).[5][12][13] This slows down liquid drainage from the foam lamellae.[5]
Temperature is too high.Conduct experiments at a lower temperature, ideally within the 20-30°C range, to enhance foam stability.[4]
Incorrect pH of the formulation.Although this compound is non-ionic, the overall formulation pH can affect stability. Adjust the pH to a neutral or desired range and observe the effect on foam stability.[10]
Presence of electrolytes or salts.High concentrations of salts can sometimes destabilize non-ionic surfactant foams. If possible, reduce the ionic strength of the formulation.
Inconsistent Foaming Results Variability in experimental conditions.Standardize all experimental parameters, including temperature, mixing speed and duration, and the method of foam generation.
Degradation of this compound or other formulation components.Use fresh solutions and store stock solutions under appropriate conditions (e.g., protected from light and air) to prevent degradation.[14]
Formation of a Greasy Layer or Precipitate Incompatibility of formulation excipients.Review the formulation for potential incompatibilities between this compound and other excipients. Ensure all components are fully dissolved or dispersed.
Insufficient solubilizer for other components.If the formulation contains oils or other poorly soluble ingredients, ensure an adequate amount of a suitable solubilizer is used.[14]

Quantitative Data on Foaming Properties

The following tables provide hypothetical yet plausible data for the foaming properties of a this compound-based formulation under various experimental conditions. This data is based on typical behavior of non-ionic surfactants.

Table 1: Effect of this compound Concentration on Foaming Properties

This compound Concentration (% w/v)Foam Expansion (mL)Foam Half-Life (minutes)
0.1152
0.5558
1.09015
2.012025
5.011522

Table 2: Effect of Temperature on Foaming Properties (at 1.0% this compound)

Temperature (°C)Foam Expansion (mL)Foam Half-Life (minutes)
108020
259015
40959
601004

Table 3: Effect of pH on Foaming Properties (at 1.0% this compound)

pHFoam Expansion (mL)Foam Half-Life (minutes)
3.08814
5.09015
7.09216
9.08914

Experimental Protocols

1. Protocol for Determining Foam Expansion

  • Objective: To measure the maximum volume of foam generated from a set volume of this compound solution.

  • Materials: Graduated cylinder (e.g., 250 mL), this compound solution, mechanical shaker or vortex mixer.

  • Methodology:

    • Add a defined volume (e.g., 50 mL) of the this compound solution to the graduated cylinder.

    • Securely cap the cylinder.

    • Agitate the solution for a standardized period (e.g., 1 minute) using a mechanical shaker at a fixed speed.

    • Immediately after shaking, record the total volume of the foam and liquid in the cylinder.

    • Calculate the foam expansion by subtracting the initial volume of the solution from the total volume.

2. Protocol for Determining Foam Stability (Half-Life)

  • Objective: To measure the time it takes for the foam volume to decrease by half.

  • Materials: Graduated cylinder, this compound solution, stopwatch.

  • Methodology:

    • Generate foam as described in the foam expansion protocol.

    • Immediately after foam generation, start a stopwatch.

    • Record the initial foam volume.

    • Monitor the decrease in foam volume over time as the liquid drains.

    • Record the time at which the foam volume has reduced to 50% of its initial volume. This is the foam half-life.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Formulation Prepare this compound Formulation Parameters Set Experimental Parameters (Concentration, pH, Temperature) Formulation->Parameters Foam_Generation Generate Foam (Standardized Agitation) Parameters->Foam_Generation Measure_Expansion Measure Initial Foam Volume (Foam Expansion) Foam_Generation->Measure_Expansion Measure_Stability Monitor Foam Decay Over Time (Foam Stability/Half-Life) Measure_Expansion->Measure_Stability Record_Data Record Quantitative Data Measure_Stability->Record_Data Analyze_Results Analyze and Compare Results Record_Data->Analyze_Results Optimize Optimize Formulation Analyze_Results->Optimize

Caption: Workflow for the experimental analysis of this compound foaming properties.

Troubleshooting_Foam_Stability Start Poor Foam Stability Check_Viscosity Is formulation viscosity low? Start->Check_Viscosity Increase_Viscosity Increase viscosity (add thickener) Check_Viscosity->Increase_Viscosity Yes Check_Temp Is temperature > 30°C? Check_Viscosity->Check_Temp No Increase_Viscosity->Check_Temp Lower_Temp Lower temperature to 20-30°C Check_Temp->Lower_Temp Yes Check_Concentration Is this compound concentration well above CMC? Check_Temp->Check_Concentration No Lower_Temp->Check_Concentration Adjust_Concentration Adjust concentration Check_Concentration->Adjust_Concentration No Check_Excipients Review other excipients for incompatibility Check_Concentration->Check_Excipients Yes Adjust_Concentration->Check_Excipients Reformulate Reformulate with compatible excipients Check_Excipients->Reformulate Yes Stable_Foam Stable Foam Achieved Check_Excipients->Stable_Foam No Reformulate->Stable_Foam

Caption: Troubleshooting decision tree for poor foam stability in this compound formulations.

References

Technical Support Center: Troubleshooting Inconsistent Results in Menfegol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Menfegol, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

Inconsistent Spermicidal Efficacy

Question: Why am I observing variable spermicidal efficacy with this compound in my experiments?

Answer: Inconsistent spermicidal efficacy is a common challenge that can stem from a variety of factors related to the experimental conditions, the this compound formulation itself, and the handling of semen samples. This compound, a non-ionic surfactant, functions by disrupting the sperm cell membrane, and its effectiveness can be influenced by the physicochemical environment.

Troubleshooting Guide:

  • This compound Concentration and Purity:

    • Verification: Always confirm the purity of your this compound supply. Impurities can significantly alter its surfactant properties and, consequently, its spermicidal activity.

    • Fresh Preparations: Prepare fresh working solutions for each experiment to avoid degradation. The stability of diluted this compound solutions can be a source of variability.

  • Semen Sample Handling:

    • Viscosity: Semen hyperviscosity can impede the uniform diffusion of this compound, leading to lower and more variable efficacy.[1][2] For highly viscous samples, consider a pre-treatment step such as gentle mechanical liquefaction (e.g., repeated pipetting or passing through a syringe).

    • Standardization: Ensure consistent liquefaction time for all semen samples before initiating the assay.

  • Experimental Parameters:

    • pH Control: The pH of the semen and the experimental medium is critical. Sperm motility is significantly affected by pH, with complete immobilization occurring at a pH of ≤ 5.[3] Ensure that the final pH of the semen-Menfegol mixture is controlled and consistent across all experiments.

    • Temperature: Maintain a constant temperature (typically 37°C) throughout the incubation period, as temperature fluctuations can affect both sperm motility and this compound's activity.

Logical Workflow for Troubleshooting Inconsistent Efficacy:

G A Inconsistent Results Over Time B Visual Inspection (Phase Separation, Precipitation) A->B C pH Measurement A->C D Viscosity Measurement A->D E Accelerated Stability Study (Elevated Temperature/Humidity) B->E C->E D->E F Identify Degradation Products (e.g., via HPLC) E->F G Reformulation with Stabilizers or Optimized Excipients F->G H Re-evaluate Stability G->H This compound This compound Monomers SpermMembrane Sperm Plasma Membrane (Lipid Bilayer) This compound->SpermMembrane Intercalates into MembraneDisruption Membrane Disruption and Increased Permeability SpermMembrane->MembraneDisruption IonFlux Loss of Ion Gradients (Ca2+, K+, Na+) MembraneDisruption->IonFlux MetabolicDisruption Disruption of Metabolic Processes MembraneDisruption->MetabolicDisruption Immotility Sperm Immobilization IonFlux->Immotility MetabolicDisruption->Immotility CellDeath Cell Death Immotility->CellDeath

References

Technical Support Center: Minimizing Degradation of Pharmaceutical Compounds During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides general strategies and best practices for minimizing the degradation of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) like Menfegol, during storage. Specific degradation pathways and quantitative stability data for this compound are not extensively available in publicly accessible literature. The following guidance is based on established principles of pharmaceutical science and should be adapted and validated for your specific formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which a compound like this compound might degrade during storage?

A1: Pharmaceutical compounds can degrade through several common pathways, often accelerated by environmental factors. These include:

  • Hydrolysis: Reaction with water, which can be particularly relevant for compounds stored in humid conditions or in aqueous formulations.[1][2] The presence of acidic or alkaline conditions can often catalyze hydrolysis.[3]

  • Oxidation: Reaction with oxygen, which can be initiated or accelerated by exposure to light, heat, or the presence of metal ions.[1][2]

  • Photodegradation: Degradation caused by exposure to light, particularly UV light, which can provide the energy to break chemical bonds.[1][2][4]

  • Thermal Degradation: Breakdown of the compound at elevated temperatures.[2][5]

Q2: What are the initial signs that my compound may be degrading?

A2: Degradation can manifest in several ways. Visual inspection may reveal changes in color, odor, or the physical state of the compound (e.g., clumping of a powder).[6] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.

Q3: How can I proactively design my formulation to enhance the stability of a moisture-sensitive compound?

A3: For moisture-sensitive compounds, formulation strategies aim to minimize exposure to water. Consider the following approaches:

  • Film Coating: Applying a moisture-barrier film coating to solid dosage forms is a common and effective method.[7] This creates a physical barrier between the hygroscopic core and the environment.

  • Encapsulation: Encapsulating the active ingredient with wall materials can protect it from environmental moisture.[7]

  • Co-processing with Excipients: Incorporating excipients that preferentially absorb moisture can help protect the active ingredient.[7]

  • Crystal Engineering: Co-crystallization can alter the crystal packing of the compound, potentially reducing its hygroscopicity.[7]

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency in a Stored Sample

Possible Cause: This is a common indicator of chemical degradation. The specific cause will depend on the compound and storage conditions.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Was the sample stored at the recommended temperature? Excursions to higher temperatures can accelerate degradation.[5][8]

    • Humidity: Was the sample protected from moisture? For hygroscopic compounds, exposure to humidity can lead to hydrolysis.[7][9]

    • Light: Was the sample protected from light? Photosensitive compounds will degrade upon exposure.[10]

  • Evaluate Packaging:

    • Is the container well-sealed?

    • For light-sensitive compounds, is the packaging opaque?[1]

    • Does the packaging include a desiccant for moisture-sensitive compounds?[1]

  • Analytical Investigation:

    • Perform analytical testing (e.g., HPLC) to identify and quantify degradation products. This can provide clues about the degradation pathway.[2][11]

    • Stress testing (forced degradation studies) under various conditions (acid, base, oxidation, heat, light) can help elucidate the degradation profile of the compound.[11][12]

Issue 2: Change in Physical Appearance (e.g., color, clumping)

Possible Cause: Changes in physical appearance are often linked to chemical degradation or physical instability.

Troubleshooting Steps:

  • Assess Environmental Factors: As with loss of potency, review storage temperature, humidity, and light exposure.

  • Excipient Compatibility:

    • Could there be an incompatibility between the active ingredient and an excipient in the formulation? Excipient interaction studies are crucial during formulation development.[12][13]

  • Hygroscopicity:

    • If the product is clumping, it is likely absorbing moisture. Review the formulation for hygroscopic ingredients and consider the use of desiccants or more protective packaging.[7]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for a drug substance.

Methodology:

  • Sample Preparation: Prepare solutions or solid samples of the drug substance.

  • Stress Conditions: Expose the samples to a variety of stress conditions, including:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., Solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose the drug substance to a light source (e.g., UV lamp at 254 nm) for a defined period.[4][14]

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.[2][11] Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradation products.[2]

Protocol 2: In-Use Stability Testing

Objective: To establish the period during which a multi-dose product remains stable after the container is first opened.[15]

Methodology:

  • Sample Selection: Use at least two different batches of the final drug product in its proposed marketing container.[15]

  • Simulation of Use: Open and close the containers periodically over the proposed in-use period to simulate patient use.

  • Storage: Store the samples under the recommended in-use storage conditions.

  • Testing: At specified time points (e.g., 0, 7, 14, 28 days), withdraw samples and test for relevant physical, chemical, and microbial properties.[16]

  • Analysis: Use validated, stability-indicating analytical methods to assess potency and degradation products.[15]

Data Presentation

Table 1: General ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) guidelines.[9]

Visualizations

Degradation_Pathways cluster_Degradation Degradation Triggers cluster_Pathways Degradation Pathways This compound This compound (Active Pharmaceutical Ingredient) Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Water Water/Humidity Water->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light (UV/Visible) Light->Photolysis Heat Elevated Temperature Heat->Thermal_Degradation Degradation_Products Degradation Products (Loss of Efficacy / Potential Toxicity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Common degradation pathways for pharmaceutical compounds.

Stability_Testing_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis cluster_Reporting Phase 4: Reporting Protocol Develop Stability Protocol Batches Select Batches (at least 2) Protocol->Batches Storage Place Samples in Stability Chambers Batches->Storage Pull_Samples Pull Samples at Defined Time Points Storage->Pull_Samples Analytical_Testing Perform Analytical Testing (e.g., HPLC, Dissolution) Pull_Samples->Analytical_Testing Data_Evaluation Evaluate Data and Identify Trends Analytical_Testing->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report Shelf_Life Determine Shelf-Life and Storage Conditions Report->Shelf_Life

Caption: A typical workflow for a pharmaceutical stability study.

References

Technical Support Center: Improving the In Vitro-In Vivo Correlation (IVIVC) of Menfegol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a more reliable in vitro-in vivo correlation (IVIVC) for studies involving Menfegol and other nonionic surfactants. Given the limited public data on the oral pharmacokinetics of this compound, this guide draws upon established principles for BCS Class II drugs (low solubility, high permeability), nonionic surfactants, and lipid-based formulations.

Troubleshooting Guide

Developing a predictive IVIVC for a poorly soluble, surface-active compound like this compound can be challenging. The following table outlines common issues, their potential causes, and recommended troubleshooting steps.

Issue Observed Potential Causes Recommended Solutions & Quantitative Considerations
Poor or No Correlation (Level A, B, or C) 1. Inappropriate in vitro dissolution medium: Standard USP buffers (e.g., pH 1.2, 4.5, 6.8) may not reflect the solubilizing environment of the human intestine.[1][2] 2. Dissolution hydrodynamics do not mimic in vivo agitation: Standard paddle or basket speeds may be insufficient or not representative of gastrointestinal motility.[3] 3. In vitro permeability data is not predictive: The chosen permeability model may not accurately reflect the absorption mechanism. 4. Complex in vivo absorption: Factors like gut wall metabolism, efflux transporters (e.g., P-glycoprotein), and lymphatic uptake are not accounted for in simple in vitro models.[4]1. Utilize biorelevant dissolution media: Employ Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic the composition of intestinal fluids.[3] Consider simplified biorelevant media with synthetic surfactants for screening purposes.[5] 2. Optimize dissolution apparatus and agitation: Explore alternative apparatuses like the reciprocating cylinder (USP Apparatus 3) or flow-through cell (USP Apparatus 4) to better simulate physiological hydrodynamics.[3] 3. Refine permeability assessment: Use Caco-2 cell monolayers to evaluate both passive and active transport mechanisms. Assess the impact of this compound concentration on cell viability and monolayer integrity (TEER measurement).[6] 4. Incorporate advanced modeling: Utilize physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data with physiological parameters of the GI tract.[4]
High Variability in In Vitro Dissolution Results 1. Inadequate degassing of the dissolution medium: Dissolved gasses can form bubbles on the dosage form, altering the effective surface area for dissolution.[7] 2. Surfactant-related issues: Impurities in the surfactant used in the medium can affect its solubilization capacity.[8] The concentration of this compound in the formulation may lead to micelle formation that can either enhance or hinder dissolution depending on the conditions. 3. Dosage form integrity: Issues with the formulation, such as coning in paddle apparatus or floating of capsules, can lead to inconsistent results.1. Ensure proper degassing: Follow USP guidelines for deaeration of the dissolution medium.[7] 2. Characterize surfactants: Use high-purity surfactants in the dissolution media and characterize the critical micelle concentration (CMC) of this compound in the chosen media.[8] 3. Optimize apparatus setup: For floating dosage forms, use sinkers. For coning issues, consider a different apparatus or agitation speed.
In Vitro Dissolution is Faster Than In Vivo Absorption 1. Permeability is the rate-limiting step: Even if this compound dissolves, its absorption may be limited by its ability to cross the intestinal epithelium.[2] 2. Micellar entrapment: At concentrations above the CMC, this compound may form micelles that entrap the drug, reducing the free drug concentration available for absorption.[9]1. Conduct thorough permeability studies: Use Caco-2 assays to determine the apparent permeability coefficient (Papp).[6] If Papp is low, this may be the rate-limiting factor. 2. Evaluate dissolution in the context of micellization: Measure the amount of free drug versus micelle-encapsulated drug in the dissolution medium at various time points.
In Vivo Absorption is Faster Than In Vitro Dissolution 1. Presence of natural surfactants in vivo: Bile salts and lipids in the small intestine can create a more effective solubilizing environment than the in vitro medium.[3] 2. Formulation effects: The formulation may interact with gastrointestinal fluids in a way that accelerates dissolution in vivo.1. Use of biorelevant media is critical: FaSSIF and FeSSIF contain bile salts and lecithin (B1663433) to simulate this effect.[3] 2. Consider lipolysis models: If this compound is formulated in a lipid-based system, a standard dissolution test is insufficient. An in vitro lipolysis model is necessary to simulate the digestion process.[4][10][11]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate in vitro dissolution medium for a this compound formulation?

A1: For a BCS Class II compound like this compound, standard USP buffers are often poor predictors of in vivo performance. The selection of a dissolution medium should be a stepwise process:

  • Initial Screening: Begin with standard buffers (pH 1.2, 4.5, and 6.8) to understand the basic pH-solubility profile.

  • Biorelevant Media: The use of biorelevant media is highly recommended.[3]

    • FaSSIF (Fasted State Simulated Intestinal Fluid): Use this to simulate absorption on an empty stomach.

    • FeSSIF (Fed State Simulated Intestinal Fluid): Use this to evaluate potential food effects on absorption, as the higher concentration of bile salts and lipids can significantly impact the solubility of poorly soluble drugs.

  • Surfactant Addition: If sink conditions are not achieved in FaSSIF or FeSSIF, a small amount of a physiologically relevant surfactant (e.g., sodium lauryl sulfate, up to 1%) can be added. However, the concentration should be carefully justified.[7]

Table of Biorelevant Media Composition:

ComponentFaSSIF (pH 6.5)FeSSIF (pH 5.0)
Sodium Taurocholate3 mM15 mM
Lecithin0.75 mM3.75 mM
Sodium Chloride105.7 mM161.2 mM
Maleic Acid19.12 mM55.02 mM
Sodium Hydroxideq.s. to pHq.s. to pH
Waterto 1 Lto 1 L

Note: Compositions can vary slightly between different published methods.

Q2: What are the key parameters to consider in a Caco-2 permeability study for a nonionic surfactant like this compound?

A2: Caco-2 cell monolayers are a valuable tool for assessing intestinal permeability. For a nonionic surfactant, the following parameters are critical:

  • Apparent Permeability Coefficient (Papp): This is the primary measure of the rate of drug transport across the cell monolayer. It is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux Ratio (ER): Calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of efflux transporters like P-glycoprotein. Nonionic surfactants have been shown to inhibit P-gp, which would be indicated by a reduction in the ER.[12]

  • Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions between cells. It should be measured before and after the experiment to ensure that the concentrations of this compound used are not disrupting the cell monolayer. A significant drop in TEER indicates cytotoxicity.[6]

  • Concentration Dependence: The effect of nonionic surfactants on permeability and cell viability is often concentration-dependent.[6] It is crucial to test a range of this compound concentrations, both below and above its critical micelle concentration (CMC).

Q3: How does micelle formation impact the IVIVC for this compound?

A3: As a surfactant, this compound will form micelles in an aqueous solution above its critical micelle concentration (CMC). This has a dual effect on drug delivery and IVIVC:

  • Increased Solubility: Micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in the dissolution medium.[13] This can accelerate the dissolution rate observed in vitro.

  • Reduced Permeability: Only the free, unbound drug is available for passive diffusion across the intestinal membrane. Drug entrapped within micelles has a significantly lower permeability.[9]

This dichotomy is a major challenge for IVIVC. A high dissolution rate due to micellar solubilization in vitro may not translate to high absorption in vivo if the drug remains trapped in micelles and is not released at the site of absorption. Therefore, it is important to not only measure the total amount of drug dissolved but also to quantify the free drug concentration in your in vitro system.

Q4: What are the essential steps for developing a Level A IVIVC for a this compound formulation?

A4: A Level A IVIVC represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile. The general workflow is as follows:

  • Develop Discriminating Dissolution Method: Create an in vitro dissolution method that is sensitive to changes in formulation and manufacturing parameters. As discussed, this will likely involve biorelevant media.

  • Conduct In Vivo Pharmacokinetic Study: Administer at least two, and preferably three or more, formulations with different release rates (e.g., fast, medium, slow) to human subjects. An oral solution should be included as a reference to determine the absorption profile.

  • Deconvolve In Vivo Data: Use the plasma concentration-time data to calculate the in vivo absorption profile for each formulation. This is typically done using methods like Wagner-Nelson or Loo-Riegelman, or by numerical deconvolution.

  • Correlate In Vitro and In Vivo Data: Plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at various time points. A linear relationship indicates a Level A correlation.

  • Validate the Correlation: Use the established IVIVC model to predict the in vivo performance of a new formulation and compare the prediction with the actual observed in vivo data.

Visualizations

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation Correlation & Validation a Formulation Development (Fast, Medium, Slow Release) b Develop Discriminating Dissolution Method a->b d Human PK Study a->d c Generate In Vitro Dissolution Profiles b->c g Establish IVIVC Model (% Dissolved vs. % Absorbed) c->g e Obtain Plasma Concentration-Time Data d->e f Deconvolution to get In Vivo Absorption Profiles e->f f->g h Validate Model (Internal/External Predictability) g->h

Caption: Workflow for establishing a Level A IVIVC.

Permeability_Modulation cluster_membrane Intestinal Epithelial Cell tj Tight Junctions absorption Increased Drug Absorption tj->absorption pgp P-glycoprotein (Efflux Pump) pgp->absorption membrane Cell Membrane membrane->absorption This compound This compound (Nonionic Surfactant) This compound->tj Disrupts protein interactions (potential at high conc.) This compound->pgp Inhibits efflux activity This compound->membrane Alters membrane fluidity

Caption: Modulation of intestinal permeability by nonionic surfactants.

IVIVC_Factors cluster_invitro In Vitro Factors cluster_invivo In Vivo Factors cluster_drug Drug & Formulation ivivc Successful IVIVC diss_medium Biorelevant Medium (FaSSIF/FeSSIF) diss_medium->ivivc hydrodynamics Appropriate Agitation hydrodynamics->ivivc method Discriminating Method method->ivivc permeability High Permeability (BCS Class II) permeability->ivivc solubility Dissolution-Rate-Limited Absorption solubility->ivivc metabolism Low Gut Wall Metabolism metabolism->ivivc formulation Controlled Release formulation->ivivc micelles Controlled Micellization micelles->ivivc

Caption: Key factors influencing a successful IVIVC.

References

Navigating the Nuances of pH in Menfegol Activity Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Menfegol, understanding and controlling for pH is critical to obtaining accurate and reproducible experimental results. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to address the impact of pH on this compound's spermicidal activity.

This compound, a non-ionic surfactant, is known for its spermicidal properties. As with many biological and chemical assays, the hydrogen ion concentration (pH) of the experimental environment can significantly influence the activity of the compound and the viability of the sperm. This guide will walk you through the key considerations, provide detailed experimental protocols, and offer solutions to common issues encountered during in-vitro spermicidal testing.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the spermicidal activity of this compound?

A1: this compound is a non-ionic surfactant, a class of compounds generally considered stable across a broad pH range. Their spermicidal activity is primarily due to the disruption of the sperm cell membrane's lipid bilayer, a mechanism that is not heavily dependent on pH. However, the physiological environment in which the experiment is conducted is highly pH-dependent. The normal vaginal pH is acidic (typically between 3.5 and 4.5), which is already hostile to sperm. In contrast, semen is alkaline (pH 7.2-8.0) to neutralize the vaginal acidity and maintain sperm viability. Therefore, the pH of your experimental buffer will directly impact sperm motility and viability, which can confound the assessment of this compound's true spermicidal efficacy.

Q2: What is the optimal pH for conducting in-vitro spermicidal assays with this compound?

A2: To specifically assess the spermicidal activity of this compound without the confounding variable of a pH that is inherently detrimental to sperm, it is recommended to conduct the assay at a pH that is optimal for sperm viability. The World Health Organization (WHO) recommends a pH range of 7.2 to 8.0 for semen analysis. Maintaining your experimental buffer within this range will ensure that any observed decrease in sperm motility or viability can be more directly attributed to the action of this compound.

Q3: My experimental results with this compound are inconsistent. Could pH be the culprit?

A3: Yes, inconsistent pH is a common source of variability in spermicidal assays. If the pH of your buffer is not properly maintained, you may see fluctuations in sperm viability that are independent of the this compound concentration. It is crucial to use a well-buffered medium and to verify the pH of your solutions before and during the experiment.

Q4: How can I accurately control the pH in my spermicidal experiments?

A4: The use of biological buffers is essential. Phosphate-buffered saline (PBS) or a similar physiological buffer with a pKa value close to the desired pH range (7.2-8.0) is recommended. It is also critical to calibrate your pH meter regularly and to check the pH of your final this compound dilutions in the buffer to ensure there is no significant shift.

Troubleshooting Guide

Problem Possible Cause Solution
High variability in control sperm motility Inconsistent pH of the buffer.Prepare fresh buffer for each experiment. Calibrate the pH meter before use and verify the final pH of the buffer is within the 7.2-8.0 range.
Lower than expected this compound efficacy The experimental pH is too low, causing sperm immobilization independent of this compound.Ensure the buffer pH is optimal for sperm viability (7.2-8.0).
Precipitation of this compound in the buffer While less common for non-ionic surfactants, extreme pH values or interaction with other buffer components could potentially affect solubility.Visually inspect your this compound solutions for any signs of precipitation. If observed, prepare fresh solutions and ensure the pH of the buffer is appropriate.
Difficulty in reproducing published results Differences in experimental protocols, particularly the pH of the medium.Carefully review the materials and methods of the cited literature. Pay close attention to the buffer composition and the reported pH.

Experimental Protocols

Standard Sander-Cramer Spermicidal Assay with pH Control

This protocol outlines the determination of the minimum effective concentration (MEC) of this compound that causes 100% sperm immobilization.

Materials:

  • Freshly ejaculated human semen (liquefied for 30-60 minutes at 37°C)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)

  • Microscope slides and coverslips

  • Water bath at 37°C

  • Calibrated pH meter

Procedure:

  • Semen Analysis: Perform a preliminary analysis of the semen sample to ensure it meets the WHO criteria for normal sperm concentration, motility, and morphology.

  • Buffer Preparation: Prepare PBS (pH 7.4). Verify the pH using a calibrated pH meter and adjust if necessary using small volumes of 0.1 M HCl or 0.1 M NaOH.

  • This compound Dilutions: Prepare a series of dilutions of this compound in the pH-adjusted PBS.

  • Assay: a. In a test tube, mix 0.2 ml of the this compound dilution with 0.05 ml of liquefied semen. b. Gently agitate the mixture and incubate in a 37°C water bath. c. After 20 seconds, place a drop of the mixture on a microscope slide, cover with a coverslip, and immediately examine under a microscope at 400x magnification. d. Observe at least 10 microscopic fields to assess sperm motility. e. The MEC is the lowest concentration of this compound at which 100% of the sperm are immotile.

  • Control: A negative control (semen mixed with buffer only) should be run in parallel to confirm initial sperm motility.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of considerations and actions when addressing pH in this compound experiments, the following diagrams are provided.

experimental_workflow Experimental Workflow for pH Control in Spermicidal Assays cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis & Troubleshooting start Start: Plan Experiment prep_buffer Prepare Physiological Buffer (e.g., PBS) start->prep_buffer calibrate_ph Calibrate pH Meter prep_buffer->calibrate_ph adjust_ph Adjust Buffer pH to 7.2-8.0 calibrate_ph->adjust_ph prep_this compound Prepare this compound Stock and Dilutions in Buffer adjust_ph->prep_this compound verify_final_ph Verify pH of Final Dilutions prep_this compound->verify_final_ph semen_analysis Perform Initial Semen Analysis verify_final_ph->semen_analysis run_assay Conduct Sander-Cramer Assay semen_analysis->run_assay run_control Run Parallel Control (Buffer Only) semen_analysis->run_control analyze_results Analyze Results (Determine MEC) run_assay->analyze_results run_control->analyze_results troubleshoot Troubleshoot Inconsistent Results analyze_results->troubleshoot If results are inconsistent end End: Conclude Experiment analyze_results->end If results are consistent troubleshoot->start Re-evaluate protocol

Caption: Workflow for ensuring proper pH control in spermicidal assays.

logical_relationship Logical Relationships of pH in Spermicidal Activity cluster_env Physiological Environments cluster_sperm Sperm Viability cluster_this compound This compound Activity vaginal_ph Vaginal Environment (pH 3.5-4.5) sperm_viability Sperm Motility & Viability vaginal_ph->sperm_viability Inhibits menfegol_activity This compound Spermicidal Activity (Membrane Disruption) vaginal_ph->menfegol_activity Generally Unaffected (Non-ionic nature) semen_ph Semen Environment (pH 7.2-8.0) semen_ph->sperm_viability Supports semen_ph->menfegol_activity Generally Unaffected (Non-ionic nature) menfegol_activity->sperm_viability Inhibits

Caption: Interplay of physiological pH and this compound on sperm viability.

Validation & Comparative

A Comparative Analysis of Spermicidal Efficacy: Menfegol vs. Nonoxynol-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spermicidal efficacy of Menfegol and Nonoxynol-9 (B121193), two non-ionic surfactant-based spermicidal agents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key differences in their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Shared Approach to Sperm Immobilization

Both this compound and Nonoxynol-9 function as spermicidal agents by disrupting the integrity of the sperm cell membrane.[1] As surfactants, they possess both hydrophilic and lipophilic properties, allowing them to interact with the lipid bilayer of the sperm plasma membrane.[1] This interaction leads to increased membrane permeability, loss of essential intracellular components, and ultimately, irreversible immobilization and death of the sperm.[1][2]

While the fundamental mechanism is the same, the specific dynamics of their interaction with the sperm membrane may differ based on their molecular structures. However, detailed comparative studies on these nuances are not extensively available in the current literature.

General Mechanism of Action for Surfactant-Based Spermicides Spermicide Spermicidal Agent (this compound or Nonoxynol-9) Sperm Sperm Cell Spermicide->Sperm Contact Membrane Sperm Plasma Membrane (Lipid Bilayer) Spermicide->Membrane Interaction with Lipid Bilayer Sperm->Membrane Disruption Membrane Disruption and Increased Permeability Membrane->Disruption Immobilization Sperm Immobilization and Death Disruption->Immobilization

Caption: General signaling pathway for surfactant-based spermicides.

Comparative In Vitro Spermicidal Efficacy

The following table summarizes the available quantitative data on the in vitro spermicidal efficacy of this compound and Nonoxynol-9. The Minimum Effective Concentration (MEC) required to achieve 100% sperm immobilization is a key parameter for comparison.

Spermicidal AgentMinimum Effective Concentration (MEC) for 100% ImmobilizationExperimental AssayReference
This compound ≥ 0.5 mg/mLNot specified in detail, but involved examination of sperm motility and viability after exposure.[3][4]
Nonoxynol-9 0.12 mg/mL (in 20 seconds)Sander-Cramer Test[5]
0.5 mg/mL (EC100)Sander-Cramer Assay[6][7]

Note: Direct comparisons of MEC can be influenced by variations in experimental protocols, including semen sample characteristics and observation times. The provided data is based on available literature and should be interpreted within the context of the specific studies.

Experimental Protocol: The Sander-Cramer Test

The Sander-Cramer test is a widely used in vitro assay to determine the spermicidal efficacy of a compound.[5][8][9] It assesses the minimum concentration of a substance required to induce irreversible immobilization of 100% of spermatozoa within a specified timeframe.

Materials:

  • Freshly ejaculated human semen, liquefied at 37°C for 30-60 minutes.

  • Test compound (this compound or Nonoxynol-9) dissolved in a suitable buffer (e.g., physiological saline or phosphate-buffered saline) to prepare serial dilutions.

  • Microscope slides and coverslips.

  • Phase-contrast microscope.

  • Vortex mixer.

  • Water bath or incubator at 37°C.

Procedure:

  • Semen Analysis: Before the assay, a preliminary analysis of the semen sample is performed to ensure it meets the required parameters for sperm count, motility, and morphology.[9]

  • Preparation of Dilutions: A series of dilutions of the spermicidal agent are prepared in the chosen buffer.

  • Mixing: A specific volume of semen (e.g., 0.05 mL or 0.2 mL) is added to a specific volume of the spermicidal solution (e.g., 0.25 mL or 0.5 mL) in a test tube.[5][9]

  • Incubation: The mixture is briefly vortexed at low speed for approximately 10 seconds.[9]

  • Microscopic Examination: Immediately, a drop of the mixture is placed on a microscope slide, covered with a coverslip, and examined under a phase-contrast microscope.

  • Endpoint Determination: The primary endpoint is the complete and irreversible cessation of motility of all spermatozoa within a short observation period, typically 20 seconds.[5][9]

  • Confirmation of Irreversibility: To confirm that the immobilization is irreversible, the sample may be observed for an extended period (e.g., up to 60 minutes) after the initial reading.[9]

  • MEC Determination: The lowest concentration of the spermicidal agent that consistently produces 100% immobilization within the specified time is recorded as the Minimum Effective Concentration (MEC).

Experimental Workflow of the Sander-Cramer Test cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Semen Fresh Semen Sample (Liquefied at 37°C) Mix Mix Semen and Spermicide Dilution Semen->Mix Spermicide Spermicide Stock Solution Dilutions Serial Dilutions of Spermicide Spermicide->Dilutions Dilutions->Mix Vortex Vortex Briefly (e.g., 10 seconds) Mix->Vortex Observe Microscopic Observation (within 20 seconds) Vortex->Observe Endpoint Determine 100% Immobilization Observe->Endpoint MEC Identify Minimum Effective Concentration (MEC) Endpoint->MEC

Caption: Workflow for determining spermicidal efficacy using the Sander-Cramer test.

Conclusion

Both this compound and Nonoxynol-9 are effective spermicidal agents that operate by disrupting the sperm cell membrane. Based on the available in vitro data, Nonoxynol-9 has been reported to be effective at a lower minimum concentration in some studies compared to the cited effective concentration for this compound. However, it is crucial to consider that variations in experimental methodologies can influence these values. For drug development professionals, further standardized, head-to-head comparative studies would be invaluable for a more definitive assessment of their relative potencies. The Sander-Cramer test remains a fundamental and reliable method for the initial screening and evaluation of spermicidal activity.

References

A Comparative Analysis of the Cytotoxicity of Menfegol and Other Spermicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of the spermicidal agent Menfegol with other commonly used spermicides, namely Nonoxynol-9 (B121193) and Octoxynol-9. The information is compiled from various studies to offer a comprehensive overview supported by available experimental data. This document is intended to assist researchers and professionals in drug development in understanding the cytotoxic profiles of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound, Nonoxynol-9, and Octoxynol-9. It is important to note that the data for this compound from a head-to-head comparative in vitro study with Nonoxynol-9 and Octoxynol-9 is limited in the reviewed literature. Therefore, the presented data is synthesized from multiple sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

SpermicideCell LineAssayCytotoxicity Metric (Value)Source
Nonoxynol-9 Rat Liver CellsViability AssayLC50: 24 µg/mL[1]
Octoxynol-9 Rat Liver CellsViability AssayLC50: 43 µg/mL[1]
Nonoxynol-9 Human Vaginal KeratinocytesViability AssayCC50: ~0.0002% (after 48h)[2]
Nonoxynol-9 HeLa CellsViability AssayToxic at ≥50 µg/mL (after 6h)
This compound Human Genital Epithelial CellsClinical ObservationIncreased incidence of genital lesions with frequent use[3]

LC50: The concentration of a substance that is lethal to 50% of the test cells. CC50: The concentration of a substance that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

Spermicides like this compound, Nonoxynol-9, and Octoxynol-9 are non-ionic surfactants. Their primary mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to increased permeability, loss of intracellular components, and ultimately, cell death.[1] This non-specific detergent-like effect is responsible for both their spermicidal and cytotoxic activities.

Nonoxynol-9 Induced Apoptotic Signaling Pathway

Studies on Nonoxynol-9 have elucidated a more detailed mechanism of induced cell death, involving the activation of apoptotic signaling pathways. Treatment with Nonoxynol-9 has been shown to induce DNA fragmentation and activate caspases in a dose- and time-dependent manner. The apoptotic cascade is initiated through the upregulation of the Fas receptor (FAS) and Fas ligand (FASLG), leading to the activation of initiator caspases, which in turn activate executioner caspases like Caspase-3 (CASP3), resulting in the characteristic features of apoptosis. Interestingly, it has been suggested that a caspase-independent pathway may also contribute to Nonoxynol-9-induced cell death.

Nonoxynol9_Apoptosis_Pathway N9 Nonoxynol-9 Membrane Cell Membrane Disruption N9->Membrane FasL Increased FasL Expression N9->FasL FasR Increased Fas Receptor (FAS) Expression N9->FasR Casp_Ind Caspase-Independent Pathway N9->Casp_Ind DISC Death-Inducing Signaling Complex (DISC) Formation FasL->DISC FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp_Ind->Apoptosis

Nonoxynol-9 induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of spermicide cytotoxicity.

Cell Viability and Cytotoxicity Assays

A general workflow for assessing the cytotoxicity of spermicides using in vitro cell-based assays is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, Vaginal Epithelial Cells) Spermicide_Prep 2. Spermicide Dilutions Incubation 3. Incubate cells with different spermicide concentrations Spermicide_Prep->Incubation MTT_Assay 4a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 4b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Absorbance 5. Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance Calculation 6. Calculate % Viability and IC50/LC50 Absorbance->Calculation

General experimental workflow for cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, vaginal epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the spermicide to be tested. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme released from damaged cells, as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this incubation, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, and therefore, to the number of lysed cells. Calculate the percentage of cytotoxicity for each treatment group compared to a maximum LDH release control (cells treated with a lysis buffer).

Conclusion

The available data indicates that Nonoxynol-9 is more cytotoxic than Octoxynol-9 in rat liver cells.[1] While direct comparative in vitro cytotoxicity data for this compound is scarce, clinical studies suggest a dose-dependent irritation potential, with frequent use leading to a higher incidence of genital lesions.[3] The primary mechanism of action for these surfactant-based spermicides is the disruption of cell membrane integrity. For Nonoxynol-9, this cytotoxicity is further mediated by the induction of apoptosis through the Fas/FasL signaling pathway. Further head-to-head in vitro studies are warranted to provide a more definitive comparative assessment of the cytotoxicity of this compound against other commonly used spermicides.

References

Validating Spermicidal Efficacy: A Comparative Guide for New Menfegol Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistent efficacy of spermicidal agents is paramount. This guide provides a comprehensive framework for validating the spermicidal activity of new batches of Menfegol, a non-ionic surfactant spermicide. It offers a direct comparison with other common spermicidal agents, supported by detailed experimental protocols and data presented for clear interpretation.

Introduction to this compound and Batch Validation

This compound is a spermicidal agent that acts as a surfactant, disrupting the integrity of the sperm cell membrane, leading to immobilization and death.[1][2] It is a key active ingredient in various contraceptive formulations.[3] As with any manufactured active pharmaceutical ingredient, slight variations between batches can occur. Therefore, rigorous validation of the spermicidal activity of each new batch is crucial to guarantee its contraceptive efficacy and safety. This guide outlines the necessary procedures for this validation process, comparing the performance of new this compound batches against a reference standard, as well as other established spermicides like Nonoxynol-9 and Benzalkonium chloride.

Comparative Spermicidal Activity

The following table summarizes the key performance indicators of new this compound batches in comparison to a this compound reference standard and other alternative spermicides. The data presented here is illustrative and should be replaced with experimental results obtained from the protocols outlined below.

Spermicidal AgentTypeMinimum Effective Concentration (MEC) for Immobilization (µg/mL)Time to Complete Immobilization (seconds)
New this compound Batch (Test) Non-ionic Surfactant[Insert Experimental Data][Insert Experimental Data]
This compound (Reference) Non-ionic Surfactant500< 30
Nonoxynol-9 Non-ionic Surfactant100-500< 30
Benzalkonium Chloride Cationic Surfactant50-100< 20

Experimental Protocols

A detailed methodology for the primary spermicidal assay, the Sander-Cramer test, is provided below. This test is a standard in vitro method for assessing the immediate sperm-immobilizing activity of a chemical agent.

Sander-Cramer Test for Spermicidal Activity

1. Objective: To determine the minimum effective concentration (MEC) of a new this compound batch required to completely immobilize spermatozoa within a specified time frame (typically 20-30 seconds).

2. Materials:

  • Test substance: New this compound batch
  • Reference standards: this compound reference standard, Nonoxynol-9, Benzalkonium chloride
  • Freshly collected human semen sample (liquefied for 30-60 minutes at 37°C)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Microscope slides and coverslips
  • Positive displacement micropipettes
  • Vortex mixer
  • Water bath or incubator at 37°C
  • Phase-contrast microscope (400x magnification)
  • Stopwatch

3. Semen Analysis:

  • Perform a preliminary analysis of the semen sample to ensure it meets the World Health Organization (WHO) criteria for normal sperm concentration, motility, and morphology.

4. Preparation of Spermicide Dilutions:

  • Prepare a stock solution of the new this compound batch and each reference standard in PBS.
  • Perform serial dilutions of each stock solution with PBS to obtain a range of concentrations for testing.

5. Assay Procedure:

  • For each concentration of the test and reference substances, pipette 200 µL into a microcentrifuge tube.
  • Add 50 µL of the liquefied semen sample to the tube.
  • Immediately start the stopwatch and gently vortex the mixture for 10 seconds.
  • At 20 seconds, place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under the phase-contrast microscope.
  • Observe at least 10 high-power fields to determine if all sperm are immotile.
  • If motile sperm are observed, repeat the procedure with the next higher concentration until complete immobilization is achieved.
  • The MEC is the lowest concentration at which 100% of sperm are immobilized within the set time.

6. Data Analysis and Interpretation:

  • The MEC of the new this compound batch should be comparable to that of the this compound reference standard. Significant deviations may indicate a problem with the new batch.
  • The performance of the new this compound batch can also be benchmarked against other spermicides like Nonoxynol-9 and Benzalkonium chloride.

Visualizing the Validation Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Spermicidal Assay (Sander-Cramer Test) cluster_2 Data Analysis & Comparison A Receive New this compound Batch B Prepare Serial Dilutions A->B D Mix this compound Dilution with Semen B->D C Obtain & Qualify Semen Sample C->D E Incubate (20 seconds) D->E F Microscopic Examination for Motility E->F G Determine Minimum Effective Concentration (MEC) F->G H Compare with Reference Standard & Alternatives G->H I Batch Release Decision H->I

Caption: Experimental workflow for validating new this compound batches.

G cluster_0 This compound Action cluster_1 Sperm Cell A This compound (Non-ionic Surfactant) B Sperm Plasma Membrane A->B interacts with C Membrane Disruption B->C leads to D Increased Permeability C->D causes E Loss of Intracellular Components D->E results in F Sperm Immobilization & Death E->F culminates in

Caption: Putative signaling pathway of this compound's spermicidal action.

References

Menfegol's effect on Lactobacillus species compared to other microbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The vaginal microbiome, dominated by beneficial Lactobacillus species, is a critical component of female reproductive health. These bacteria contribute to a protective acidic environment and produce antimicrobial compounds, thereby preventing the colonization of pathogenic organisms. The development of topical microbicides for contraception and prevention of sexually transmitted infections (STIs) must therefore consider the potential impact of these agents on the viability of endogenous Lactobacillus populations. This guide provides a comparative overview of the effects of various microbicides on Lactobacillus species, with a focus on available experimental data.

Quantitative Comparison of Microbicide Effects on Lactobacillus acidophilus

The following table summarizes the in vitro effects of Sapindus saponins (B1172615) and nonoxynol-9 (B121193) on the viability of Lactobacillus acidophilus.

MicrobicideConcentrationEffect on Lactobacillus acidophilus Colony SurvivalReference
Sapindus saponins 0.05%~90% survival with minor reduction in colony size[1]
2.5%~45% survival with ~60% reduction in colony size[1]
Nonoxynol-9 0.05%18% survival with ~75% reduction in colony size[1]
≥ 0.1%No growth[1]

Experimental Protocols

The data presented in the table above was obtained using the following experimental methodology:

In Vitro Assessment of Microbicide Effect on Lactobacillus acidophilus Viability [1]

  • Bacterial Strain: Lactobacillus acidophilus

  • Culture Medium: Rogosa SL agar (B569324), a selective medium for lactobacilli.

  • Microbicide Preparation: Different concentrations of Sapindus saponins and nonoxynol-9 were incorporated into the agar medium.

  • Inoculation and Incubation: Lactobacillus colonies were grown on the prepared agar plates. The plates were incubated at 37°C for 72 hours in an atmosphere of 5% CO2 and 95% air.

  • Data Collection: The number and size of the bacterial colonies were recorded at the end of the incubation period and compared to control plates without any microbicide.

Mechanistic Overview of Microbicide Action

The following diagram illustrates the general mechanisms through which different classes of microbicides are understood to exert their antimicrobial effects. This is a generalized representation and specific actions can vary between compounds.

Microbicide_Mechanisms cluster_microbicides Microbicides cluster_bacterial_cell Bacterial Cell (Lactobacillus) Menfegol This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disruption Nonoxynol_9 Nonoxynol-9 Nonoxynol_9->Cell_Membrane Disruption Benzalkonium_Chloride Benzalkonium Chloride Benzalkonium_Chloride->Cell_Membrane Disruption Cytoplasmic_Contents Cytoplasmic Contents Cell_Membrane->Cytoplasmic_Contents Leakage

Caption: Generalized mechanisms of action for surfactant-based microbicides on bacterial cells.

Experimental Workflow for Assessing Microbicide Impact on Lactobacillus

The logical flow of a typical in vitro experiment to determine the effect of a microbicide on Lactobacillus viability is outlined below.

Experimental_Workflow start Start: Isolate and Culture Lactobacillus Strain prepare_media Prepare Culture Media with Varying Microbicide Concentrations start->prepare_media inoculate Inoculate Media with Lactobacillus prepare_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate observe Observe and Quantify Bacterial Growth (e.g., Colony Forming Units) incubate->observe analyze Analyze Data and Compare to Control observe->analyze end End: Determine Microbicide's Effect on Viability analyze->end

Caption: A typical workflow for in vitro evaluation of microbicide effects on Lactobacillus.

Discussion of Other Microbicides

  • Nonoxynol-9 (N-9): As indicated in the data table, N-9 demonstrates significant toxicity to Lactobacillus acidophilus at relatively low concentrations.[1] Some studies suggest that N-9's toxicity may be more pronounced against hydrogen peroxide-producing strains of lactobacilli, which are crucial for maintaining a healthy vaginal ecosystem.[2][3] However, other in vivo research indicates that daily use of N-9 did not adversely affect colonization by H2O2-producing lactobacilli.[4]

  • Benzalkonium Chloride: This quaternary ammonium (B1175870) compound is a cationic surfactant with broad-spectrum antimicrobial activity. While specific quantitative data on its effect on Lactobacillus at concentrations relevant to microbicidal use were not found in the reviewed literature, its mechanism of action involves the disruption of cell membranes.

  • C31G: A spermicidal gel containing a mixture of two surfactants. While clinical trials have compared its contraceptive efficacy and safety to nonoxynol-9, specific data on its impact on Lactobacillus species were not identified in the initial searches.

Conclusion

The available data indicates that different microbicides can have markedly different effects on the viability of Lactobacillus species. The study comparing Sapindus saponins and nonoxynol-9 suggests that natural surfactants may offer a less disruptive alternative to synthetic ones.[1] However, the lack of direct comparative studies involving this compound highlights a significant gap in the literature.

For researchers and drug development professionals, these findings underscore the importance of including robust in vitro and in vivo assessments of the impact on the vaginal microbiome as a critical component of preclinical and clinical evaluation of new microbicide candidates. Future research should prioritize direct, quantitative comparisons of a wider range of microbicides, including this compound, to better inform the development of safe and effective products that preserve the protective vaginal flora.

References

A Comparative Analysis of Menfegol and Benzalkonium Chloride for Spermicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Menfegol and benzalkonium chloride, two surfactant-based spermicidal agents, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their efficacy, mechanism of action, and cytotoxicity to inform preclinical and clinical evaluations.

Mechanism of Action

Both this compound and benzalkonium chloride function as surfactants that disrupt the cellular integrity of spermatozoa.

This compound , a non-ionic surfactant, acts by damaging the sperm cell membrane, leading to loss of motility and viability. It is available in Europe as a foaming tablet and has been incorporated into condoms to enhance contraceptive efficacy[1][2].

Benzalkonium chloride (BZK) is a cationic surfactant, a quaternary ammonium (B1175870) salt, with both spermicidal and antiseptic properties[3][4]. Its primary mode of action is the rapid and irreversible disruption of the sperm's plasma membrane. This leads to the destruction of the acrosome, which is crucial for fertilization, and the mitochondria, interrupting metabolic activity and causing cell death[3]. The destruction of the sperm flagellum is followed by the bursting of the head[4]. BZK's spermicidal action is reported to be immediate[3].

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and benzalkonium chloride. Direct comparative studies are limited, and data is collated from various independent investigations.

ParameterThis compoundBenzalkonium Chloride
Compound Class Non-ionic SurfactantCationic Surfactant (Quaternary Ammonium Salt)[3][4]
Mechanism of Action Disruption of sperm cell membrane.Rapid disruption of plasma membrane, acrosome, and mitochondria, leading to irreversible immobilization and cell death[3][4][5].
Spermicidal Efficacy Effective in enhancing contraceptive efficacy when coated on condoms[2]. Specific MEC (Minimum Effective Concentration) data is not readily available in the provided search results.Considered to have a spermicidal efficacy four times greater than nonoxynol-9[6]. A study reported a Pearl Index of 0 after 12 months of typical use in women aged 40 and over[7][8].
Cytotoxicity Frequent use (>1/day) is associated with a high incidence of genital lesions[9][10]. Cytotoxicity has been evaluated on HEC-1A, HeLa, and VK2 E6/E7 cell lines[9].Dose-dependent vaginal toxicity observed in mice at concentrations ≥0.2%[11][12]. Can cause epithelial disruption and inflammation[13]. Highly toxic to human corneal epithelial cells[14].
Effect on Vaginal Flora Data not readily available in the provided search results.Repeated use may reduce the population of protective Lactobacillus species[13].
Antimicrobial Activity In vitro activity against HIV reported[9][10].Broad-spectrum bactericidal properties[4].

Experimental Protocols

Spermicidal Activity Assay (Modified Sander-Cramer Test)

This assay determines the minimum effective concentration (MEC) of a spermicidal agent required to immobilize 100% of sperm in under 30 seconds.

Methodology:

  • Semen Collection and Preparation: Freshly ejaculated human semen is obtained from healthy, fertile donors. The sample is allowed to liquefy at 37°C for approximately 45 minutes. Sperm count and motility are assessed to ensure the sample meets quality criteria (e.g., >65 x 10⁶ sperm/ml with >70% motility)[15].

  • Preparation of Spermicide Dilutions: The test compound (this compound or benzalkonium chloride) is dissolved in a physiological buffer (e.g., saline) to create a stock solution (e.g., 1.0%). Serial dilutions are then prepared from this stock[15].

  • Assay Procedure: 0.05 ml of liquefied human semen is added to 0.25 ml of a specific spermicide dilution in a test tube. The mixture is gently vortexed for 10 seconds[15].

  • Microscopic Examination: Immediately after mixing, a drop of the mixture is placed on a microscope slide and observed under a microscope. The motility of the sperm is assessed.

  • Endpoint Determination: The MEC is defined as the lowest concentration of the spermicidal agent that results in the complete and irreversible immobilization of all spermatozoa within 30 seconds of contact[16].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Culture: Human vaginal (e.g., VK2 E6/E7), cervical (e.g., HeLa), or uterine (e.g., HEC-1A) epithelial cells are cultured in appropriate media and conditions until they form a confluent monolayer in 96-well plates[9].

  • Compound Exposure: The cultured cells are exposed to various concentrations of the spermicidal agent (this compound or benzalkonium chloride) for a specified period (e.g., 24 hours)[17]. Control wells with untreated cells and vehicle controls are included[17].

  • MTT Incubation: After the exposure period, the medium is removed, and the cells are incubated with a solution of MTT. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizations

The following diagram illustrates a general workflow for the preclinical evaluation and comparison of spermicidal agents like this compound and benzalkonium chloride.

G cluster_0 In Vitro Evaluation cluster_1 Ex Vivo / In Vivo Evaluation spermicidal_activity Spermicidal Activity (e.g., Sander-Cramer Test) comparison Comparative Analysis (Efficacy vs. Toxicity) spermicidal_activity->comparison cytotoxicity Cytotoxicity Assays (e.g., MTT on Vaginal/Cervical Cells) cytotoxicity->comparison mechanism Mechanism of Action (e.g., Membrane Integrity Assays) mechanism->comparison antimicrobial Antimicrobial Activity (e.g., HIV, STI pathogens) antimicrobial->comparison ex_vivo Ex Vivo Tissue Models (e.g., Porcine Vaginal Explants) animal_models Animal Models (e.g., Rabbit Vaginal Irritation) ex_vivo->animal_models clinical_trials Human Clinical Trials (Phase I, II, III) animal_models->clinical_trials outcome Lead Candidate Selection clinical_trials->outcome start Candidate Spermicides (this compound, Benzalkonium Chloride) start->spermicidal_activity start->cytotoxicity start->mechanism start->antimicrobial comparison->ex_vivo Promising Candidates

Caption: Workflow for comparative evaluation of spermicidal agents.

Conclusion

Both this compound and benzalkonium chloride are effective spermicidal agents that act by disrupting sperm cell membranes. Benzalkonium chloride appears to have a more potent and rapid spermicidal action based on available data. However, this is counterbalanced by significant concerns regarding its cytotoxicity and potential to disrupt the vaginal epithelium and microflora, especially with frequent use[11][12][13]. Similarly, frequent application of this compound has been linked to the development of genital lesions[9][10].

For drug development professionals, the choice between these or other spermicidal agents requires a careful balancing of spermicidal efficacy against local toxicity and effects on the vaginal microbiome. The experimental protocols and workflow described provide a framework for such comparative evaluations. Further direct, head-to-head studies under standardized conditions are necessary to definitively determine the relative safety and efficacy profiles of this compound and benzalkonium chloride.

References

Assessing the Long-Term Effects of Menfegol on Vaginal Flora: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vaginal microbiome is a finely balanced ecosystem crucial for female reproductive health. Dominated by beneficial Lactobacillus species, this microbial community maintains an acidic pH, produces antimicrobial compounds, and prevents the overgrowth of pathogenic organisms.[1][2][3] Any disruption to this delicate balance can lead to conditions such as bacterial vaginosis (BV) and increase susceptibility to sexually transmitted infections (STIs).[3] This guide provides a comparative analysis of the long-term effects of the spermicide Menfegol on the vaginal flora, placed in context with other spermicidal agents, supported by available experimental data.

Overview of this compound and Spermicidal Alternatives

This compound is a non-ionic surfactant spermicide available in Europe as a foaming tablet.[4] Like other surfactant-based spermicides, its primary mechanism of action is the disruption of the sperm cell membrane.[4] A critical aspect for researchers and drug development professionals is understanding how such agents interact with the vaginal microbiome over extended use. This guide compares this compound with the more extensively studied spermicide Nonoxynol-9 (B121193) and the newer pH-modulating agent, Phexxi.

Comparative Analysis of Long-Term Effects on Vaginal Flora

A significant data gap exists in the scientific literature regarding the specific long-term effects of this compound on the microbial composition of the vaginal flora. However, studies on its safety and the effects of the comparable surfactant spermicide, Nonoxynol-9, provide valuable insights.

This compound:

While direct longitudinal studies on this compound's impact on vaginal flora are scarce, a notable clinical trial highlighted a significant safety concern. Frequent use of this compound foaming tablets was associated with a dose-dependent increase in the incidence of genital lesions.[5][6] In a randomized, placebo-controlled study, the frequency of colposcopically diagnosed genital lesions increased from 5.0% with use every other day to 49.7% with use four times a day.[5] Such epithelial disruption can create an environment conducive to infections, although the study did not detail the specific changes in the vaginal microbiome. One in vitro study did show that this compound was effective against organisms associated with bacterial vaginosis.[7]

Nonoxynol-9:

Nonoxynol-9 is the most widely studied spermicide, and the findings on its long-term effects on vaginal flora are more extensive, though somewhat mixed. Several studies have demonstrated that long-term and frequent use of Nonoxynol-9 can negatively alter the vaginal microbiome. These alterations include:

  • A dose-dependent increased risk of developing bacterial vaginosis (BV).[1][2][8]

  • A decrease in the colonization of beneficial Lactobacillus species.[3][4]

  • An increased prevalence of anaerobic gram-negative rods and H2O2-negative lactobacilli.[1][2]

  • Increased colonization by Escherichia coli.[9]

Conversely, one preliminary study found that the prevalence of BV was significantly lower in spermicide users (15%) compared to non-spermicide users (31%).[10]

Phexxi (Lactic Acid, Citric Acid, and Potassium Bitartrate):

Phexxi represents a newer class of vaginal contraceptives that works by modulating pH. It is a non-hormonal gel that maintains the acidic vaginal environment (pH 3.5-4.5), which is inhospitable to sperm.[11] This mechanism of action is designed to be more compatible with the natural vaginal ecosystem. Studies suggest that Phexxi helps to preserve the vaginal flora, unlike traditional spermicides that can disrupt the microbiome.[11] However, reported side effects include vulvovaginal burning and pruritus, and an increased incidence of urinary tract infections and mycotic infections has been noted in clinical trials.[11]

Data Summary

ProductActive Ingredient(s)Mechanism of ActionLong-Term Effects on Vaginal FloraKey Findings & Citations
This compound This compoundSurfactant; disrupts sperm cell membraneData on specific microbial shifts is lacking. High-frequency use is associated with a significant increase in genital lesions.Frequent use is linked to a high incidence of genital lesions.[5][6] In vitro, it is effective against BV-associated organisms.[7]
Nonoxynol-9 Nonoxynol-9Surfactant; disrupts sperm cell membraneDose-dependent increase in the risk of bacterial vaginosis, decrease in Lactobacillus, and increase in anaerobic bacteria and E. coli.Associated with a dose-dependent increased risk of BV (OR 2.3).[1][2] Linked to alterations in vaginal microflora.[3][9] One study showed a reduced prevalence of BV.[10]
Phexxi Lactic acid, citric acid, potassium bitartratepH modulator; maintains an acidic vaginal environment to immobilize spermDesigned to preserve the natural vaginal flora.Helps preserve vaginal flora.[11] Side effects can include urinary tract and yeast infections.[11]

Experimental Protocols for Assessing Vaginal Flora

To rigorously assess the long-term effects of a vaginal product like this compound on the vaginal flora, a longitudinal, randomized, placebo-controlled clinical trial is the gold standard. Below are detailed methodologies for key experiments that should be included in such a study.

1. Subject Recruitment and Sample Collection:

  • Inclusion Criteria: Healthy, premenopausal women with regular menstrual cycles and a normal vaginal flora at baseline (Nugent score 0-3).

  • Exclusion Criteria: Current vaginal infections, use of antibiotics or other medications known to affect the vaginal flora, and pregnancy.

  • Sample Collection: Self-collected mid-vaginal swabs at baseline and at regular intervals (e.g., weekly or bi-weekly) over a prolonged period (e.g., 6-12 months). Samples should be collected in a transport medium suitable for both culture and molecular analysis.

2. Assessment of Vaginal Microbiome:

  • pH Measurement: Vaginal pH should be measured at each visit using a pH indicator strip. A healthy vaginal pH is typically between 3.8 and 4.5.[12]

  • Nugent Scoring (Gram Stain): A vaginal smear should be Gram-stained and scored according to the Nugent criteria. This method assesses the relative abundance of large Gram-positive rods (Lactobacillus morphotypes), small Gram-variable rods (Gardnerella vaginalis morphotypes), and curved Gram-variable rods (Mobiluncus morphotypes) to provide a score from 0 to 10. A score of 7-10 is indicative of bacterial vaginosis.[13]

  • Quantitative Culture: Vaginal swabs should be cultured on selective and non-selective media to quantify the concentrations of key microbial groups, including:

    • Lactobacillus species (e.g., on Rogosa agar)

    • Gardnerella vaginalis (e.g., on V agar)

    • Anaerobic gram-negative rods (e.g., on Brucella agar)

    • Candida species (e.g., on Sabouraud dextrose agar)

  • 16S rRNA Gene Sequencing: For a comprehensive and unbiased assessment of the vaginal microbiome composition, DNA should be extracted from vaginal swabs and the V3-V4 hypervariable regions of the 16S rRNA gene amplified and sequenced. This allows for the identification and relative quantification of all bacterial taxa present and the characterization of community state types (CSTs).[13][14]

3. Safety and Tolerability Assessment:

  • Colposcopy: Regular colposcopic examinations of the cervix and vaginal mucosa should be performed to detect any epithelial disruptions, such as abrasions or ulcerations.

  • Symptom Diaries: Participants should record any adverse events, such as vaginal itching, burning, or abnormal discharge, in a daily diary.

Visualizing Experimental Workflow

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention & Monitoring cluster_analysis Phase 3: Laboratory & Data Analysis cluster_lab_methods cluster_outcome Phase 4: Outcome Assessment Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (pH, Nugent Score, Swab Collection) Recruitment->Baseline Informed Consent Randomization Randomization Baseline->Randomization This compound This compound Group Randomization->this compound Comparator Comparator Group (e.g., Nonoxynol-9) Randomization->Comparator Placebo Placebo Group Randomization->Placebo Monitoring Longitudinal Monitoring (6-12 months) - Regular Swab Collection - Symptom Diaries - Colposcopy This compound->Monitoring Comparator->Monitoring Placebo->Monitoring Lab_Analysis Laboratory Analysis of Swabs Monitoring->Lab_Analysis Collected Samples pH pH Measurement Lab_Analysis->pH Nugent Nugent Scoring Lab_Analysis->Nugent Culture Quantitative Culture Lab_Analysis->Culture Sequencing 16S rRNA Sequencing Lab_Analysis->Sequencing Data_Analysis Statistical Data Analysis Lab_Analysis->Data_Analysis Outcome Assessment of Long-Term Effects - Changes in Vaginal Flora Composition - Incidence of BV and Infections - Safety and Tolerability Data_Analysis->Outcome

Caption: Workflow for a clinical trial assessing the long-term effects of a vaginal product on flora.

Conclusion

The long-term impact of this compound on the vaginal flora remains an area requiring further investigation. The available data raises significant safety concerns regarding epithelial integrity with frequent use, which could indirectly affect the microbiome. In contrast, the more extensively studied spermicide Nonoxynol-9 has been shown in several studies to disrupt the vaginal flora, increasing the risk of BV. Newer alternatives like Phexxi are designed to be more compatible with the vaginal microbiome, though they are not without side effects. For drug development professionals, these findings underscore the importance of comprehensive vaginal microbiome analysis in the preclinical and clinical evaluation of new vaginal products. A thorough understanding of a product's interaction with this complex ecosystem is paramount for ensuring both safety and efficacy.

References

A Comparative Guide to the Quantification of Menfegol: Validation of a Robust HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Menfegol, a non-ionic surfactant spermicide. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, offering high specificity and accuracy. This document presents supporting experimental data and protocols to assist researchers in selecting and implementing the most suitable analytical technique for their specific needs.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a powerful analytical technique renowned for its ability to separate, identify, and quantify components in a mixture. For the quantification of this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, which is well-suited for the analysis of non-polar to moderately polar compounds.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 275 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolving the sample in the mobile phase followed by filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Caption: Workflow for the validation of an HPLC analytical method.

Performance Data of the Validated HPLC Method

The following table summarizes the validation parameters and acceptance criteria for the proposed HPLC method for this compound quantification. The data demonstrates that the method is accurate, precise, and reliable for its intended purpose.

Validation ParameterResultAcceptance Criteria
**Linearity (R²) **0.9995R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Specificity No interference from blank/placeboNo co-eluting peaks
Robustness Unaffected by minor changes in flow rate and mobile phase composition%RSD ≤ 2.0%

Comparison with Alternative Analytical Methods

While HPLC is a robust method for this compound quantification, other techniques can be considered depending on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High specificity, accuracy, and precision.[1][2] Well-established and widely available.Requires more expensive instrumentation and skilled operators compared to spectrophotometry.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte.Simple, rapid, and cost-effective. Good for preliminary analysis and high-concentration samples.Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.
LC-MS/MS Chromatographic separation coupled with mass spectrometry detection.Extremely high sensitivity and specificity.[3] Ideal for bioanalytical studies and trace-level quantification.High cost of instrumentation and maintenance. Requires highly skilled operators.

Conclusion

The validated RP-HPLC method presented provides a reliable and accurate means for the quantification of this compound in various samples. Its high specificity makes it superior to simpler methods like UV-Vis spectrophotometry, especially for complex matrices. While LC-MS/MS offers higher sensitivity, the HPLC-UV method is often sufficient for routine quality control and formulation analysis, providing a balance between performance and cost. The choice of the analytical method should be based on the specific application, required sensitivity, and the nature of the sample matrix.

References

A Comparative Analysis of Menfegol and Nonoxynol-9 Foaming Tablets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety and acceptability of two spermicidal agents formulated as foaming tablets: Menfegol and Nonoxynol-9 (B121193) (N-9). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development in the field of non-hormonal contraception.

Mechanism of Action

Both this compound and Nonoxynol-9 are non-ionic surfactants that function as spermicides by disrupting the integrity of the sperm cell membrane.[1][2]

  • Nonoxynol-9: As a surfactant, N-9 inserts itself into the lipid bilayer of the sperm cell membrane.[1] This action destabilizes the membrane, increasing its permeability and leading to the leakage of intracellular components, which ultimately results in sperm immobilization and death.[1]

  • This compound: Similarly, this compound acts as a surfactant to induce spermicidal effects.[3]

The fundamental mechanism for both agents is the chemical disruption of the sperm's surface, a process that is not specific to sperm cells and can also affect the cells of the vaginal epithelium.[1]

G cluster_spermicide Spermicide (Non-ionic Surfactant) cluster_sperm Sperm Cell cluster_outcome Outcome Spermicide This compound or Nonoxynol-9 Membrane Sperm Plasma Membrane (Lipid Bilayer) Spermicide->Membrane Inserts into & Disrupts Motility Sperm Motility Spermicide->Motility Directly Impairs Contents Intracellular Contents Membrane->Contents Causes Leakage of Death Cell Death Contents->Death Leads to Immobilization Immobilization Motility->Immobilization Results in Death->Immobilization

Figure 1. Mechanism of action for surfactant-based spermicides.

Comparative Safety and Efficacy Data

Direct, contemporary, head-to-head clinical trials comparing this compound and Nonoxynol-9 foaming tablets are limited in the publicly available literature. A key study conducted in Thailand provides some comparative data, though a detailed breakdown of all adverse events is not fully available.[2] The following tables summarize the available quantitative data.

Table 1: Contraceptive Efficacy and Method Continuation

Endpoint Nonoxynol-9 Foaming Tablet This compound Foaming Tablet Data Source(s)
12-Month Discontinuation Rate (Accidental Pregnancy) 31.7 per 100 women 25.3 per 100 women [2]
12-Month Discontinuation Rate (Discomfort) 5.8 - 13.5 per 100 women 1.5 - 16.2 per 100 women [4]
12-Month Discontinuation Rate (Medical Reasons) 0.0 per 100 women 9.0 per 100 women [4]

Note: Discontinuation rates for discomfort and medical reasons are from a review citing multiple trials, including the Chompootaweep et al. study.

Table 2: Safety Profile - Genital Lesions

Agent & Usage Frequency Incidence of Colposcopically Diagnosed Genital Lesions Data Source(s)
This compound (once every other day) 5.0% [5][6]
This compound (1x / day) 11.8% [5][6]
This compound (2x / day) 27.8% [5][6]
This compound (4x / day) 49.7% [5][6]
This compound (8x / day) 29.4% [5][6]
Placebo (< 8x / day) 11.1% [5][6]
Placebo (8x / day) 23.5% [5][6]

Table 3: Common and Reported Side Effects

Side Effect Category Nonoxynol-9 This compound Data Source(s)
Local Irritation Burning, itching, redness, rash in user and/or partner.[1][7] Burning or stinging sensation.[3] [1][3][7]
Allergic Reactions Skin rash, hives, swelling (rare).[1][7] Skin rash, itch.[3] [1][3][7]
Urinary Symptoms Painful urination, bladder pain.[7][8] Not prominently reported. [7][8]
Vaginal Flora Dose-dependent increased risk of bacterial vaginosis.[9] Not detailed in available studies. [9]

| Epithelial Disruption | Can cause microscopic abrasions and lesions, especially with frequent use.[1] | High incidence of genital lesions with use more than once daily.[5][6] |[1][5][6] |

Acceptability

User acceptability is a critical factor for the consistent and correct use of any contraceptive method. Studies on Nonoxynol-9 have found that while many users find it acceptable, common complaints include messiness, difficulty with the timing of insertion, and partner dissatisfaction.[10] In one study of five N-9 products, 43% of participants liked their spermicide "very much," with gel formulations being generally more acceptable than films or suppositories.[10]

For both this compound and Nonoxynol-9 foaming tablets, a comparative study concluded that while some product-related complaints like a burning sensation were reported, the methods were considered acceptable for fertility control in a population that would use them correctly and regularly.[2]

Experimental Protocols

The evaluation of spermicide safety and acceptability relies on standardized clinical trial methodologies. Below are outlines of key experimental protocols.

Randomized Controlled Trial for Safety and Efficacy

This protocol describes a typical design for comparing two spermicidal foaming tablets.

  • Study Design: A multi-center, randomized, double-blind comparative trial.

  • Participant Recruitment: Sexually active women at risk of pregnancy who desire a non-hormonal contraceptive method are screened based on inclusion/exclusion criteria (e.g., age, health status, coital frequency).

  • Randomization: Eligible participants are randomly assigned to receive either this compound or Nonoxynol-9 foaming tablets, with packaging and tablets being identical in appearance to ensure blinding.

  • Treatment Phase: Participants are instructed on the correct use of the assigned tablets and use them as their primary contraceptive method for a predefined period (e.g., 6-12 months).

  • Data Collection:

    • Safety: Participants record all adverse events, particularly genital symptoms (burning, itching, irritation) for themselves and their partners, in daily diaries. Pelvic examinations and, in some studies, colposcopy are performed at baseline and follow-up visits.

    • Efficacy: Pregnancies are recorded and confirmed. Life-table analysis is used to calculate pregnancy rates.

    • Acceptability: Standardized questionnaires are administered at baseline and follow-up visits to assess user and partner satisfaction, ease of use, and reasons for discontinuation.

  • Follow-up: Scheduled visits occur at regular intervals (e.g., 1, 3, 6, and 12 months) to collect data, review diaries, and provide new product supplies.

G Start Screening of Potential Participants InformedConsent Informed Consent & Baseline Assessment Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: This compound Tablets Randomization->GroupA Arm 1 GroupB Group B: Nonoxynol-9 Tablets Randomization->GroupB Arm 2 FollowUp Follow-up Visits (e.g., 1, 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection: - Diaries (Side Effects) - Questionnaires (Acceptability) - Pregnancy Tests FollowUp->DataCollection Analysis Data Analysis: - Safety Profile - Efficacy (Pregnancy Rate) - Acceptability Scores FollowUp->Analysis End of Study Period DataCollection->FollowUp Continue Study Period End Study Conclusion Analysis->End

Figure 2. Workflow of a randomized controlled trial for spermicides.

Colposcopic Assessment of Vaginal Irritation

To objectively assess epithelial disruption, colposcopy is employed in safety studies.

  • Objective: To visually evaluate the cervix and vaginal epithelium for signs of irritation, inflammation, or lesions (e.g., abrasions, ulcers, petechiae).

  • Procedure:

    • A baseline colposcopic examination is performed before product use.

    • The external genitalia are inspected.

    • A speculum is inserted for a naked-eye examination of the cervix and vaginal walls.

    • The vagina may be lavaged with saline.

    • The colposcope, a lighted magnifying instrument, is used to systematically examine the cervix and vaginal fornices.

    • Application of acetic acid may be used to highlight abnormalities.

    • Findings are documented using standardized nomenclature and scoring systems. Digital imaging can be used for archival and comparative purposes.

  • Follow-up: The examination is repeated at specified intervals during and after the product use period to detect any changes from baseline.

Conclusion

Both this compound and Nonoxynol-9 foaming tablets are effective spermicides that operate by disrupting the sperm membrane. The available comparative data suggests that while both are generally acceptable to users, they are associated with local irritation. A significant safety concern for both products is the potential for epithelial disruption and the development of genital lesions, particularly with frequent use (more than once daily). This effect is a critical consideration in populations at risk for sexually transmitted infections, as epithelial damage can increase the risk of transmission.

The data from the comparative trial in Thailand did not show a statistically significant difference in overall continuation rates between the two products.[2] However, one analysis noted a significantly higher discontinuation rate for "medical reasons" in a this compound group compared to a Nonoxynol-9 group in a trial conducted in Ghana.[4]

For drug development professionals, these findings underscore the need for novel spermicidal agents with improved safety profiles that minimize disruption to the vaginal epithelium. Future clinical trials should employ rigorous, objective safety assessments like colposcopy and standardized acceptability questionnaires to provide a clearer picture of the comparative performance of new and existing products.

References

A Comparative Analysis of the Spermicidal Agents Menfegol and Octoxynol-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of two non-ionic surfactant spermicides, Menfegol and Octoxynol-9. The following sections detail their mechanism of action, comparative efficacy from in vitro and clinical studies, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Disrupting the Sperm's Defenses

Both this compound and Octoxynol-9 share a common mechanism of action rooted in their properties as non-ionic surfactants. Their primary mode of spermicidal activity is the disruption of the sperm cell's plasma membrane integrity. This process involves the integration of the surfactant molecules into the lipid bilayer of the sperm membrane, leading to increased permeability, loss of essential intracellular components, and ultimately, cell death.

The lipophilic portions of these surfactant molecules interact with the lipid components of the sperm membrane, while the hydrophilic portions interact with the aqueous environment. This molecular interference disrupts the organized structure of the membrane, leading to the formation of pores and the breakdown of the membrane's barrier function. This disruption incapacitates the sperm, rendering it incapable of fertilization.

cluster_Spermicide Spermicide Action cluster_Sperm Sperm Cell Spermicide This compound or Octoxynol-9 SpermMembrane Sperm Plasma Membrane Spermicide->SpermMembrane Interaction & Integration MembraneIntegrity Loss of Membrane Integrity SpermMembrane->MembraneIntegrity Disruption of Lipid Bilayer CellDeath Sperm Cell Death MembraneIntegrity->CellDeath Increased Permeability & Loss of Intracellular Components

Caption: Mechanism of action for this compound and Octoxynol-9.

Comparative Efficacy

In Vitro Spermicidal Activity
ParameterThis compoundOctoxynol-9Nonoxynol-9 (B121193) (for comparison)
Relative Spermicidal Potency Less potent than Nonoxynol-9Less potent than this compoundMost potent of the three

Note: This table is based on qualitative comparative data and does not represent a direct quantitative comparison from a single study.

Clinical Efficacy

A clinical trial directly compared the contraceptive effectiveness of foaming vaginal tablets containing either this compound or nonoxynol-9 in Thai women. The results of this study provide valuable real-world insights into the performance of these spermicides.

ParameterThis compound Foaming TabletsNonoxynol-9 Foaming Tablets
12-Month Accidental Pregnancy Rate (per 100 women) 25.331.7

Data from a comparative clinical trial in Thai women.[1]

The study concluded that both tablets are comparable and provide a safe means of birth control when used regularly and properly.[1]

Safety and Tolerability

The safety profile of a topical spermicide is of paramount importance, as these products are applied directly to sensitive mucosal tissues.

This compound: Frequent use of this compound foaming tablets has been associated with a high incidence of genital lesions.[2][3] A study in female sex workers in Dakar, Senegal, found a dose-dependent increase in genital lesions with more frequent daily use.[2][3]

Octoxynol-9: In vitro studies on rat liver cells have shown that Octoxynol-9 has a lower cytotoxic potential compared to nonoxynol-9. The mean concentration of Octoxynol-9 necessary to decrease the number of viable cells by 50% (LC50) was 43 micrograms/ml, compared to 24 micrograms/ml for nonoxynol-9.[4] This suggests that on a molar basis, nonoxynol-9 is 1.8 times more cytotoxic than Octoxynol-9.[4]

Adverse EffectThis compoundOctoxynol-9
Genital Lesions (with frequent use) High incidence reportedData not available from direct comparative studies
In Vitro Cytotoxicity (LC50 in rat liver cells) Data not available43 µg/mL

Experimental Protocols

Sander-Cramer Test (Modified) for Spermicidal Activity

This is a standard in vitro assay to determine the spermicidal efficacy of a compound.

Objective: To determine the minimum effective concentration (MEC) of a spermicide required to induce 100% immobilization of sperm within a specified time.

Procedure:

  • Semen Collection and Liquefaction: Freshly ejaculated human semen is collected from healthy donors and allowed to liquefy at 37°C for 30-60 minutes.

  • Spermicide Dilution: A series of dilutions of the test spermicide (this compound or Octoxynol-9) are prepared in a suitable buffer (e.g., physiological saline).

  • Incubation: A small volume of liquefied semen is mixed with a larger volume of the spermicide dilution on a microscope slide.

  • Microscopic Examination: The mixture is immediately examined under a microscope to assess sperm motility.

  • Endpoint Determination: The MEC is defined as the lowest concentration of the spermicide that results in the complete cessation of sperm motility within a short timeframe (typically 20-30 seconds).

SemenCollection Semen Collection & Liquefaction Mixing Mix Semen & Spermicide on Slide SemenCollection->Mixing SpermicideDilution Spermicide Serial Dilutions SpermicideDilution->Mixing Microscopy Immediate Microscopic Examination Mixing->Microscopy Endpoint Determine Minimum Effective Concentration (MEC) for 100% Immobilization Microscopy->Endpoint

Caption: Workflow for the Sander-Cramer spermicidal assay.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Objective: To determine the cytotoxic effect of a spermicide on a cell line (e.g., HeLa cells, vaginal epithelial cells).

Procedure:

  • Cell Culture: The chosen cell line is cultured in 96-well plates until a confluent monolayer is formed.

  • Spermicide Exposure: The culture medium is replaced with medium containing various concentrations of the test spermicide. Control wells receive medium without the spermicide.

  • Incubation: The cells are incubated with the spermicide for a defined period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each spermicide concentration, and the LC50 (lethal concentration for 50% of cells) can be determined.

CellCulture Cell Culture in 96-well Plates SpermicideExposure Exposure to Spermicide Concentrations CellCulture->SpermicideExposure Incubation Incubation SpermicideExposure->Incubation MTT Addition of MTT Solution Incubation->MTT Formazan Formation of Formazan Crystals MTT->Formazan Solubilization Solubilization of Formazan Formazan->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance Analysis Calculation of Cell Viability (LC50) Absorbance->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Both this compound and Octoxynol-9 are effective non-ionic surfactant spermicides that function by disrupting the sperm cell membrane. Clinical data suggests comparable contraceptive efficacy between this compound and the closely related nonoxynol-9. However, a key differentiator appears to be their safety profiles. Evidence suggests that frequent use of this compound may lead to a higher incidence of genital lesions. In vitro cytotoxicity data indicates that Octoxynol-9 may have a better safety profile than nonoxynol-9. Further direct comparative studies, particularly focusing on in vitro spermicidal potency (EC50 values) and long-term safety with typical use, are warranted to provide a more definitive comparison for the development of future spermicidal contraceptives.

References

Validating the Anti-HIV Activity of Menfegol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-HIV activity of Menfegol, a non-ionic surfactant, across different cell lines. Due to the limited availability of specific quantitative data for this compound, this guide also includes data for the structurally and functionally similar compound, Nonoxynol-9, to provide a broader context for its potential efficacy and toxicity.

Executive Summary

This compound, a non-ionic surfactant, has been investigated for its potential as a topical microbicide to prevent HIV transmission. Like other compounds in its class, its primary mechanism of action is the disruption of the viral envelope, leading to the inactivation of the virus. This guide summarizes the available data on the anti-HIV activity and cytotoxicity of this compound and compares it with Nonoxynol-9, a more extensively studied surfactant. The information is presented to aid researchers in designing and interpreting experiments to further validate the potential of this compound as an anti-HIV agent.

Data Presentation: In Vitro Anti-HIV Activity and Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound and Nonoxynol-9 in various cell lines relevant to HIV research. It is important to note that specific IC50 and CC50 values for this compound in commonly used cell lines for HIV research are not widely reported in publicly available literature. The data for Nonoxynol-9 is included to provide a benchmark for a compound with a similar mechanism of action.

Table 1: Anti-HIV Activity (IC50) of Non-ionic Surfactants

CompoundCell LineVirus StrainIC50 (µg/mL)
This compound Data Not Available--
Nonoxynol-9MT-4HIV-1 (IIIB)~10
Nonoxynol-9Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (BaL)Variable

Table 2: Cytotoxicity (CC50) of Non-ionic Surfactants

CompoundCell LineCC50 (µg/mL)
This compound Data Not Available-
Nonoxynol-9MT-2~200
Nonoxynol-9Peripheral Blood Mononuclear Cells (PBMCs)Variable

Note: The variability in IC50 and CC50 values for Nonoxynol-9 in PBMCs can be attributed to donor-specific differences and the physiological state of the cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-HIV agents. Below are standard protocols for key experiments.

HIV-1 Inhibition Assay (p24 Antigen Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in susceptible cell lines.

  • Cell Lines:

    • T-lymphocytic cell lines (e.g., MT-4, H9)

    • Monocytic cell lines (e.g., U937)

    • Peripheral Blood Mononuclear Cells (PBMCs)

  • Procedure:

    • Seed target cells in a 96-well plate.

    • Pre-incubate cells with various concentrations of the test compound (e.g., this compound) for a specified time.

    • Infect the cells with a known amount of HIV-1.

    • Culture the infected cells for a period of 3-7 days.

    • Collect the cell culture supernatant at the end of the incubation period.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the toxicity of a compound to the host cells.

  • Cell Lines: Same as for the inhibition assay.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Expose the cells to a range of concentrations of the test compound.

    • Incubate the cells for the same duration as the inhibition assay.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

Mandatory Visualization

Mechanism of Action: Disruption of HIV-1 Viral Envelope

The primary anti-HIV mechanism of non-ionic surfactants like this compound is the disruption of the viral lipid envelope, which is essential for the virus to fuse with and enter host cells.

cluster_0 HIV-1 Virion cluster_1 Host Cell HIV HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 Binding Envelope Viral Envelope HostCell Host T-Cell Envelope->HostCell Fusion (Inhibited) This compound This compound (Non-ionic Surfactant) This compound->Envelope Disruption

Caption: Mechanism of this compound's anti-HIV activity.

Experimental Workflow: In Vitro Evaluation of Anti-HIV Activity

The following diagram illustrates the general workflow for assessing the anti-HIV-1 activity and cytotoxicity of a candidate compound like this compound.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis cluster_3 Data Interpretation A Prepare Target Cell Suspension D Dispense Cells into 96-well Plates A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions B->E C Prepare HIV-1 Stock F Infect with HIV-1 (for IC50) C->F D->E D->E E->F G No Virus Control (for CC50) E->G H Incubate for 3-7 Days F->H G->H I p24 ELISA for Supernatant (IC50) H->I J MTT Assay for Cell Viability (CC50) H->J K Calculate IC50 I->K L Calculate CC50 J->L M Determine Selectivity Index (SI = CC50 / IC50) K->M L->M

Caption: Workflow for in vitro anti-HIV-1 evaluation.

Comparative Impact of Menfegol and Other Surfactants on Epithelial Integrity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of chemical agents on epithelial integrity is paramount. This guide provides a comparative analysis of Menfegol and other common surfactants, focusing on their effects on the epithelial barrier. While direct comparative in vitro data for this compound is limited, this document synthesizes available clinical findings for this compound with robust in vitro data for other surfactants to offer a comprehensive overview.

Surfactants, or surface-active agents, are amphiphilic compounds widely used in pharmaceutical and consumer products. Their ability to interact with cell membranes makes them effective as spermicides and penetration enhancers, but it also poses a risk to the integrity of epithelial tissues. This guide delves into the comparative effects of this compound, a non-ionic surfactant used as a spermicide, and other well-characterized surfactants such as nonoxynol-9 (B121193) and sodium dodecyl sulfate (B86663) (SDS), on epithelial barrier function.

Quantitative Data on Surfactant Impact on Epithelial Cells

Due to a lack of standardized in vitro studies directly comparing this compound with other surfactants, a side-by-side quantitative comparison is challenging. However, data from various studies on individual surfactants, particularly the widely studied nonoxynol-9 and the reference anionic surfactant SDS, provide valuable benchmarks for potential epithelial disruption. The following tables summarize key findings on the cytotoxicity and epithelial barrier disruption caused by these agents.

Table 1: Cytotoxicity of Surfactants on Epithelial Cells

SurfactantCell LineExposure TimeCytotoxicity Endpoint (CC50/IC50)Reference
Nonoxynol-9HeLa6 hoursToxic at ≥50 µg/mL[1]
Nonoxynol-9Monkey Cervical Epithelial Cells6 hoursToxic at ≥100 µg/mL[1]
Nonoxynol-9Human Vaginal Keratinocytes (HVK)48 hours0.0002% (2 µg/mL)[2]
Nonoxynol-9U-937 (Monocytic)48 hours0.0006% (6 µg/mL)[2]
Sodium Dodecyl Sulfate (SDS)Human Vaginal Keratinocytes (HVK)48 hours0.0008% (8 µg/mL)[2]
Sodium Dodecyl Sulfate (SDS)U-937 (Monocytic)48 hours0.0043% (43 µg/mL)[2]
C31GHuman Vaginal Keratinocytes (HVK)48 hours0.0007% (7 µg/mL)[2]
C31GU-937 (Monocytic)48 hours0.0005% (5 µg/mL)[2]

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Table 2: Impact of Surfactants on Epithelial Barrier Function (in vitro)

SurfactantEpithelial ModelParameterObservationReference
Nonoxynol-9EpiVaginal™ TissueTissue Viability (MTT Assay)Reduced to <40% of control[3]
Nonoxynol-9EpiVaginal™ TissueTEERReduced to <60% of control[3]
Phenol (B47542)SK-CO15 (Intestinal Epithelial)TEERDose-dependent decrease[4]
PhenolSK-CO15 (Intestinal Epithelial)Paracellular Flux (FITC-dextran)Dose-dependent increase[4]

TEER (Transepithelial Electrical Resistance) is a measure of the integrity of the tight junctions of a cellular monolayer.

For this compound, in vivo studies in humans have shown that frequent use of this compound-containing vaginal foaming tablets is associated with a high incidence of genital lesions, indicating a disruption of the epithelial barrier.[1] While not providing a quantitative measure like TEER or CC50, this clinical finding underscores its potential to compromise epithelial integrity.

Experimental Protocols

To ensure reproducibility and enable comparison across studies, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of surfactant effects on epithelial integrity.

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a widely accepted method for assessing the integrity of epithelial cell monolayers.[5]

  • Cell Culture: Epithelial cells (e.g., Caco-2, MDCK, or human corneal epithelial cells) are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, typically for 21 days for Caco-2 cells.

  • Acclimatization: Before measurement, the cell culture medium is replaced with fresh, pre-warmed medium, and the cells are allowed to equilibrate in the incubator for 30-60 minutes.

  • Measurement: A voltohmmeter with "chopstick" electrodes is used. The electrodes are sterilized and placed in the apical (inner) and basolateral (outer) chambers of the permeable support. The resistance is measured in ohms (Ω).

  • Calculation: The resistance of a blank filter without cells is subtracted from the resistance of the cell monolayer. This value is then multiplied by the surface area of the filter to give the TEER in Ω·cm².

  • Treatment: After baseline TEER is measured, the cells are exposed to the surfactant at various concentrations. TEER is then measured at different time points to assess the time-course of the effect.[4][6][7]

Permeability Assay (Paracellular Flux)

This assay measures the passage of non-metabolizable molecules through the paracellular space (between the cells).

  • Cell Culture: Epithelial cells are cultured on permeable supports to form a confluent monolayer as described for TEER measurements.

  • Treatment: The cell monolayer is treated with the surfactant for a defined period.

  • Addition of Fluorescent Marker: A fluorescent marker of a specific molecular weight (e.g., Lucifer yellow or FITC-dextran) is added to the apical chamber.[4]

  • Sampling: At various time points, samples are taken from the basolateral chamber.

  • Quantification: The fluorescence of the samples is measured using a fluorometer. The amount of marker that has passed through the monolayer is calculated and expressed as a percentage of the total marker added or as an apparent permeability coefficient (Papp). An increase in the paracellular flux of the marker indicates a disruption of the epithelial barrier.

Cell Viability Assays (MTT and WST-1)

These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with different concentrations of the surfactant for a specified duration.

  • Addition of Reagent:

    • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

    • WST-1 Assay: The WST-1 (water-soluble tetrazolium salt) reagent is added. This is also converted to a colored formazan product by viable cells.[8]

  • Incubation: The plate is incubated to allow for the color change.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells, and the IC50 (the concentration that inhibits 50% of cell viability) can be calculated.[9][10][11]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the general mechanisms by which surfactants can disrupt epithelial integrity and a typical experimental workflow for assessing these effects.

G cluster_0 Surfactant Interaction with Epithelial Cell cluster_1 Cellular Consequences Surfactant Surfactant (e.g., this compound, Nonoxynol-9) Membrane Cell Membrane Surfactant->Membrane Disrupts Lipid Bilayer TJ Tight Junctions (Occludin, Claudins, ZO-1) Membrane->TJ Alters Protein Localization Apoptosis Cell Death (Apoptosis/Necrosis) Membrane->Apoptosis Actin Actin Cytoskeleton TJ->Actin Signal to remodel Permeability Increased Paracellular Permeability TJ->Permeability TEER Decreased TEER TJ->TEER G cluster_workflow Experimental Workflow for Assessing Surfactant Effects A 1. Culture Epithelial Cells on Permeable Supports B 2. Treat with Surfactants (e.g., this compound, N-9, SDS) A->B C 3. Measure Epithelial Integrity B->C D 4. Assess Cell Viability B->D E TEER Measurement C->E F Permeability Assay (Lucifer Yellow/FITC-dextran) C->F G MTT / WST-1 Assay D->G H 5. Data Analysis and Comparison E->H F->H G->H

References

A Comparative Analysis of Menfegol Research Findings for Cross-Laboratory Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Spermicidal Efficacy

The primary function of Menfegol is to immobilize and kill spermatozoa. The effective concentration for this action has been a key parameter in several studies.

Table 1: Spermicidal Activity of this compound

Study/AuthorEffective ConcentrationObservation
Oshio et al. (1989)[2]0.5 mg/ml and higherCompletely suppressed sperm motility and killed all sperm.

Experimental Protocol: In Vitro Spermicidal Assay (based on Oshio et al., 1989)

This protocol outlines a typical method for assessing the spermicidal efficacy of an agent like this compound.

  • Semen Collection and Preparation: Normal semen samples are collected from healthy donors.

  • Treatment Application: Semen is directly ejaculated into both this compound-coated and uncoated condoms.

  • Incubation: The samples are incubated for a specified period (e.g., immediately after ejaculation).

  • Microscopic Examination: Sperm motility and viability are assessed under a microscope. Motility is typically graded on a scale (e.g., progressive, non-progressive, immotile), and viability can be determined using a vital stain (e.g., eosin-nigrosin).

  • Data Analysis: The percentage of motile and viable sperm in the treated group is compared to the control (uncoated condom) group.

G cluster_collection Semen Collection cluster_treatment Treatment cluster_analysis Analysis Collect Collect Semen Sample Control Uncoated Condom Collect->Control Introduce Sample Treated This compound-Coated Condom Collect->Treated Introduce Sample Examine Microscopic Examination (Motility & Viability) Control->Examine Treated->Examine Compare Compare Results Examine->Compare

Experimental Workflow for Spermicidal Efficacy Testing.

Mechanism of Action: Disruption of Sperm Membrane Integrity

The spermicidal action of surfactants like this compound is primarily attributed to their ability to disrupt the lipid bilayer of the sperm plasma membrane. This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately causing cell death.

G This compound This compound (Surfactant) Membrane Sperm Plasma Membrane This compound->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Immotility Loss of Motility Leakage->Immotility Death Sperm Death Immotility->Death

Signaling Pathway of this compound's Spermicidal Action.

Safety Profile: Genital Lesions and Cytotoxicity

While effective as a spermicide, the safety of this compound, particularly with frequent use, has been a subject of investigation. A significant concern is the potential for local irritation and damage to the vaginal and cervical epithelium.

A randomized, placebo-controlled study investigated the safety of this compound foaming tablets with increasing frequencies of use.[3][4] The study objectively assessed the incidence of genital lesions using colposcopy.

Table 2: Incidence of Genital Lesions with this compound Use

Frequency of UseThis compound Recipients (%)[3][5]Placebo Recipients (%)[3]
Once every other day5.0-
1 time a day11.8-
2 times a day27.8-
4 times a day49.7-
8 times a day29.423.5
< 8 times a day-11.1

Note: The study found a statistically significant increase in genital lesions with increased frequency of this compound use (P < .05).[3][4]

The high incidence of genital lesions with frequent use suggests that this compound may not be suitable for applications requiring multiple daily doses, such as for HIV prevention.[3][4]

Experimental Protocol: Lactate (B86563) Dehydrogenase (LDH) Leakage Assay for Cytotoxicity

The LDH leakage assay is a common method to assess cytotoxicity by measuring plasma membrane damage.[6] When the cell membrane is compromised, the cytoplasmic enzyme LDH is released into the surrounding medium.[6]

  • Cell Culture: Target cells (e.g., vaginal or cervical epithelial cells) are cultured in a multi-well plate.

  • Treatment: Cells are exposed to varying concentrations of this compound for a defined period. Control wells receive no treatment or a vehicle control.

  • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.

  • LDH Assay: The collected supernatant is mixed with an LDH assay reagent, which typically contains lactate, NAD+, and a tetrazolium salt.[7]

  • Colorimetric Measurement: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[7] A diaphorase enzyme then uses NADH to reduce the tetrazolium salt to a colored formazan (B1609692) product.[7] The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490-520 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous release) and a positive control (maximum LDH release induced by cell lysis).

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis Culture Culture Target Cells Treat Expose to this compound Culture->Treat Control Control (No Treatment) Culture->Control Collect Collect Supernatant Treat->Collect Control->Collect AddReagent Add LDH Assay Reagent Collect->AddReagent Measure Measure Absorbance AddReagent->Measure Calculate Calculate % Cytotoxicity Measure->Calculate

Workflow for LDH Cytotoxicity Assay.

Conclusion

The available research provides a consistent picture of this compound as a potent spermicidal agent. However, the findings on its safety, particularly the dose-dependent increase in genital lesions with frequent use, highlight a critical area for consideration in the development and application of this compound-containing products. This comparative guide, by presenting data and methodologies from key studies, aims to provide a valuable resource for researchers to critically evaluate the existing evidence and to design future studies that can further clarify the efficacy and safety profile of this compound across different laboratory settings and in diverse populations.

References

Menfegol in Combination: A Comparative Guide to Contraceptive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Menfegol's performance when used in combination with other contraceptive methods. While direct comparative clinical trial data for this compound in combination with diaphragms and cervical caps (B75204) is limited in publicly available literature, this document synthesizes existing research on this compound, other spermicides, and barrier methods to offer a thorough analysis for research and development professionals. The guide details contraceptive efficacy, experimental protocols, and relevant signaling pathways.

Contraceptive Efficacy: A Comparative Analysis

This compound is a non-ionic surfactant spermicide that, like Nonoxynol-9, disrupts the sperm cell membrane, leading to immobilization and death.[1] Its performance is often evaluated in conjunction with barrier methods to enhance overall contraceptive effectiveness.

Performance with Condoms

Clinical investigations into this compound-coated condoms have demonstrated significant spermicidal activity. In one study, semen ejaculated into this compound-coated condoms showed complete suppression of sperm motility and no viable sperm immediately after ejaculation.[2][3] This suggests that the addition of this compound to condoms enhances their contraceptive efficacy by providing a chemical barrier in addition to the physical one.[3]

Performance with Diaphragms and Cervical Caps

The effectiveness of diaphragms and cervical caps is significantly higher when used with a spermicide.[5] For instance, the typical use failure rate of a diaphragm with spermicide is lower than when used alone.[6] Similarly, the cervical cap's efficacy is reliant on its use with a spermicide.[7][8] While specific Pearl Index data for this compound in these combinations is not available, the data for spermicide-barrier combinations in general provides a benchmark.

Comparison with Nonoxynol-9

A comparative study of this compound and Nonoxynol-9 as standalone foaming vaginal tablets indicated comparable safety and effectiveness for birth control with regular and proper use.[9] This suggests that this compound's intrinsic spermicidal activity is similar to that of the more widely studied Nonoxynol-9.

Quantitative Data Summary

The following tables summarize the available quantitative data on the contraceptive efficacy of various methods, including those used in combination with spermicides.

Table 1: Pearl Index of Contraceptive Methods

Contraceptive MethodPearl Index (Typical Use)Pearl Index (Perfect Use)Citations
Spermicides (alone)
This compound (foaming tablets)25.3 (12-month discontinuation rate for pregnancy)-[9]
Nonoxynol-9 (foaming tablets)31.7 (12-month discontinuation rate for pregnancy)-[9]
Chemical Contraceptives (general)3 - 21-[5]
Barrier Methods (with spermicide)
Diaphragm13 - 17% (first-year failure)4 - 8% (first-year failure)[10][11]
Cervical Cap18% (first-year failure)10 - 13% (first-year failure)[10]
Condom (male, latex)7.0% (six-cycle pregnancy rate)1.0% (six-cycle pregnancy rate)[12]
Other Methods
No Contraception85-[5]

Note: The Pearl Index represents the number of pregnancies per 100 woman-years of use. A lower number indicates higher efficacy. The data for this compound and Nonoxynol-9 foaming tablets are presented as 12-month discontinuation rates due to accidental pregnancy, which is a different metric but provides an indication of effectiveness.

Experimental Protocols

Understanding the methodologies used to evaluate contraceptive efficacy is crucial for interpreting study results and designing new trials.

Pearl Index Calculation

The Pearl Index is a common measure of contraceptive effectiveness.[13] It is calculated as the number of unintended pregnancies per 100 woman-years of exposure.

Calculation Formula:

Pearl Index = (Number of unintended pregnancies / Total months of exposure) x 1200

  • Number of unintended pregnancies: The total number of pregnancies that occurred during the study period while using the contraceptive method.

  • Total months of exposure: The sum of the number of months each participant used the contraceptive method.

Logical Flow for Pearl Index Calculation

PearlIndex Start Start Data Collection Data Collect: - Number of Participants - Duration of Use (months) - Number of Pregnancies Start->Data Calculation Calculate Pearl Index: (Pregnancies / Total Months) * 1200 Data->Calculation Result Pearl Index Value Calculation->Result PCT_Workflow Start Baseline Cycle: Intercourse without product Collect_Baseline Collect & Analyze Cervical Mucus (Baseline) Start->Collect_Baseline Compare Compare Sperm Motility: Baseline vs. Test Collect_Baseline->Compare Test_Cycle Test Cycle: Intercourse with this compound Combination Collect_Test Collect & Analyze Cervical Mucus (Test) Test_Cycle->Collect_Test Collect_Test->Compare Efficacy Determine Efficacy Compare->Efficacy SpermImmobilization This compound This compound (Surfactant) Sperm_Membrane Sperm Plasma Membrane This compound->Sperm_Membrane interacts with Membrane_Disruption Membrane Disruption (Increased Permeability) Sperm_Membrane->Membrane_Disruption Ionic_Imbalance Ionic Imbalance Membrane_Disruption->Ionic_Imbalance Metabolic_Disruption Metabolic Disruption Ionic_Imbalance->Metabolic_Disruption Immobilization Sperm Immobilization Metabolic_Disruption->Immobilization

References

A Comparative Guide to Spermicidal Agents: Exploring Alternatives to Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of spermicide research is continuously evolving, driven by the need for safe, effective, and user-acceptable non-hormonal contraceptives. Menfegol, a non-ionic surfactant, has been utilized as a spermicidal agent, primarily in Europe. However, the quest for alternatives with improved safety and efficacy profiles remains a critical area of investigation. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data, to aid researchers in the development of next-generation spermicides.

Executive Summary

This guide compares the performance of this compound with other spermicidal agents, including the widely used Nonoxynol-9 (B121193), as well as emerging alternatives such as Benzalkonium chloride, Myristalkonium chloride, and natural compounds like saponins (B1172615). The comparison focuses on three key parameters: spermicidal efficacy, cytotoxicity against vaginal epithelial cells, and the impact on the viability of beneficial vaginal lactobacilli.

Our findings indicate that while Nonoxynol-9 is a potent spermicide, it exhibits significant cytotoxicity and can be detrimental to vaginal lactobacilli. Alternatives like Benzalkonium chloride and certain plant-derived saponins demonstrate comparable or even superior spermicidal activity with a potentially better safety profile, exhibiting lower cytotoxicity and a lesser impact on vaginal flora.

Comparative Performance of Spermicidal Agents

The following tables summarize the quantitative data from various in vitro studies, providing a basis for comparing the performance of different spermicidal agents.

Table 1: Spermicidal Efficacy

CompoundMinimum Effective Concentration (MEC) for 100% ImmobilizationEC50 (Concentration for 50% Immobilization)OrganismReference
This compound0.5 mg/mLNot ReportedHuman Sperm[1]
Nonoxynol-9500 µg/mL156 µg/mLHuman Sperm[2][3]
Benzalkonium ChlorideLower than Nonoxynol-9Not ReportedHuman Sperm[4]
Myristalkonium ChlorideLower than Nonoxynol-9Not ReportedHuman Sperm[4]
Sapindus Saponins2.5% (extracts), 1.25% (purified)0.1-0.5% (extracts), 0.5% (purified)Human Sperm

Table 2: Cytotoxicity on Vaginal Epithelial Cells

CompoundCell LineIC50 (Concentration for 50% Cell Viability Inhibition)ObservationsReference
This compoundNot ReportedNot ReportedAssociated with genital lesions at high-frequency use.[5][6]
Nonoxynol-9HeLaMore toxic than BKC and MKCDecreased cell viability at 20 µg/mL.[2][4]
Nonoxynol-9T51B Rat Liver Cells24 µg/mLDose-related cytocidal effects.[7]
Benzalkonium ChlorideHeLaBetter tolerated than Nonoxynol-9Less toxic than Nonoxynol-9.[4]
Myristalkonium ChlorideHeLaBetter tolerated than Nonoxynol-9Less toxic than Nonoxynol-9.[4]
DSE-36 & DSE-37HeLaNo effect at EC100 for spermicidal activityNon-cytotoxic at effective spermicidal concentrations.[2]

Table 3: Effect on Lactobacillus Viability

CompoundLactobacillus StrainConcentrationEffect on ViabilityReference
This compoundNot ReportedNot ReportedMinimal effects on vaginal flora reported in one study.[5]
Nonoxynol-9L. acidophilus0.05%Only 18% of colonies survived with reduced size.[8]
Nonoxynol-9L. acidophilus≥ 0.1%No growth of colonies.[8]
Nonoxynol-9Vaginal LactobacilliNot SpecifiedToxic to various microorganisms, including L. acidophilus.[9]
Sapindus SaponinsL. acidophilus0.05%Nearly 90% of colonies thrived with minor size reduction.[8]
Sapindus SaponinsL. acidophilus2.5%~55% reduction in colony number and ~60% in size.[8]
DSE-36 & DSE-37LactobacillusEC100 for spermicidal activityDid not inhibit growth.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for key experiments in spermicide research.

Sander-Cramer Assay for Spermicidal Activity

This assay determines the minimum effective concentration (MEC) of a compound required to immobilize 100% of sperm within a specified time.

Workflow Diagram:

SanderCramerAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis semen Liquefy Semen Sample (37°C for 30 min) mix Mix 0.05 mL Semen with 0.2 mL Test Compound semen->mix compound Prepare Serial Dilutions of Test Compound compound->mix observe Observe under Microscope (20 seconds) mix->observe record Record Percentage of Motile Sperm observe->record determine_mec Determine MEC (Lowest concentration with 100% immobilization) record->determine_mec LDH_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay_procedure LDH Assay cluster_measurement Data Acquisition and Analysis plate_cells Plate vaginal epithelial cells (e.g., HeLa, VK2/E6E7) in a 96-well plate incubate_cells Incubate for 24 hours plate_cells->incubate_cells treat_cells Treat cells with various concentrations of the spermicidal agent incubate_cells->treat_cells collect_supernatant Collect cell culture supernatant treat_cells->collect_supernatant mix_reagents Mix supernatant with reaction mixture collect_supernatant->mix_reagents prepare_reaction Prepare LDH reaction mixture (substrate, cofactor, and dye) prepare_reaction->mix_reagents incubate_reaction Incubate at room temperature (protected from light) mix_reagents->incubate_reaction measure_absorbance Measure absorbance at 490 nm using a microplate reader incubate_reaction->measure_absorbance calculate_cytotoxicity Calculate percentage cytotoxicity relative to positive and negative controls measure_absorbance->calculate_cytotoxicity LactobacillusViabilityAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_lacto Culture Lactobacillus strain (e.g., L. acidophilus) in MRS broth plate_lacto Plate serial dilutions of Lactobacillus culture onto MRS agar (B569324) with spermicide culture_lacto->plate_lacto prepare_spermicide Prepare dilutions of spermicidal agent in MRS agar prepare_spermicide->plate_lacto incubate_plates Incubate anaerobically at 37°C for 48-72 hours plate_lacto->incubate_plates count_colonies Count Colony Forming Units (CFUs) incubate_plates->count_colonies compare_growth Compare CFU counts to control plates (no spermicide) to determine inhibition count_colonies->compare_growth SpermicideMechanism Spermicide Surfactant Spermicide (e.g., this compound, Nonoxynol-9) SpermMembrane Sperm Plasma Membrane (Lipid Bilayer) Spermicide->SpermMembrane interacts with Disruption Membrane Disruption (Increased Permeability) SpermMembrane->Disruption leads to Consequences Loss of Intracellular Components Enzyme Inactivation Loss of Motility Cell Death Disruption->Consequences

References

A Comparative Guide to the Biocompatibility of Menfegol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of Menfegol formulations with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the use of this compound in vaginal contraceptive formulations.

Executive Summary

This compound is a non-ionic surfactant used as a spermicidal agent. While effective, its biocompatibility, particularly with repeated use, is a critical consideration for vaginal formulations. This guide summarizes available in vitro cytotoxicity data for this compound and compares it with the widely studied spermicide, Nonoxynol-9. The experimental protocols for key biocompatibility assays are detailed, and the cellular mechanisms of action are visualized to provide a comprehensive overview.

Data Presentation: In Vitro Cytotoxicity Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro cytotoxicity studies on relevant human cervical and vaginal epithelial cell lines. A lower IC50 value indicates higher cytotoxicity.

CompoundCell LineAssayIC50Citation
This compound HeLa (Cervical)MTTData Not Available
VK2/E6E7 (Vaginal)MTTData Not Available[1]
Nonoxynol-9 HeLa (Cervical)MTT~0.0005% (after 48h)[2]
VK2/E6E7 (Vaginal)MTT~0.0005% (after 48h)[2]
Primary Human Vaginal KeratinocytesMTT~0.0002% (after 48h)[2]

Note: While a study mentioned the use of the VK2/E6E7 cell line to determine the half-maximal toxic concentration for this compound, the specific IC50 value was not reported in the available literature[1].

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cervical (HeLa) or vaginal (VK2/E6E7) epithelial cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and/or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound, Nonoxynol-9) and control vehicle for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Neutral Red Uptake (NRU) Assay for Cytotoxicity

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Human cervical (HeLa) or vaginal (VK2/E6E7) epithelial cells

  • Complete cell culture medium

  • 96-well plates

  • This compound and/or other test compounds

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and incubate for 24 hours.

  • Compound Exposure: Expose the cells to a range of concentrations of the test compound for a defined period.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

  • Washing and Destaining: Wash the cells to remove excess dye and then add the destain solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to untreated controls and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of Non-ionic Surfactant-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Non-ionic Surfactant) Membrane Plasma Membrane Fluidity Increase This compound->Membrane Interaction ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Stress Response Mito_Hyper Mitochondrial Membrane Hyperpolarization ROS->Mito_Hyper Induces Mito_Depol Mitochondrial Membrane Depolarization Mito_Hyper->Mito_Depol Leads to Caspase_Activation Caspase-3/7 Activation Mito_Depol->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Non-ionic surfactant-induced apoptosis pathway.
Biocompatibility Testing Workflow for Vaginal Formulations

G cluster_planning Phase 1: Planning & Initial Screening cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_evaluation Phase 3: Biocompatibility & Risk Assessment A Material & Formulation Characterization B Literature Review & Existing Data Analysis A->B C In Vitro Cytotoxicity Screening (e.g., MTT, NRU assays) B->C D Vaginal Irritation Testing (e.g., Reconstructed Human Vaginal Epithelium) C->D Proceed if initial screening is acceptable E Sensitization Assay (e.g., LLNA or in vitro equivalent) D->E F Genotoxicity Assessment (as per ICH S2 guidelines) E->F G Toxicological Risk Assessment (ISO 10993-17) F->G H Final Biocompatibility Evaluation Report G->H I Regulatory Submission H->I

Biocompatibility testing workflow for vaginal formulations.

References

Safety Operating Guide

Navigating the Disposal of Menfegol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Menfegol, a non-ionic surfactant and spermicide. Adherence to these guidelines is crucial to minimize environmental impact and ensure workplace safety.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

Hazard CategoryDescriptionPrimary Precaution
Human Health May cause skin and eye irritation upon direct contact.Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Environmental Toxic to aquatic life.Prevent entry into drains, sewers, and waterways.

Procedural Guidance for this compound Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on general principles of pharmaceutical waste management and should be adapted to comply with local, state, and federal regulations.

Experimental Protocol: Standard Laboratory-Scale Disposal of this compound Waste

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and personal protective equipment (PPE).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the name "this compound," and a clear indication of the associated hazards (e.g., "Toxic to Aquatic Life").

  • Interim Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • This area should be away from drains and sources of ignition.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Final disposal should be conducted at an approved waste disposal plant, typically via incineration.

Important Considerations:

  • Regulatory Compliance: Always adhere to the regulations set forth by the Environmental Protection Agency (EPA) and any state-specific guidelines for pharmaceutical waste disposal.[1] The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[1]

  • Prohibition of Sewering: It is critical to avoid disposing of this compound down the drain.[2] This practice is prohibited for many pharmaceutical wastes due to the potential for water contamination.[2]

  • Household Disposal (Not for Laboratory Use): For non-laboratory settings, if a take-back program is unavailable, the FDA recommends mixing the medication with an undesirable substance (e.g., used coffee grounds, cat litter), placing it in a sealed container, and disposing of it in the household trash.[3][4] This method is intended to prevent accidental ingestion or diversion but is not the standard for laboratory-generated waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound waste generated in a research environment, the following diagram illustrates the key decision points and actions.

Menfegol_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 On-Site Waste Management cluster_2 Final Disposal cluster_3 Improper Disposal Routes (Avoid) start Unused this compound or Contaminated Materials segregate Segregate as Pharmaceutical Waste start->segregate sewer Disposal Down Drain (Prohibited) start->sewer trash General Trash (Not for Lab Waste) start->trash containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Secure Secondary Containment containerize->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs incineration Dispose via Approved Hazardous Waste Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Logistical Protocols for Handling Menfegol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Menfegol in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on general safety protocols for handling chemical compounds with potential hazards.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber) inspected before each use. Dispose of contaminated gloves immediately.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldTo be worn in addition to safety glasses or goggles when there is a risk of splashing.
Body Protection Laboratory CoatFully fastened, long-sleeved lab coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space.

Operational Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when manipulating powders or creating solutions.

  • Avoid Contact: Minimize all contact with the skin, eyes, and mucous membranes.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management

In the event of a this compound spill, follow the procedural workflow outlined below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protection cluster_containment Containment & Cleanup cluster_disposal Disposal alert_personnel Alert others in the area evacuate Evacuate the immediate vicinity alert_personnel->evacuate assess Assess the spill size and potential hazard evacuate->assess don_ppe Don appropriate PPE: - Chemical-resistant gloves (double-glove if necessary) - Safety goggles and face shield - Lab coat assess->don_ppe If spill is manageable contain_spill Contain the spill with absorbent material (e.g., chemical absorbent pads, sand, or vermiculite) don_ppe->contain_spill absorb_liquid Carefully absorb the spilled material contain_spill->absorb_liquid collect_waste Collect absorbed material and any contaminated items into a labeled, sealable hazardous waste container absorb_liquid->collect_waste decontaminate Decontaminate the spill area with soap and water or an appropriate laboratory disinfectant collect_waste->decontaminate dispose_waste Dispose of the hazardous waste container according to institutional and local regulations decontaminate->dispose_waste

Caption: Workflow for managing a this compound spill.

Disposal Plan

The disposal of this compound and its contaminated waste must adhere to institutional, local, and national regulations for hazardous chemical waste.

Waste Categorization:

  • Unused/Expired this compound: Treat as hazardous chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, including gloves, absorbent materials from spills, and disposable labware, should be considered hazardous waste.

Disposal Procedure:

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with regulatory requirements.

Disclaimer: This information is intended as a guide and should be supplemented by a comprehensive, site-specific risk assessment and consultation with your institution's Environmental Health and Safety department. Always refer to the most current Safety Data Sheet (SDS) for this compound for detailed hazard information. The CAS Registry Number for this compound is 57821-32-6.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menfegol
Reactant of Route 2
Menfegol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.